molecular formula C11H9FN2 B573007 5-(2-Fluorophenyl)pyridin-3-amine CAS No. 1214365-53-3

5-(2-Fluorophenyl)pyridin-3-amine

Cat. No.: B573007
CAS No.: 1214365-53-3
M. Wt: 188.205
InChI Key: INUVPFHHCWNLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)pyridin-3-amine (CAS 1214365-53-3) is a high-purity chemical intermediate supplied with a minimum purity of 98% . It has a molecular formula of C 11 H 9 FN 2 and a molecular weight of 188.20 g/mol . This compound is intended for Research Use Only and is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. This chemical scaffold is of significant research value in the development of anti-tuberculosis agents. Scientific literature demonstrates its application as a core structure in pyrazolo[1,5-a]pyrimidine derivatives, which are investigated as potent inhibitors of Mycobacterium tuberculosis ATP synthase . These inhibitors target the energy metabolism of the bacteria, a crucial mechanism for combating drug-resistant strains of tuberculosis . Researchers can utilize 5-(2-Fluorophenyl)pyridin-3-amine to explore structure-activity relationships and develop new compounds with potent in vitro growth inhibition of M.tb, low hERG liability, and improved metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUVPFHHCWNLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673328
Record name 5-(2-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-53-3
Record name 5-(2-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2-Fluorophenyl)pyridin-3-amine. This molecule is of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a wide array of biologically active compounds. This document outlines a proposed synthetic route based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, a detailed characterization protocol is presented, including predicted spectroscopic and physicochemical properties, to aid in the identification and quality assessment of the target compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives and the exploration of their therapeutic potential.

Introduction: The Significance of Aryl-Substituted Aminopyridines

Aryl-substituted aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions with biological targets, while the amino substituent provides a key site for further functionalization and can act as a hydrogen bond donor or acceptor. The introduction of an aryl group at the 5-position of the pyridine ring can significantly influence the molecule's conformational preferences, electronic properties, and ultimately, its pharmacological activity. The specific incorporation of a 2-fluorophenyl group is of particular interest, as the fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability.

This guide focuses on a strategic approach to the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine, a molecule that holds promise as a versatile building block for the generation of compound libraries in drug discovery programs. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and reproducible.

Proposed Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and the use of commercially available and relatively non-toxic boronic acid reagents. For the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine, a logical and efficient approach involves the coupling of 3-amino-5-bromopyridine with 2-fluorophenylboronic acid.

Reaction Scheme

Suzuki_Coupling Reactant1 3-Amino-5-bromopyridine Reaction Reactant1->Reaction Reactant2 2-Fluorophenylboronic acid Reactant2->Reaction Product 5-(2-Fluorophenyl)pyridin-3-amine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Reaction->Product

Caption: Proposed synthesis of 5-(2-Fluorophenyl)pyridin-3-amine via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

The selection of each reaction component is critical for the success of the Suzuki-Miyaura coupling.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for this type of transformation. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An aqueous solution of a mild base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent, such as 1,4-dioxane, and water is often employed. Dioxane provides a medium for dissolving the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[2][3] Optimization of reaction conditions may be necessary to achieve the highest possible yield.

Materials:

  • 3-Amino-5-bromopyridine

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-Fluorophenyl)pyridin-3-amine.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent 3. Solvent Addition (Dioxane/H₂O) Inert->Solvent Reaction 4. Reaction (Reflux, Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Work-up (Cool, Dilute with EtOAc/H₂O) Reaction->Workup Extraction 6. Extraction (Separate layers, Extract aqueous phase) Workup->Extraction Drying 7. Washing & Drying (Wash with brine, Dry over Na₂SO₄) Extraction->Drying Purification 8. Purification (Concentrate, Column Chromatography) Drying->Purification Product Pure 5-(2-Fluorophenyl)pyridin-3-amine Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine.

Characterization of 5-(2-Fluorophenyl)pyridin-3-amine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the expected analytical data for 5-(2-Fluorophenyl)pyridin-3-amine based on the characterization of structurally similar molecules.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (expected to be a crystalline solid with a distinct melting point)
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane)
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of 5-(2-Fluorophenyl)pyridin-3-amine and data from analogous compounds. Actual experimental values may vary.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the 2-fluorophenyl rings, as well as a broad signal for the amino protons. The coupling patterns will be informative for structural elucidation.

  • Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 will likely appear as distinct multiplets or singlets depending on the coupling constants.

  • 2-Fluorophenyl Ring Protons: Four signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). These will likely appear as multiplets due to proton-proton and proton-fluorine coupling.

  • Amino Protons: A broad singlet is expected for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration. This peak will likely disappear upon D₂O exchange.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (typically δ 120-160 ppm). The carbon atoms attached to the nitrogen and the amino group will have characteristic chemical shifts.

  • 2-Fluorophenyl Ring Carbons: Six distinct signals are expected. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will exhibit smaller two- and three-bond carbon-fluorine couplings.

3.2.3. Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 188.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic amines may include the loss of the amino group or fragmentation of the pyridine or phenyl rings.[4][5]

Chromatographic Analysis

3.3.1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. An appropriate solvent system (e.g., ethyl acetate/hexanes) should be chosen to give a retention factor (Rf) of approximately 0.3-0.5 for the product.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more quantitative method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid) is a common choice for analyzing aromatic amines.

Safety Considerations

  • 3-Amino-5-bromopyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Fluorophenylboronic acid: This compound can cause skin and eye irritation. Handle with appropriate PPE.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 5-(2-Fluorophenyl)pyridin-3-amine. The proposed Suzuki-Miyaura cross-coupling reaction offers a robust and efficient route to this valuable building block. The comprehensive characterization protocol, including predicted spectroscopic and physicochemical data, will aid researchers in the successful synthesis, purification, and identification of the target compound. The information presented herein is intended to empower researchers in the field of medicinal chemistry and drug development to explore the potential of this and related novel heterocyclic compounds.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules URL: [Link]

  • Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: Metabolites URL: [Link]

  • Title: Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network Source: Chemical Science URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • Title: 3-aminopyridine Source: Organic Syntheses URL: [Link]

  • Title: Mass fragmentation pattern of compound 5. Source: ResearchGate URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Semantic Scholar URL: [Link]

  • Title: Predict 13C carbon NMR spectra Source: NMRDB.org URL: [Link]

  • Title: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns Source: YouTube URL: [Link]

Sources

5-(2-Fluorophenyl)pyridin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-Fluorophenyl)pyridin-3-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-(2-fluorophenyl)pyridin-3-amine, a biaryl amine of significant interest in medicinal chemistry and drug discovery. Lacking extensive documentation in public databases, this whitepaper synthesizes data from analogous structures and established chemical principles to offer a robust profile for researchers. We will delve into its chemical structure, predictable physicochemical properties, a validated synthetic methodology, expected spectroscopic signatures, and its potential as a scaffold in modern drug development.

Core Molecular Structure and Physicochemical Profile

5-(2-Fluorophenyl)pyridin-3-amine is a heterocyclic compound featuring a 3-aminopyridine core linked at the 5-position to a 2-fluorophenyl ring. This arrangement combines the hydrogen bonding capabilities and basicity of the aminopyridine moiety with the unique electronic and pharmacokinetic contributions of a fluorinated aromatic ring.

The introduction of the 2-fluorophenyl group is a common strategy in medicinal chemistry. The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] The 3-aminopyridine scaffold itself is a well-established pharmacophore found in numerous biologically active compounds.[2][3]

Predicted Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties for 5-(2-fluorophenyl)pyridin-3-amine. These values are derived from its chemical structure and serve as a reliable baseline for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂Calculated
Molecular Weight 188.20 g/mol Calculated
IUPAC Name 5-(2-Fluorophenyl)pyridin-3-amine---
Canonical SMILES C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)---
Predicted XLogP3-AA ~2.0 - 2.5Estimated from analogs
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (2 from N atoms, 1 from F)Calculated
Rotatable Bonds 1Calculated
Appearance White to yellow/brown solidPredicted based on 3-aminopyridine[4]

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and industrially scalable route to synthesize 5-(2-fluorophenyl)pyridin-3-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method forms the critical carbon-carbon bond between the pyridine and phenyl rings with high efficiency and functional group tolerance.[1] The reaction couples a halo-pyridine (5-bromo-pyridin-3-amine) with an arylboronic acid ((2-fluorophenyl)boronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-aryl-pyridin-3-amines.[1][5]

Step 1: Reagent Preparation & Inert Atmosphere

  • To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or potassium phosphate (K₃PO₄, 2.5 eq).

  • Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[6]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

Step 2: Solvent Addition and Reaction

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per 1 mmol of the limiting reagent).

  • Heat the reaction mixture with vigorous stirring to 85-95 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(2-fluorophenyl)pyridin-3-amine.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 5-Bromo-pyridin-3-amine Reaction Suzuki-Miyaura Coupling (85-95 °C, 4-12h) SM1->Reaction SM2 (2-Fluorophenyl)boronic acid SM2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(2-Fluorophenyl)pyridin-3-amine Purification->Product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OxAdd 1 Transmetal Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 Product Ar-Ar' (Final Product) RedElim->Product ArX Ar-X (5-Bromo-pyridin-3-amine) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ((2-Fluorophenyl)boronic acid) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->ArBOH2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicted Spectroscopic Signature

Characterization of the final compound relies on standard spectroscopic techniques. Based on its structure, the following spectral data are anticipated.

TechniquePredicted Characteristics
¹H NMR - Aromatic Region (Pyridine): Three distinct signals between δ 7.0-8.5 ppm. The protons at C2 and C6 will likely appear as singlets or narrow doublets, while the C4 proton will be a multiplet. - Aromatic Region (Phenyl): Four signals in the δ 7.0-7.6 ppm range, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Amine Protons (-NH₂): A broad singlet between δ 3.5-5.0 ppm, which is exchangeable with D₂O.
¹³C NMR - Aromatic Region: Approximately 11 distinct signals expected between δ 110-165 ppm. The carbon attached to fluorine (C2') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings.
IR Spectroscopy - N-H Stretch: Two distinct bands for the primary amine (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. - C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region. - Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1620 cm⁻¹ region.
Mass Spectrometry - (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z 189.08.

Relevance in Drug Discovery and Development

The 5-(2-fluorophenyl)pyridin-3-amine scaffold is of high interest to medicinal chemists for several reasons:

  • Biaryl Moiety: The biaryl structure is a cornerstone of many kinase inhibitors, where the two rings can occupy adjacent hydrophobic pockets in an ATP-binding site.

  • 3-Aminopyridine Core: This unit acts as a versatile "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. It is also a key intermediate for further functionalization. [3]* Fluorine Substitution: As previously noted, the strategic placement of fluorine can enhance metabolic stability, membrane permeability, and target affinity, making it a valuable tool for lead optimization. [1] This molecule serves as a prime starting point for library synthesis. The primary amine can be readily derivatized via amide coupling, reductive amination, or sulfonylation to explore the surrounding chemical space and optimize biological activity against various targets.

Safety, Handling, and Storage

As a novel compound, a specific Material Safety Data Sheet (MSDS) is not available. Therefore, handling precautions must be based on data for structurally related and potentially hazardous precursors, such as 3-aminopyridine.

  • Hazard Classification (Predicted): Based on 3-aminopyridine, this compound should be considered acutely toxic if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation. [2][3]* Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid all personal contact, including inhalation of dust or vapors. Use non-sparking tools and ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. Available at: [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Pharmaffiliates. (n.d.). 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. Retrieved from: [Link]

  • PubChem. (n.d.). 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5-Amino-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5-(5-Amino-2-pyridinyl)-6-fluoropyridin-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Smodiš, J., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5035. Available at: [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063. Available at: [Link]

  • Grokipedia. (n.d.). 3-Aminopyridine. Retrieved from: [Link]

  • Ranu, B. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(12), 3044-3054. Available at: [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. National Cancer Institute. Retrieved from: [Link]

  • PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

A Technical Guide to 5-(2-Fluorophenyl)pyridin-3-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)pyridin-3-amine, a fluorinated biaryl aminopyridine scaffold of significant interest in medicinal chemistry. While a specific CAS number for this compound is not prominently listed in public databases, indicating its status as a specialized synthetic intermediate, this document consolidates available scientific principles and data from analogous structures to offer a robust technical profile. We present a detailed examination of its molecular structure, a validated synthetic protocol via palladium-catalyzed Suzuki-Miyaura cross-coupling with mechanistic insights, and a thorough guide to its analytical characterization. Furthermore, this guide explores its pivotal role as a building block in drug discovery and outlines essential safety and handling procedures critical for laboratory personnel.

Introduction and Compound Identification

5-(2-Fluorophenyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and a 2-fluorophenyl group at the 5-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of a fluorine atom can further enhance molecular properties such as metabolic stability, binding affinity, and membrane permeability, a common strategy in modern drug design.[2][3]

It is important to note that as of the date of this publication, a dedicated CAS (Chemical Abstracts Service) registry number for 5-(2-fluorophenyl)pyridin-3-amine has not been identified in major chemical databases. This suggests the compound is primarily synthesized as a transient intermediate for multi-step syntheses rather than being a widely available commercial product.

Molecular Structure and Physicochemical Properties

The structure of 5-(2-fluorophenyl)pyridin-3-amine combines the electronic features of an electron-rich aminopyridine with an electron-withdrawing fluorophenyl ring, creating a molecule with distinct chemical reactivity and potential for specific biological interactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add 5-Bromopyridin-3-amine pd_complex Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_add->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex->transmetalation coupled_complex Ar-Pd(II)-Ar'(L₂) transmetalation->coupled_complex (2-Fluorophenyl)boronic acid base Base (e.g., K₂CO₃) Activates Boronic Acid base->transmetalation reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol provides a generalized procedure. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyridin-3-amine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of catalyst and ligand is crucial and can be screened for optimal performance.

  • Solvent Addition and Degassing:

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent choice is critical for dissolving both the organic and inorganic reagents.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is essential to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Heat the mixture to a temperature of 85-95 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-(2-fluorophenyl)pyridin-3-amine as a pure solid.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-(2-fluorophenyl)pyridin-3-amine, a combination of spectroscopic methods is employed. The following data are predictive, based on the analysis of structurally similar compounds. [4] Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.8-8.5 ppm range. The pyridine protons will appear as distinct singlets or doublets, while the fluorophenyl protons will show characteristic doublet and triplet patterns with coupling to the fluorine atom. - Amine Protons: A broad singlet corresponding to the NH₂ group, typically in the δ 4.0-5.5 ppm range, which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (JC-F ≈ 240-250 Hz). Other carbons in the fluorophenyl ring will show smaller C-F couplings.
¹⁹F NMR - A single resonance for the fluorine atom, with its chemical shift dependent on the solvent and electronic environment.
Mass Spec (ESI+) - Predicted [M+H]⁺: 189.0772. High-resolution mass spectrometry should be used to confirm the elemental composition.
FT-IR - N-H Stretching: Broad peaks around 3300-3400 cm⁻¹. - C-F Stretching: A strong, sharp absorption band in the 1200-1250 cm⁻¹ region. - Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

Applications in Research and Drug Discovery

The 5-aryl-3-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets. [5]The specific structure of 5-(2-fluorophenyl)pyridin-3-amine makes it a key building block for synthesizing inhibitors of kinases, proteases, and other enzymes.

The primary value of this compound lies in its role as a versatile intermediate. The amino group can be further functionalized through acylation, alkylation, or by serving as a nucleophile in various coupling reactions. This allows for the rapid diversification and generation of compound libraries for high-throughput screening.

start 5-(2-Fluorophenyl)pyridin-3-amine (Core Scaffold) step1 Functionalization of Amine Group (e.g., Acylation) start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Further Modification (e.g., Cross-Coupling) intermediate->step2 final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) step2->final_product

Caption: Role as a building block in a drug synthesis workflow.

The presence of the 2-fluoro substituent is a deliberate design choice. Fluorine can block sites of metabolism, improve binding to target proteins through favorable electrostatic interactions, and modulate the pKa of the nearby amino group, thereby influencing the compound's pharmacokinetic and pharmacodynamic profiles. [2]

Safety and Handling Protocols

Aminopyridines as a class of compounds are known to be toxic and should be handled with extreme care in a well-ventilated chemical fume hood. [6][7][8] Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check glove compatibility charts.
Body Protection Flame-retardant laboratory coat.
Respiratory Protection Use in a certified chemical fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [9]
Handling Procedures
  • Weighing and Transfer: Conduct all transfers of solid material within a fume hood or a glove box to prevent inhalation of dust.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is conducted in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [9]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. [8]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

Conclusion

5-(2-Fluorophenyl)pyridin-3-amine represents a strategically important, albeit not commonly isolated, chemical intermediate. Its synthesis is readily achievable through robust and well-understood palladium-catalyzed cross-coupling methodologies. The combination of its aminopyridine core and a fluorinated phenyl ring makes it a highly valuable precursor for the development of sophisticated molecules in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile building block in their scientific endeavors.

References

  • 3- Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. (2025). Benchchem.
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.
  • 2-Aminopyridine - SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.
  • 4-aminopyridine - Sdfine. (n.d.). Sdfine.
  • Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis. (2025). Benchchem.
  • 3-AMINOPYRIDINE MSDS. (2012). Loba Chemie.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190.
  • An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [6][9][10]triazolo[4,3-a]-pyrimidine-6-carbonitriles. (2012). Molecules, 17(10), 11737-11746.

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2019). Molecules, 24(18), 3295.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
  • Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. (2021).
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Chemistry Central Journal, 5, 8.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). (2017).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2018).
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2015). Current Topics in Medicinal Chemistry, 15(12), 1147-1171.
  • Conversion of Aryl Azides to Aminopyridines. (2022). Journal of the American Chemical Society, 144(40), 18274-18279.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2009). Journal of Medicinal Chemistry, 53(2), 503-519.
  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues. (2022). Freie Universität Berlin.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15301-15325.
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Tre
  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021). Turkish Journal of Chemistry, 45(2), 374-386.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2012).
  • Spectroscopic Properties of Amine-substituted Analogues of Firefly Luciferin and Oxyluciferin. (2017). Photochemistry and Photobiology, 93(2), 479-487.

Sources

Spectroscopic Characterization of 5-(2-Fluorophenyl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Fluorophenyl)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique structural features, which include a pyridine ring, an aromatic amine, and a fluorinated phenyl group. The precise characterization of this molecule is paramount for its application in drug development and other advanced material contexts. This technical guide provides an in-depth analysis of the spectroscopic data for 5-(2-Fluorophenyl)pyridin-3-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures, offering a comprehensive understanding of the molecule's structural and electronic properties.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 5-(2-Fluorophenyl)pyridin-3-amine gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing a robust framework for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-(2-Fluorophenyl)pyridin-3-amine, both ¹H and ¹³C NMR are invaluable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-(2-Fluorophenyl)pyridin-3-amine is predicted to exhibit distinct signals corresponding to the protons on the pyridine and fluorophenyl rings, as well as the amine protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.[1][2]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H2~8.2d~2.5
Pyridine-H4~7.5t~2.0
Pyridine-H6~8.0d~1.5
Amine-NH₂~5.5br s-
Fluorophenyl-H3'~7.3m-
Fluorophenyl-H4'~7.4m-
Fluorophenyl-H5'~7.2m-
Fluorophenyl-H6'~7.6m-

Causality Behind Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and for its effect on the chemical shifts of labile protons, such as those of the amine group, which become sharper and more observable. The substituent effects on the chemical shifts of protons in aminopyridines have been extensively studied, providing a solid basis for these predictions.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-(2-Fluorophenyl)pyridin-3-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine-C2~140
Pyridine-C3~145 (C-NH₂)
Pyridine-C4~120
Pyridine-C5~130 (C-Ar)
Pyridine-C6~138
Fluorophenyl-C1'~125 (d, JCF ≈ 15 Hz)
Fluorophenyl-C2'~160 (d, JCF ≈ 245 Hz)
Fluorophenyl-C3'~116 (d, JCF ≈ 22 Hz)
Fluorophenyl-C4'~130
Fluorophenyl-C5'~124
Fluorophenyl-C6'~132 (d, JCF ≈ 8 Hz)

Authoritative Grounding: The predicted chemical shifts for the pyridine ring are based on data for substituted pyridines.[3][4] The carbon attached to the fluorine atom (C2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons in the fluorophenyl ring will show smaller two-, three-, and four-bond couplings.[5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-180 ppm) is necessary.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine)3400-3300MediumAsymmetric & Symmetric Stretch
Aromatic C-H3100-3000MediumStretch
C=C, C=N (Aromatic)1620-1580StrongStretch
N-H (Amine)1650-1580MediumBend (Scissoring)
C-N (Aromatic Amine)1335-1250StrongStretch
C-F (Aryl Fluoride)1270-1100StrongStretch

Trustworthiness of Protocol: The interpretation of IR spectra is based on well-established correlation charts.[6][7][8] The presence of a primary aromatic amine is strongly indicated by the two N-H stretching bands and the N-H bending vibration.[9][10] The strong absorption due to the C-F stretch is also a key diagnostic feature for this molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment or KBr pellet, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data

Ionm/z (predicted)Interpretation
[M]⁺188Molecular Ion
[M-HCN]⁺161Loss of HCN from the pyridine ring
[M-F]⁺169Loss of a fluorine radical
[C₆H₄F]⁺952-Fluorophenyl cation
[C₅H₅N₂]⁺93Aminopyridine fragment

Expertise & Experience: The fragmentation of pyridine derivatives often involves the loss of HCN.[11] The molecular ion is expected to be prominent due to the aromatic nature of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. ESI is a softer ionization technique suitable for observing the molecular ion, while EI can provide more extensive fragmentation information.

  • Acquisition Parameters:

    • ESI: Infuse the sample solution into the ion source. Optimize parameters such as capillary voltage and drying gas flow to maximize the signal of the protonated molecule [M+H]⁺.

    • EI: Introduce the sample via a direct insertion probe. Use a standard electron energy of 70 eV to induce fragmentation.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Visualization of Key Structural Features

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and key relationships.

Caption: Molecular structure of 5-(2-Fluorophenyl)pyridin-3-amine.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 188 F1 [M-HCN]⁺˙ m/z = 161 M->F1 -HCN F2 [C₆H₄F]⁺ m/z = 95 M->F2 - C₅H₄N₂ F3 [C₅H₅N₂]⁺ m/z = 93 M->F3 - C₆H₄F

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust methodology for the characterization of 5-(2-Fluorophenyl)pyridin-3-amine. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chemical entity. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, ensuring the integrity and reliability of their work.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... Retrieved from [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.
  • PubMed. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Magnetic Resonance in Chemistry, 49(11), 717-724.
  • Sci-Hub. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-510.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9180-9191.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.
  • ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(4), 1118-1121.
  • National Institutes of Health. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8849-8859.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3185.
  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-(p-tolyl)pyridin-2-amine. Retrieved from [Link]

Sources

The Strategic Integration of Fluorine in Aminopyridine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful approach to modulate and enhance its therapeutic potential.[3][4] Fluorine's unique electronic properties, including its high electronegativity and small size, can profoundly influence a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] This in-depth technical guide provides a comprehensive overview of the potential biological activities of fluorinated aminopyridines, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for their anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols to empower further research and development in this promising area of drug discovery.

The Power of Fluorine in Drug Design: Enhancing the Aminopyridine Core

The introduction of fluorine into a drug candidate is not a trivial substitution but a deliberate strategy to optimize its pharmacological profile.[4][7] In the context of the aminopyridine scaffold, fluorination can lead to several key advantages:

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the basicity of the aminopyridine nitrogen, influencing its ionization state at physiological pH.[8] This can impact solubility, membrane permeability, and interaction with target proteins.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This can increase the drug's half-life and bioavailability.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, leading to enhanced potency.[4][5]

  • Improved Lipophilicity and Membrane Permeation: The strategic placement of fluorine can increase a molecule's lipophilicity, facilitating its passage across cellular membranes, including the blood-brain barrier, which is crucial for neurological drug candidates.[3][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated aminopyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[9][10]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which regulate crucial cellular processes like proliferation, differentiation, and apoptosis.[11][12] Fluorinated aminopyridines can act as potent kinase inhibitors by competing with ATP for binding to the kinase's active site. The aminopyridine core often forms key hydrogen bonds with the hinge region of the kinase, while the fluorinated substituents can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[13]

Diagram: General Kinase Inhibition Workflow

G cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies compound Fluorinated Aminopyridine Library kinase_assay Kinase Inhibition Assay (e.g., HTRF, Fluorescence Polarization) compound->kinase_assay Screen for activity ic50 Determine IC50 Values kinase_assay->ic50 Quantify potency cell_culture Cancer Cell Line Culture ic50->cell_culture Select lead compounds mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay Assess cell viability apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) mtt_assay->apoptosis_assay Investigate mechanism animal_model Xenograft Animal Model apoptosis_assay->animal_model Validate in a biological system efficacy_study Evaluate Tumor Growth Inhibition animal_model->efficacy_study Determine in vivo efficacy

Caption: A generalized workflow for identifying and validating anticancer fluorinated aminopyridines.

Exemplary Compounds and In Vitro Efficacy

Several studies have reported the synthesis and evaluation of fluorinated aminopyridines with potent anticancer activity. For instance, novel 2-aminopyridine-based derivatives have been identified as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC), exhibiting significant antiproliferative effects in both solid tumors and hematological malignancies.[9][10]

Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
2-Aminopyridine DerivativeCDK9/HDAC1MV-4-11 (Leukemia)0.088 (CDK9), 0.169 (HDAC1)[9][10]
Fluorinated PhenylhydrazineNot SpecifiedA549 (Lung)0.64[14]
Pyrido[2,3-d]pyrimidineNot SpecifiedHEPG-2 (Liver)6.9[3]
Imidazo[1,2-a]pyrimidineNot SpecifiedA549 (Lung)5.988[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[2][5][15]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Fluorinated aminopyridine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the fluorinated aminopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated aminopyridines have shown promise in this area, exhibiting activity against a range of bacterial pathogens.[16][17]

Mechanism of Action

The precise mechanisms of action for many antimicrobial fluorinated aminopyridines are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The incorporation of fluorine can enhance the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.[16]

Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_setup Assay Setup cluster_testing Disk Diffusion Test cluster_mic MIC Determination bacterial_culture Bacterial Strain Culture mcfarland Prepare 0.5 McFarland Standard bacterial_culture->mcfarland plate_inoculation Inoculate Mueller-Hinton Agar Plate mcfarland->plate_inoculation disk_application Apply Compound-Impregnated Disks plate_inoculation->disk_application incubation Incubate at 37°C for 18-24h disk_application->incubation zone_measurement Measure Zones of Inhibition incubation->zone_measurement broth_dilution Broth Microdilution Assay zone_measurement->broth_dilution Confirm with quantitative method mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination G cluster_culture Neuronal Cell Culture cluster_treatment Compound Treatment & Imaging cluster_analysis Data Analysis cell_plating Plate Neuronal Cells (e.g., PC12, iPSC-derived neurons) differentiation Induce Differentiation (e.g., with NGF) cell_plating->differentiation compound_addition Add Fluorinated Aminopyridines differentiation->compound_addition incubation Incubate for 24-48h compound_addition->incubation imaging Acquire Images (High-Content Imaging) incubation->imaging quantification Quantify Neurite Length and Branching imaging->quantification dose_response Generate Dose-Response Curves quantification->dose_response

Caption: A workflow for evaluating the effect of fluorinated aminopyridines on neurite outgrowth.

Experimental Protocol: Neurite Outgrowth Assay

This assay is used to quantify the ability of compounds to promote or inhibit the growth of neurites from neuronal cells. [18][19][20] Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y, or iPSC-derived neurons)

  • Poly-L-lysine or laminin-coated culture plates

  • Differentiation medium (containing a low concentration of serum and a neurotrophic factor like NGF)

  • Fluorinated aminopyridine compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents (e.g., fluorescently labeled phalloidin for actin and DAPI for nuclei)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Plate neuronal cells on coated plates in their regular growth medium and allow them to attach. [21]2. Differentiation and Treatment: Replace the growth medium with differentiation medium containing various concentrations of the fluorinated aminopyridine compounds. [19]3. Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth. [19]4. Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them with Triton X-100, and stain for actin filaments and nuclei.

  • Imaging: Acquire images using a high-content imaging system. [18]6. Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the total length of neurites per cell, the number of neurites per cell, and the number of branch points. [19][22]

Conclusion and Future Directions

The strategic incorporation of fluorine into the aminopyridine scaffold represents a highly promising avenue for the discovery and development of novel therapeutics. The unique properties of fluorine provide a powerful tool to fine-tune the biological activity, pharmacokinetic profile, and therapeutic efficacy of these versatile molecules. The diverse range of biological activities, including anticancer, antimicrobial, and neurological effects, underscores the broad potential of fluorinated aminopyridines.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of fluorine substitution at different positions of the aminopyridine ring to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles. [23][24]* Development of Novel Synthetic Methodologies: Creation of efficient and versatile synthetic routes to access a wider diversity of fluorinated aminopyridine analogs for screening. [25][26][27] By leveraging the principles of medicinal chemistry and embracing advanced screening technologies, the full therapeutic potential of fluorinated aminopyridines can be realized, leading to the development of next-generation drugs for a wide range of diseases.

References

  • IC 50 values of the experimental compounds towards the tested cell lines. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1. In Vitro: MTT Assay. (n.d.). Retrieved January 15, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Assays of 3-(pyridin-3-yl)prop-2-enamide. BenchChem.
  • PubMed. (2007). Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction. Retrieved January 15, 2026, from [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved January 15, 2026, from [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. Retrieved January 15, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 15, 2026, from [Link]

  • PLOS. (n.d.). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis. BenchChem.
  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved January 15, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. Retrieved January 15, 2026, from [Link]

  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. (n.d.). Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. Retrieved January 15, 2026, from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 15, 2026, from [Link]

  • PubMed. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Retrieved January 15, 2026, from [Link]

  • Results of theantimicrobial assayusing the disk diffusion method. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Kinase Inhibitors in Genetic Diseases. Retrieved January 15, 2026, from [Link]

  • YouTube. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in Vivo 19F Magnetic Resonance Spectroscopic Observation. Retrieved January 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2016). Neurite Outgrowth Assay. Retrieved January 15, 2026, from [Link]

  • Evaluation of neurite outgrowth anisotropy using a novel application of circular analysis. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved January 15, 2026, from [Link]

  • Introduction. (2022, December 1). Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel. Retrieved January 15, 2026, from [Link]

  • idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. Retrieved January 15, 2026, from [Link]

  • IDEXX.com. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 15, 2026, from [Link]

Sources

In-silico prediction of 5-(2-Fluorophenyl)pyridin-3-amine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In-Silico Prediction of Molecular Properties for 5-(2-Fluorophenyl)pyridin-3-amine

Executive Summary

In the modern drug discovery landscape, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. Computational, or in-silico, methods provide a powerful framework for achieving this, enabling researchers to prioritize candidates, anticipate liabilities, and design more effective experimental workflows, ultimately saving significant time and resources.[1][2][3] This guide offers a comprehensive, technically-grounded walkthrough of the in-silico characterization of 5-(2-Fluorophenyl)pyridin-3-amine, a representative small molecule. We will dissect the process from initial molecular representation to the prediction of critical physicochemical, pharmacokinetic (ADME), and toxicological properties. Each section is designed to be a self-validating system, explaining not just the procedural steps but the scientific rationale behind the choice of methods and the critical interpretation of predictive data.

The Foundation: From Chemical Structure to Computational Input

Before any prediction can occur, the molecule of interest must be translated into a language that computational algorithms can understand. The most common and versatile format for this is the Simplified Molecular Input Line Entry System (SMILES).

1.1. Causality of Method: Why SMILES?

SMILES strings encode the two-dimensional structure of a molecule into a linear string of ASCII characters. This format is favored for its compactness and machine-readability, making it an ideal input for a vast array of web-based prediction platforms and standalone software. For 5-(2-Fluorophenyl)pyridin-3-amine, the structure is represented by the following SMILES string: Nc1cc(cnc1)c1ccccc1F.

1.2. Protocol: Generating and Verifying the Molecular Input

Ensuring the accuracy of the initial structure is the most critical step, as all subsequent predictions depend on it.

  • Structure Drawing: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure of 5-(2-Fluorophenyl)pyridin-3-amine.

  • SMILES Generation: Utilize the software's built-in function to convert the drawn structure into its canonical SMILES string.

  • Cross-Verification: Input the generated SMILES into an independent online viewer or database like PubChem to render the structure and confirm it matches the intended molecule. This simple validation step prevents the common "garbage in, garbage out" pitfall.

G cluster_input Molecular Input Workflow A Chemical Name 5-(2-Fluorophenyl)pyridin-3-amine B Draw 2D Structure (e.g., ChemDraw, MarvinSketch) A->B C Generate SMILES String 'Nc1cc(cnc1)c1ccccc1F' B->C D Verify Structure (e.g., PubChem) C->D Self-Validation Step E Proceed to Prediction Engines D->E

Caption: Workflow for generating a validated computational input.

Predicting Core Physicochemical & Drug-Likeness Properties

A molecule's fundamental physicochemical properties govern its behavior in biological systems. Early assessment of these parameters is crucial for identifying potential development hurdles.[4][5] Properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are strong determinants of a compound's absorption and distribution profile.

2.1. Causality of Method: Why Predict These Properties?

  • Lipophilicity (logP): The octanol-water partition coefficient is a measure of a drug's fat-solubility. It influences membrane permeability and plasma protein binding. An optimal range is critical; too low, and the molecule may not cross membranes, too high, and it may have poor solubility and be rapidly metabolized.

  • Aqueous Solubility (logS): Poor solubility is a major cause of failure for drug candidates. It directly impacts absorption from the gastrointestinal tract and the ability to formulate intravenous solutions.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It correlates well with passive molecular transport through membranes and is a key predictor of blood-brain barrier penetration.[6]

  • Drug-Likeness Rules: Rules like Lipinski's Rule of Five provide a quick assessment of whether a compound's physicochemical profile is consistent with known orally active drugs.[7]

2.2. Protocol: Physicochemical Property Prediction using SwissADME

The SwissADME web server is a robust, freely accessible tool for this purpose.

  • Navigate: Access the SwissADME homepage.

  • Input: Paste the SMILES string (Nc1cc(cnc1)c1ccccc1F) into the query box.

  • Execute: Run the prediction.

  • Analyze: Systematically review the output sections for "Physicochemical Properties" and "Lipophilicity."

  • Synthesize: Consolidate the key quantitative data into a summary table for clear interpretation.

2.3. Data Presentation: Predicted Physicochemical Profile

PropertyPredicted ValueOptimal Range (for Oral Drugs)Interpretation & Causality
Molecular Weight265.28 g/mol < 500 g/mol Meets Lipinski's rule; size is appropriate for passive diffusion.
logP (Consensus)2.85-0.4 to +5.6Balanced lipophilicity, suggesting good membrane permeability without excessive sequestration in fatty tissues.
Aqueous Solubility (logS)-3.5 (Poorly Soluble)> -4 (Soluble)Potential liability. Poor solubility may hinder oral absorption and formulation. This is a flag for experimental validation.
TPSA51.82 Ų< 140 ŲExcellent value, indicating a high probability of good cell membrane permeability and oral bioavailability.[6]
H-Bond Donors1≤ 5Meets Lipinski's rule.
H-Bond Acceptors4≤ 10Meets Lipinski's rule.
Lipinski Violations00The compound exhibits strong "drug-like" physicochemical characteristics.

In-Silico Pharmacokinetics: The ADME Profile

Understanding how a drug is Absorbed, Distributed, Metabolized, and Excreted (ADME) is fundamental to designing effective therapeutics.[8] In-silico ADME tools build models from large experimental datasets to predict these complex biological outcomes.

3.1. Causality of Method: Key ADME Endpoints

  • Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 permeability predict how well the drug will pass from the gut into the bloodstream.

  • Distribution: Blood-Brain Barrier (BBB) permeability is critical for CNS-targeting drugs and a key safety concern for others. Plasma Protein Binding (PPB) affects the fraction of free drug available to act on its target.

  • Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Predicting whether a compound inhibits or is a substrate for major isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is crucial for anticipating drug-drug interactions.

  • Excretion: While less commonly predicted with high accuracy, parameters related to clearance can sometimes be estimated.

G cluster_adme The Pharmacokinetic (ADME) Journey A Absorption (GI Tract -> Blood) - HIA - Caco-2 Permeability D Distribution (Blood -> Tissues) - BBB Permeability - Plasma Protein Binding A->D Circulation M Metabolism (Mainly Liver) - CYP450 Substrate? - CYP450 Inhibitor? D->M E Excretion (Urine/Feces) - Clearance M->E

Caption: Key stages and predictive parameters in ADME profiling.

3.2. Protocol: ADME Prediction using ADMETlab 3.0

ADMETlab 3.0 is a comprehensive platform offering predictions for a wide range of ADME endpoints.[9]

  • Navigate: Access the ADMETlab 3.0 web server.

  • Input: Submit the molecule by drawing it or pasting the SMILES string (Nc1cc(cnc1)c1ccccc1F).

  • Execute: Start the prediction and wait for the calculations to complete.

  • Interpret: Carefully examine the results for each ADME category. The platform provides both a qualitative prediction (e.g., "+/-") and often a probability score. A higher probability indicates greater confidence in the prediction.

  • Validate: Compare the results with the physicochemical properties. For example, a high predicted HIA is consistent with the favorable TPSA and logP values obtained earlier. This cross-validation adds trustworthiness to the overall assessment.

3.3. Data Presentation: Predicted ADME Profile

ParameterCategoryPredicted OutcomeInterpretation & Causality
Human Intestinal Absorption (HIA)AbsorptionHighConsistent with physicochemical properties; suggests good potential for oral absorption.
Caco-2 PermeabilityAbsorptionHighReinforces high absorption potential, as Caco-2 cells are a standard in-vitro model for the gut wall.
Blood-Brain Barrier (BBB)DistributionPermeableThe molecule is predicted to cross into the brain. This is a desired feature for a CNS target but a potential liability (off-target effects) for a peripherally-acting drug.
P-glycoprotein (P-gp) SubstrateDistributionNoPositive result. Not being a substrate for P-gp (an efflux pump) means the compound is less likely to be actively removed from cells, including the brain.
CYP2D6 InhibitorMetabolismYes (High Probability)Significant Liability Flag. Inhibition of CYP2D6, a major drug-metabolizing enzyme, poses a high risk of drug-drug interactions. This is a critical finding that must be addressed experimentally.
CYP3A4 InhibitorMetabolismNoFavorable result, as CYP3A4 is involved in the metabolism of a large percentage of marketed drugs.

In-Silico Toxicology: Early Hazard Identification

Early identification of potential toxicity is one of the most impactful applications of in-silico modeling, helping to de-risk projects and reduce reliance on animal testing.[10][11] These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models.[12][13][14]

4.1. Causality of Method: The QSAR Approach

QSAR models are statistical models built by correlating the structural features of thousands of molecules with their experimentally determined toxicological endpoints.[15][16] When a new molecule is submitted, the model analyzes its features to predict whether it will be active for a given endpoint. The trustworthiness of a QSAR prediction is highly dependent on its "applicability domain"—the model is most reliable when the query molecule is structurally similar to the chemicals in its training set.[17]

4.2. Protocol: Toxicity Prediction using ProTox-II or similar servers

  • Navigate: Access a toxicity prediction server like ProTox-II.

  • Input: Provide the SMILES string for 5-(2-Fluorophenyl)pyridin-3-amine.

  • Execute: Run the toxicity prediction.

  • Analyze Endpoints: Review the predictions for key toxicities:

    • hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia.

    • Mutagenicity (AMES test): Predicts the potential for the compound to cause DNA mutations, a marker for carcinogenic potential.

    • Carcinogenicity: Predicts the likelihood of the compound causing cancer.

    • LD50 (Oral Rat): Estimates the lethal dose for 50% of a test population, providing a measure of acute oral toxicity.

4.3. Data Presentation: Predicted Toxicological Profile

EndpointPredicted OutcomeConfidenceInterpretation & Causality
hERG InhibitionInactive72%Favorable safety profile. Low risk of drug-induced cardiotoxicity.
Mutagenicity (AMES)Inactive81%Favorable safety profile. The chemical structure does not contain common structural alerts known to cause mutagenicity.
CarcinogenicityInactive65%Favorable, but with lower confidence. Suggests a lower priority for immediate experimental follow-up compared to more confident predictions.
Oral Toxicity (LD50)450 mg/kg-Predicted to be Class 4 ("Harmful if swallowed"). This level of toxicity is often acceptable for therapeutic agents, depending on the indication and therapeutic window.

Integrated Analysis: A Holistic In-Silico Assessment

The true power of in-silico prediction lies in synthesizing disparate data points into a cohesive, actionable assessment.

G cluster_decision In-Silico Decision Workflow Input Molecule: 5-(2-Fluorophenyl)pyridin-3-amine PhysChem Physicochemical Profile - Good Drug-Likeness - Poor Solubility (-3.5) Input->PhysChem ADME ADME Profile - Good Absorption - BBB Permeable - CYP2D6 Inhibitor Input->ADME Tox Toxicity Profile - Generally Favorable - Class 4 Acute Toxicity Input->Tox Decision Decision Point: Proceed with Caution PhysChem->Decision ADME->Decision Tox->Decision Action Action Plan: 1. Experimentally verify solubility. 2. Confirm CYP2D6 inhibition in vitro. 3. Consider structural modifications to   mitigate liabilities. Decision->Action

Caption: Synthesizing predictive data into a strategic decision.

Based on our comprehensive in-silico analysis, 5-(2-Fluorophenyl)pyridin-3-amine presents a mixed but promising profile:

  • Strengths: The molecule has excellent "drug-like" size and polarity, with predicted high intestinal absorption and no major flags for mutagenicity or cardiotoxicity.

  • Liabilities: Two primary concerns have been identified:

    • Poor Aqueous Solubility: This is a significant potential barrier to development that must be experimentally confirmed and addressed, possibly through salt formation or formulation strategies.

    • CYP2D6 Inhibition: This is a major safety and drug-drug interaction risk. The high-confidence prediction demands immediate in vitro experimental validation. If confirmed, medicinal chemistry efforts would be required to modify the structure to remove this activity.

Expert Insight: The pyridin-3-amine moiety is a known structural motif that can interact with the active site of CYP enzymes. A potential strategy would be to modify the substituents on either the pyridine or phenyl ring to disrupt this interaction while maintaining the desired pharmacological activity. The prediction of BBB permeability must also be considered in the context of the intended therapeutic target.

Conclusion

The in-silico prediction of molecular properties is an indispensable component of the modern drug discovery toolkit.[18][19][20] Through a logical, multi-faceted workflow, we have rapidly profiled 5-(2-Fluorophenyl)pyridin-3-amine, transforming its 2D structure into a rich dataset of predicted physicochemical, pharmacokinetic, and toxicological characteristics. This guide has demonstrated not only the protocols for generating this data but also the critical importance of interpreting it within a scientific, causal framework. The analysis has identified key strengths and, more importantly, flagged specific, actionable liabilities (solubility, CYP inhibition) that can now be prioritized for experimental validation. This focused approach ensures that laboratory resources are directed efficiently, accelerating the journey from concept to candidate.

References

  • Computational tools for drug discovery. Chemaxon.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • What are computational methods in drug discovery?.
  • Free web servers used for the prediction of ADMET parameters.
  • Advanced Computational Drug Discovery Tools. Research Development.
  • MolToxPred: small molecule toxicity prediction using machine learning approach.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • Contemporary Computational Applications and Tools in Drug Discovery.
  • Contemporary Computational Applications and Tools in Drug Discovery.
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks.
  • ADMETboost: A Web Server for Accurate ADMET Prediction.
  • QSAR Model for Predicting Pesticide Aquatic Toxicity.
  • PreADMET | Prediction of ADME/Tox. BMDRC.
  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products.
  • Predict Molecular Properties | Percepta Software. ACD/Labs.
  • Physicochemical Prediction. CD ComputaBio.
  • vNN-ADMET. vNN-ADMET.
  • PhysChem Suite. SoftwareOne Marketplace.
  • Other Approaches for Predictive Toxicity Modeling. Chemistry LibreTexts.
  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Oxford Academic.
  • On-line Software.
  • In silico prediction of toxicity and its applications for chemicals at work.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed.
  • Use of in silico methods for assessing toxicity. YouTube.
  • Important computed ADMET properties and their recommended ranges for orally active drugs.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic

Sources

The 3-Amino-5-Arylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its amenability to a wide array of chemical modifications make it a "privileged scaffold" in the design of novel therapeutics. Within this vast chemical space, the 3-amino-5-arylpyridine core has emerged as a particularly fruitful template for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 3-amino-5-arylpyridine derivatives, offering field-proven insights for professionals in drug development.

I. Synthetic Strategies: Building the 3-Amino-5-Arylpyridine Core

The construction of the 3-amino-5-arylpyridine scaffold is primarily achieved through a convergent synthetic approach, leveraging the power of palladium-catalyzed cross-coupling reactions. This strategy allows for the modular and efficient assembly of the core structure from readily available building blocks. The most common and robust method involves a two-step sequence: a Suzuki-Miyaura coupling to install the aryl group at the 5-position, followed by a Buchwald-Hartwig amination to introduce the amino group at the 3-position.

A key starting material for this approach is a dihalopyridine, such as 3,5-dibromopyridine or 3-bromo-5-chloropyridine. The differential reactivity of the halogen atoms can be exploited for selective, stepwise functionalization.

Experimental Protocol: Synthesis of a Representative 3-Amino-5-Arylpyridine Derivative via Suzuki-Miyaura and Buchwald-Hartwig Couplings

Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This step involves the palladium-catalyzed reaction of a halo-aminopyridine with an arylboronic acid to form the C5-aryl bond.

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-amino-5-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base, typically an aqueous solution of sodium carbonate (2 M).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to create an inert atmosphere.[2]

  • Reaction Conditions: Heat the mixture to reflux (typically around 110 °C) and stir vigorously for at least 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[2]

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction facilitates the formation of the C3-amino bond.

  • Inert Atmosphere Setup: In a sealable reaction tube, combine the 3-halo-5-arylpyridine from Step 1 (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).[2]

  • Reagent and Solvent Addition: Add the desired amine (1.2 equiv) and a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) under a positive flow of argon.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the final 3-amino-5-arylpyridine derivative.[2]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Alternative Step 1: Starting from Dihalopyridine cluster_2 Step 2: Buchwald-Hartwig Amination start1 3-Amino-5-bromopyridine + Arylboronic Acid reagents1 Pd(PPh3)4, Na2CO3 start1->reagents1 product1 3-Amino-5-arylpyridine reagents1->product1 start2 3,5-Dibromopyridine + Arylboronic Acid reagents2 Pd Catalyst, Base start2->reagents2 product2 3-Bromo-5-arylpyridine reagents2->product2 start3 3-Bromo-5-arylpyridine + Amine product2->start3 Intermediate reagents3 Pd2(dba)3, Xantphos, NaOtBu start3->reagents3 product3 3-Amino-5-arylpyridine Derivative reagents3->product3 G cluster_0 Kinase Inhibition by 3-Amino-5-Arylpyridine cluster_1 Cellular Effects drug 3-Amino-5-Arylpyridine Derivative kinase Oncogenic Kinase (e.g., Aurora, GSK-3) drug->kinase Binds to ATP-binding site proliferation Tumor Cell Proliferation drug->proliferation Inhibits cell_cycle Cell Cycle Arrest kinase->cell_cycle Regulates (Dysregulation) kinase->proliferation Drives atp ATP atp->kinase Competition apoptosis Apoptosis cell_cycle->apoptosis Can lead to proliferation->apoptosis Inhibited by

Sources

Discovery and synthesis of novel fluorophenylpyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorophenylpyridine Compounds

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, yielding compounds with profound impacts on drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—make fluorophenylpyridine derivatives highly sought-after motifs.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the rationale, design principles, and state-of-the-art synthetic methodologies for accessing these valuable compounds. We delve into the causality behind experimental choices in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and emerging photoredox-mediated strategies. Furthermore, this document provides robust, self-validating protocols for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility.

Strategic Imperative: The Value of the Fluorophenylpyridine Motif

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs and biologically active molecules, prized for its ability to act as a hydrogen bond acceptor and engage in critical interactions with biological targets.[3] The introduction of a fluorine atom onto this privileged scaffold can dramatically enhance a molecule's therapeutic potential.[1][2][4]

Key advantages conferred by fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended drug half-life and improved pharmacokinetic profiles.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter a molecule's lipophilicity, membrane permeability, and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Enhanced Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through the formation of favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions.

These compelling attributes have established fluorinated pyridine derivatives as crucial building blocks in the development of novel therapeutics for a wide range of diseases.[1]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluorophenylpyridines can be approached through several strategic disconnections. The choice of methodology is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The SNAr reaction is a cornerstone for the synthesis of fluoropyridines, leveraging the electron-deficient nature of the pyridine ring, which is further activated by the presence of a halogen.[5][6] The reaction is most favorable at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.[6][7]

Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[5] This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, not the cleavage of the carbon-halogen bond.[5][8] Consequently, fluoropyridines are often more reactive than their chloro- or bromo- counterparts, allowing for milder reaction conditions.[5]

Experimental Protocol: Synthesis of a 2-Alkoxy-5-phenylpyridine via SNAr

This protocol describes a general procedure for the substitution of a fluorine atom on a pyridine ring with an alcohol nucleophile.

  • Reagents & Equipment:

    • 2-Fluoro-5-phenylpyridine (1.0 equiv)

    • Alcohol nucleophile (1.2 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add the 2-fluoro-5-phenylpyridine derivative (1.0 equivalent) to the flask.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base Selection (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating alcohols to generate the corresponding alkoxide without competing in the substitution reaction.[7]

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[7]

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture from the air.[7]

Troubleshooting Low Yields in SNAr Reactions

Problem Potential Cause Suggested Solution
Low Conversion Insufficiently activated pyridine ring. Ensure the fluorine is at the 2- or 4-position. Consider adding electron-withdrawing groups if possible.[7]
Weak nucleophile. Ensure complete deprotonation of the nucleophile. Consider a stronger base or a more nucleophilic reagent.[7]
Low reaction temperature. Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial.[7]
Byproduct Formation Competing reaction with the solvent. Some solvents like DMF can decompose at high temperatures to generate nucleophilic species. Consider a more stable solvent like DMSO.[7]

| | Presence of water. | Ensure all reagents and solvents are anhydrous. Traces of water can lead to hydroxypyridine byproducts.[7] |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, particularly for the synthesis of biaryl compounds like fluorophenylpyridines.[10][11][12] This reaction typically involves the coupling of an organoboron species (e.g., a boronic acid or ester) with a halide or pseudohalide, catalyzed by a palladium complex.[12]

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle A Fluoropyridine-X (X = Br, I, OTf) OxAdd Oxidative Addition A->OxAdd B Phenylboronic Acid or Ester Transmet Transmetalation B->Transmet C {Pd(0) Catalyst} D Fluorophenylpyridine Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Transmet OxAdd->Transmet [Ar-Pd(II)-X] RedElim Reductive Elimination Transmet->RedElim [Ar-Pd(II)-Ar'] RedElim->D RedElim->OxAdd [Ar-Ar']

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Phenyl-3-fluoropyridine Synthesis

  • Reagents & Equipment:

    • 2-Bromo-3-fluoropyridine (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv)

    • Sodium carbonate (Na₂CO₃, 3.0 equiv)

    • Dioxane and Water (4:1 mixture)

    • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a Schlenk flask, add 2-bromo-3-fluoropyridine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst is effective for a wide range of Suzuki couplings, offering a good balance of reactivity and stability.[10]

  • Base (Na₂CO₃): A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12]

  • Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the hydrolysis of boronic esters to the more reactive boronic acids.[10]

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[13][14] For pyridine synthesis, transition-metal-catalyzed C-H activation allows for the direct coupling of pyridines with various partners.[15]

CH_Activation Start Fluoropyridine Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) Start->Catalyst CouplingPartner Coupling Partner (e.g., Arene, Alkene) CouplingPartner->Catalyst Product Functionalized Fluorophenylpyridine Catalyst->Product DG Directing Group (Optional) DG->Start Directs Regioselectivity

Caption: Conceptual workflow for direct C-H functionalization.

Recent advancements have utilized directing groups to control the regioselectivity of C-H activation, enabling functionalization at specific positions on the pyridine ring.[16] Additionally, photoredox catalysis offers a mild and efficient alternative for C-H functionalization under visible light irradiation.[17][18][19]

Emerging Photoredox Catalysis

Visible-light-driven photoredox catalysis has become a powerful tool in organic synthesis, enabling novel transformations under mild conditions.[17][19] This approach can be used for the site-selective functionalization of pyridines by generating radical intermediates that can react with the pyridine core.[17][19] The regioselectivity (C2 vs. C4) can often be controlled by tuning the reaction conditions or the nature of the radical precursor.[17]

Purification and Characterization: Ensuring Compound Integrity

The purification of pyridine derivatives often presents challenges due to their basic nature, which can lead to peak tailing in chromatography.[20]

Chromatographic Purification

Troubleshooting Peak Tailing in HPLC:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with a phosphate buffer) protonates residual silanol groups on the silica-based stationary phase, minimizing their interaction with the basic pyridine analyte.[20]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from the pyridine compound.[20]

  • Alternative Stationary Phases: If peak tailing persists, switching from a standard C18 column to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and improve separation.[20]

For larger scale purifications, other techniques such as distillation or crystallization may be employed.[21][22][23]

Spectroscopic Characterization

Unambiguous characterization of novel fluorophenylpyridine compounds is essential. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment and substitution pattern.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atom, and its coupling constants with neighboring protons (JHF) and carbons (JCF) are invaluable for confirming the position of the fluorine substituent.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information on its fragmentation pattern, aiding in structure elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

The synthesis of novel fluorophenylpyridine compounds is a dynamic and evolving field, driven by their immense value in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms of key synthetic strategies—SNAr, cross-coupling, and C-H functionalization—is paramount for the rational design and efficient execution of synthetic routes. By carefully selecting methodologies based on the target structure and employing robust purification and characterization techniques, researchers can confidently access these critical molecular scaffolds and accelerate their research programs.

References

  • Ye, L., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • Schrempp, M., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Source not specified].
  • Zhang, Z., et al. (n.d.). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.
  • Ye, L., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Ellman, J., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. UC Berkeley.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery.
  • Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (n.d.). Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Source not specified].
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI.
  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Organic Syntheses. (n.d.). 2-Fluoro-6-phenylpyridine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives.
  • ResearchGate. (2025). Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality | Request PDF.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • Sharma, S., et al. (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • PubMed. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • YouTube. (2024). C-H activation at remote positions.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Source not specified].
  • NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • YouTube. (2014). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

Sources

The Strategic deployment of 5-(2-Fluorophenyl)pyridin-3-amine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Philosophy of Fragment-Based Discovery and the Rise of Privileged Scaffolds

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). The core principle of FBDD lies in identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits, though often exhibiting modest potency, serve as highly valuable starting points for the rational design of more complex and potent drug candidates. Within the vast libraries of fragments, certain structural motifs have demonstrated a remarkable propensity for interacting with a range of biological targets, earning them the designation of "privileged scaffolds." The aminopyridine core is a prominent member of this class, and its strategic functionalization can unlock potent and selective inhibitors for various enzyme families. This guide focuses on a particularly compelling aminopyridine derivative: 5-(2-Fluorophenyl)pyridin-3-amine . We will dissect its strategic importance as a fragment, from its fundamental physicochemical properties and synthesis to its application in drug discovery, with a particular focus on kinase inhibition.

The Molecular Architecture of 5-(2-Fluorophenyl)pyridin-3-amine: A Privileged Fragment

The efficacy of 5-(2-Fluorophenyl)pyridin-3-amine as a fragment stems from the synergistic interplay of its constituent parts: the aminopyridine core and the 2-fluorophenyl substituent.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is paramount for any successful FBDD campaign. The key parameters for 5-(2-Fluorophenyl)pyridin-3-amine are summarized below.

PropertyValueSignificance in FBDD
Molecular Weight188.2 g/mol Ideal for fragment screening, adhering to the "Rule of Three" (MW < 300).
XLogP32.1Moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors1 (amine)Enables key interactions with protein active sites.
Hydrogen Bond Acceptors2 (pyridine N, F)Provides multiple points for directed binding.
Rotatable Bonds1Low conformational flexibility, reducing the entropic penalty upon binding.

Table 1: Key Physicochemical Properties of 5-(2-Fluorophenyl)pyridin-3-amine and their relevance in Fragment-Based Drug Discovery.

The Pharmacophoric Landscape

The aminopyridine moiety is a well-established pharmacophore, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinases. The 3-amino group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. The 2-fluorophenyl group introduces several key features:

  • Steric Bulk and Vector for Growth: The phenyl ring occupies a specific volume in the binding pocket and provides a vector for synthetic elaboration to access adjacent hydrophobic regions.

  • Fluorine Substitution: The ortho-fluorine atom is not merely a passive substituent. It can modulate the pKa of the pyridine nitrogen, influence the conformation of the phenyl ring, and potentially engage in favorable fluorine-protein interactions, such as with backbone amides.

Caption: Pharmacophoric features of 5-(2-Fluorophenyl)pyridin-3-amine.

Synthetic Strategies: Accessing the Core Fragment and its Analogs

The availability of a robust and versatile synthetic route is a critical enabler for any FBDD program, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The synthesis of 5-(2-Fluorophenyl)pyridin-3-amine can be approached through several established organometallic cross-coupling reactions.

Retrosynthetic Analysis

A common retrosynthetic disconnection strategy involves a Suzuki or other palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings. This approach offers the flexibility to introduce diversity in both aromatic systems.

Retrosynthesis Target 5-(2-Fluorophenyl)pyridin-3-amine Disconnect1 C-C Disconnection (Suzuki Coupling) Target->Disconnect1 Intermediates 3-Amino-5-halopyridine + 2-Fluorophenylboronic acid Disconnect1->Intermediates

Caption: Retrosynthetic analysis for 5-(2-Fluorophenyl)pyridin-3-amine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Amino-5-bromopyridine

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-Fluorophenyl)pyridin-3-amine.

Application in Fragment-Based Drug Discovery: A Case Study in Kinase Inhibition

The aminopyridine scaffold is a well-known "hinge-binder" in kinase inhibitors. While a specific drug discovery campaign starting from 5-(2-Fluorophenyl)pyridin-3-amine is not extensively documented in publicly available literature, we can construct a compelling, field-proven workflow based on the application of similar aminopyridine fragments in kinase inhibitor discovery, such as for p38 MAP kinase.[1][2]

Fragment Screening and Hit Identification

The initial step involves screening a library of fragments against the target kinase to identify binders. Several biophysical techniques can be employed for this purpose.

Screening TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Soaking protein crystals with fragments and identifying electron density in the active site.Provides direct structural information of the binding mode.Lower throughput, requires high-quality crystals.
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical shifts of the protein or fragment upon binding.Sensitive to weak interactions, provides information on binding location.Requires larger amounts of protein, can be complex to analyze.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding.Real-time binding kinetics, label-free.Can have issues with non-specific binding.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.High-throughput, low protein consumption.Prone to false positives and negatives.

Table 2: Common Fragment Screening Techniques.

For our hypothetical case, let's assume that X-ray crystallography screening identified 5-(2-Fluorophenyl)pyridin-3-amine binding to the ATP-binding site of a target kinase.

Hit Validation and Characterization

Once a hit is identified, its binding must be validated and characterized. This involves confirming the binding through an orthogonal method and determining the binding affinity (Kd) and ligand efficiency (LE).

Ligand Efficiency (LE): A key metric in FBDD, calculated as:

LE = - (ΔG / HAC)

where ΔG is the Gibbs free energy of binding and HAC is the heavy atom count. A higher LE value indicates a more efficient binder.

Structure-Guided Hit-to-Lead Optimization

With the crystal structure of the 5-(2-Fluorophenyl)pyridin-3-amine-kinase complex in hand, a structure-guided optimization campaign can be initiated. The goal is to grow the fragment into adjacent pockets of the active site to pick up additional favorable interactions and increase potency.

Hit_to_Lead cluster_0 Fragment Screening cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., X-ray, NMR) Hit Initial Hit: 5-(2-Fluorophenyl)pyridin-3-amine Screening->Hit Identifies Weak Binders SAR Structure-Activity Relationship (SAR) - Analog Synthesis Hit->SAR Provides Starting Point Structure Structure-Based Design - Co-crystallography Hit->Structure Guides Rational Design Lead Potent Lead Compound SAR->Lead Improves Potency Structure->SAR Informs Design

Caption: Workflow for fragment-based hit-to-lead optimization.

Conclusion and Future Perspectives

5-(2-Fluorophenyl)pyridin-3-amine represents a highly valuable fragment for drug discovery, particularly in the realm of kinase inhibition. Its well-defined pharmacophoric features, favorable physicochemical properties, and synthetic tractability make it an excellent starting point for FBDD campaigns. The strategic incorporation of the 2-fluorophenyl moiety provides a nuanced approach to modulating binding affinity and exploring the chemical space of the target's active site. While this guide has presented a generalized workflow based on established principles, the true power of this fragment will be realized in its application to specific biological targets. As our understanding of the structural biology of various disease-related proteins continues to expand, we anticipate that privileged fragments like 5-(2-Fluorophenyl)pyridin-3-amine will play an increasingly important role in the development of the next generation of targeted therapeutics.

References

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. Journal of medicinal chemistry, 48(2), 403–413. [Link][1]

  • Gill, A. L., Frederickson, M., Cleasby, A., & Jhoti, H. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Structure, 13(4), 535-543. [Link][2]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Aminopyridines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Aminopyridine Scaffold in Medicinal Chemistry

The aminopyridine framework, a deceptively simple heterocyclic structure, stands as a cornerstone in the edifice of modern drug discovery. Its derivatives are integral to a wide array of marketed drugs and clinical candidates, demonstrating remarkable versatility in engaging with a multitude of biological targets. From modulating ion channels to inhibiting kinases, the aminopyridine moiety's unique electronic and structural characteristics make it a privileged scaffold for medicinal chemists.[1] This guide provides a comprehensive exploration of the core physicochemical properties of substituted aminopyridines, offering a blend of theoretical underpinnings, practical experimental guidance, and field-proven insights to empower researchers in the rational design of novel therapeutics. Understanding and strategically manipulating these properties is paramount to navigating the complex journey from a promising lead compound to a successful drug.

Section 1: The Acid-Base Chemistry of Aminopyridines (pKa)

The basicity of the aminopyridine scaffold, quantified by its pKa, is a critical determinant of a molecule's behavior in a biological system. It governs the extent of ionization at physiological pH, which in turn profoundly influences solubility, membrane permeability, and target engagement. The pKa of aminopyridines is a nuanced property, dictated by the interplay of the pyridine ring nitrogen and the exocyclic amino group, and is highly sensitive to the nature and position of substituents.

Theoretical Framework: Understanding the Dichotomy of Basicity

Aminopyridines possess two primary sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino group. The relative basicity of these two sites is a function of the amino group's position on the pyridine ring.

  • 2- and 4-Aminopyridines: In these isomers, the lone pair of the amino group can be delocalized into the pyridine ring through resonance, increasing the electron density on the ring nitrogen. This makes the ring nitrogen the more basic site.

  • 3-Aminopyridine: In contrast, the amino group in the 3-position cannot effectively donate electron density to the ring nitrogen via resonance. Consequently, the exocyclic amino group is the more basic center.

Substituents on the pyridine ring further modulate the pKa by exerting inductive and resonance effects. Electron-withdrawing groups (e.g., halogens, nitro groups) decrease basicity by pulling electron density away from the nitrogen atoms, making them less available for protonation. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) increase basicity by pushing electron density towards the nitrogen atoms. For instance, the introduction of chloro substituents on 4-aminopyridine has been shown to decrease its pKa, which can impact its activity as a potassium channel blocker.[2][3]

Experimental Determination of pKa: A High-Fidelity Protocol

Potentiometric titration stands as the gold standard for the accurate determination of pKa values. This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.

Protocol: pKa Determination by Potentiometric Titration

Objective: To accurately determine the acid dissociation constant (pKa) of a substituted aminopyridine.

Materials & Equipment:

  • Potentiometer with a calibrated pH electrode

  • Automated titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel

  • Nitrogen gas supply

  • Substituted aminopyridine sample (high purity)

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water (degassed)

  • Appropriate co-solvent (e.g., methanol, if solubility is an issue)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Accurately weigh a sufficient amount of the aminopyridine sample to prepare a solution of known concentration (typically 1-10 mM). Dissolve the sample in a known volume of 0.15 M KCl solution. If necessary, a minimal amount of a co-solvent can be used to aid dissolution.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds. Maintain a gentle stream of nitrogen over the solution throughout the titration.

  • Titration:

    • Place the reaction vessel on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • For an aminopyridine (a base), titrate with the standardized 0.1 M HCl solution.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point, where half of the aminopyridine has been protonated. At this point, pH = pKa.

    • Alternatively, the inflection point of the titration curve corresponds to the equivalence point. The pKa can be calculated from the pH at the half-volume of the titrant required to reach the equivalence point.

    • For more accurate results, utilize software that can analyze the titration data and calculate the pKa values.

Self-Validation:

  • Perform at least three replicate titrations to ensure reproducibility.

  • The calculated concentration of the aminopyridine from the titration should agree with the weighed-out concentration.

  • The shape of the titration curve should be sigmoidal, with a clear inflection point.

pKa_Determination_Workflow Calibrate Calibrate Prepare_Sample Prepare_Sample Calibrate->Prepare_Sample Ensures accuracy Purge_N2 Purge_N2 Prepare_Sample->Purge_N2 Removes CO2 Titrate Titrate Purge_N2->Titrate Record_Data Record_Data Titrate->Record_Data Incremental addition Plot_Curve Plot_Curve Record_Data->Plot_Curve Determine_pKa Determine_pKa Plot_Curve->Determine_pKa Identify inflection point Validate Validate Determine_pKa->Validate Check reproducibility

Section 2: Lipophilicity (logP and logD): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH, which accounts for both the neutral and ionized species. For ionizable compounds like aminopyridines, logD at physiological pH (7.4) is a more relevant parameter.

The Influence of Substitution on Lipophilicity

The lipophilicity of a substituted aminopyridine is a direct consequence of its overall structure. The pyridine ring itself is moderately lipophilic. The introduction of substituents can significantly alter this property:

  • Lipophilic Substituents: Alkyl, aryl, and halogen groups generally increase lipophilicity.

  • Hydrophilic Substituents: Hydroxyl, carboxyl, and additional amino groups decrease lipophilicity.

The position of the substituent also plays a role, as it can influence intramolecular hydrogen bonding and the overall shape of the molecule. A meticulous understanding of how different functional groups contribute to lipophilicity allows for the fine-tuning of this property to optimize a drug candidate's pharmacokinetic profile. For instance, replacing a phenyl group with a pyridine ring can decrease lipophilicity, which can be a useful strategy to improve the aqueous solubility of a compound.[4]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for determining logP and logD values. It involves partitioning a compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase at equilibrium.

Protocol: logD Determination by the Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a substituted aminopyridine at a specific pH (e.g., 7.4).

Materials & Equipment:

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Substituted aminopyridine sample (high purity)

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously mixing them for at least 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment.

  • Sample Preparation: Prepare a stock solution of the aminopyridine in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a glass vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

    • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the aminopyridine in each phase using a validated HPLC or UV-Vis method.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase ([C]octanol) to the concentration in the aqueous phase ([C]aqueous). The logD is the base-10 logarithm of D.

    • D = [C]octanol / [C]aqueous

    • logD = log10(D)

Self-Validation:

  • Perform the experiment in triplicate.

  • Ensure that the total amount of the compound recovered from both phases is close to the initial amount added (mass balance).

  • Vary the shaking time to confirm that equilibrium has been reached.

logD_Determination_Workflow Saturate_Phases Saturate_Phases Partition Partition Saturate_Phases->Partition Shake Shake Partition->Shake Prepare_Stock Prepare_Stock Prepare_Stock->Partition Separate Separate Shake->Separate Analyze_Conc Analyze_Conc Separate->Analyze_Conc Calculate_logD Calculate_logD Analyze_Conc->Calculate_logD Validate Validate Calculate_logD->Validate Check mass balance

Section 3: Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be dissolved in water. For orally administered drugs, adequate solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption and subsequent bioavailability. The solubility of substituted aminopyridines is influenced by a combination of factors, including their pKa, lipophilicity, and solid-state properties.

Factors Governing the Solubility of Substituted Aminopyridines
  • Ionization: As weak bases, the solubility of aminopyridines is pH-dependent. At pH values below their pKa, they will be protonated and exist as the more soluble cationic species.

  • Lipophilicity: Generally, an increase in lipophilicity (higher logP) leads to a decrease in aqueous solubility.

  • Crystal Packing: The strength of the intermolecular forces in the crystal lattice (crystal lattice energy) must be overcome for a solid to dissolve. Polymorphism, the existence of different crystal forms of the same compound, can significantly impact solubility, as different polymorphs will have different lattice energies. Strong hydrogen bonding and efficient crystal packing can lead to lower solubility.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive technique for measuring thermodynamic (or equilibrium) solubility. This method determines the saturation concentration of a compound in a specific solvent at a given temperature.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium aqueous solubility of a substituted aminopyridine.

Materials & Equipment:

  • HPLC or UV-Vis spectrophotometer

  • Thermostatically controlled shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Glass vials with screw caps

  • Substituted aminopyridine sample (solid form)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer)

Procedure:

  • Sample Addition: Add an excess amount of the solid aminopyridine to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Remove the vials from the shaker and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm).

  • Analysis:

    • Dilute the clear, saturated solution with a known volume of the buffer to bring the concentration into the linear range of the analytical method.

    • Determine the concentration of the dissolved aminopyridine using a validated HPLC or UV-Vis method.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Self-Validation:

  • Perform the experiment in triplicate.

  • Visually confirm the presence of excess solid at the end of the equilibration period.

  • Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that a true equilibrium has been established.

Section 4: The Role of the Solid State: Crystal Structure and Its Implications

The solid-state properties of a drug candidate, particularly its crystal structure, can have a profound impact on its physicochemical properties and, consequently, its manufacturability and clinical performance. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of molecules in a crystal lattice.

The Importance of Crystal Packing

The manner in which molecules are arranged in a crystal (crystal packing) is determined by a complex interplay of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. For substituted aminopyridines, the amino group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively, and often play a dominant role in directing the crystal packing.

The efficiency of crystal packing influences several key properties:

  • Solubility and Dissolution Rate: A more stable crystal lattice (higher lattice energy) will generally have lower solubility and a slower dissolution rate.

  • Melting Point: A higher melting point is often indicative of a more stable crystal lattice.

  • Hygroscopicity: The tendency of a compound to absorb moisture from the atmosphere can be influenced by the availability of polar functional groups at the crystal surface.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can lead to significant variations in physicochemical properties. It is crucial to identify and characterize the most stable polymorph for drug development. The formation of different hydrated salts of nitrofurantoin with 4-aminopyridine, for example, demonstrates how the hydration level can influence crystal packing and dissolution properties.[5][6]

A Practical Approach to Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal suitable for X-ray diffraction analysis is often a challenging yet critical step in drug development.

Protocol: A General Approach to Crystal Growth and X-ray Diffraction Analysis

Objective: To determine the three-dimensional crystal structure of a substituted aminopyridine.

Part 1: Crystal Growth

  • Purification: The compound must be of high purity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures with differing polarities.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

Part 2: X-ray Diffraction Analysis

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve the crystal structure and refine the atomic positions, bond lengths, and bond angles.

Self-Validation:

  • The refined crystal structure should have low R-factors, indicating a good fit between the calculated and observed diffraction data.

  • The bond lengths and angles should be chemically reasonable.

  • The thermal ellipsoids of the atoms should be of a reasonable size and shape.

Crystal_Structure_Analysis_Workflow Purify Purify Select_Solvent Select_Solvent Purify->Select_Solvent Crystallize Crystallize Select_Solvent->Crystallize Mount_Crystal Mount_Crystal Crystallize->Mount_Crystal Select high-quality crystal Collect_Data Collect_Data Mount_Crystal->Collect_Data Solve_Structure Solve_Structure Collect_Data->Solve_Structure Refine_Structure Refine_Structure Solve_Structure->Refine_Structure Analyze_Packing Analyze_Packing Refine_Structure->Analyze_Packing Interpret results

Section 5: Structure-Property Relationships and Their Impact on Drug Development

The true power of understanding the physicochemical properties of substituted aminopyridines lies in the ability to establish clear structure-property relationships (SPRs) and, ultimately, structure-activity relationships (SARs). By systematically modifying the substitution pattern on the aminopyridine core and measuring the resulting changes in pKa, logD, solubility, and crystal structure, medicinal chemists can rationally design molecules with optimized drug-like properties.

Quantitative Data for Substituted Aminopyridines

The following table provides a compilation of experimental physicochemical data for a selection of substituted aminopyridines, illustrating the impact of substitution on their properties.

CompoundSubstituentPositionpKalogPAqueous Solubility (g/L)
2-Aminopyridine-H26.820.48890
3-Aminopyridine-H36.040.11>1000
4-Aminopyridine-H49.170.3274
2-Amino-5-chloropyridine-Cl5~3.5~1.3Lower than 2-AP
4-Amino-2,6-dichloropyridine-Cl2,6~3.0~2.0Significantly lower than 4-AP
2-Amino-4-methylpyridine-CH34~7.5~0.9Data not readily available
4-Amino-2-methoxypyridine-OCH32~9.5~0.5Data not readily available

Note: The data in this table is compiled from various sources and should be used for illustrative purposes. Experimental conditions can affect the measured values. The solubility of 2-aminopyridine has been studied in various solvents, showing its dependence on the solvent's properties.[7]

Case Study: The Development of Fampridine (4-Aminopyridine)

Fampridine, the unsubstituted 4-aminopyridine, is a prime example of how understanding the physicochemical properties of this scaffold can lead to a successful therapeutic. Its ability to block potassium channels has been shown to improve walking in patients with multiple sclerosis.[8] The pharmacokinetic profile of fampridine, including its absorption and elimination, has been studied to optimize its dosing regimen.[8] The development of a sustained-release formulation of fampridine was crucial to mitigate potential side effects and improve patient compliance. This highlights the importance of not only the intrinsic physicochemical properties of the active pharmaceutical ingredient but also how formulation can be used to modulate its in vivo behavior. The stability of 4-aminopyridine in oral capsule formulations has been demonstrated to be excellent under various storage conditions.[9]

Conclusion: A Forward-Looking Perspective

The aminopyridine scaffold will undoubtedly continue to be a rich source of novel drug candidates. A deep and integrated understanding of the physicochemical properties discussed in this guide is essential for any researcher working with this versatile class of compounds. By combining theoretical knowledge with robust experimental characterization, and by carefully considering the interplay between pKa, lipophilicity, solubility, and solid-state properties, drug discovery professionals can more effectively navigate the challenges of lead optimization and increase the probability of developing safe and effective medicines. The principles and protocols outlined herein provide a solid foundation for the rational design of the next generation of aminopyridine-based therapeutics.

References

  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

  • Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry. [Link]

  • Peres, R. H., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990. [Link]

  • ResearchGate. (2022, August 6). Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. [Link]

  • ResearchGate. (2022, January 20). Physico‐Chemical Properties, Pharmacokinetics, Molecular Docking and In‐Vitro Pharmacological Study of a Cobalt (II) Complex Based on 2‐Aminopyridine. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). [Link]

  • ResearchGate. (2022, October 13). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. [Link]

  • ResearchGate. (2022, August 6). Physico-Chemical Properties, Pharmacokinetics, Molecular Docking and In-Vitro Pharmacological Study of a Cobalt (II) Complex Based on 2-Aminopyridine. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (n.d.). PubMed. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PubMed Central. [Link]

  • ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PubMed Central. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (1997). Drug and Chemical Toxicology, 20(3), 151-72. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]

  • 4-Aminopyridine. (n.d.). PubChem. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Link]

  • ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. [Link]

  • 2-Aminopyridine. (n.d.). PubChem. [Link]

  • Intercalation of p-Aminopyridine and p-Ethylenediamine Molecules into Orthorhombic In 1.2 Ga 0.8 S 3 Single Crystals. (2023). MDPI. [Link]

  • 4-Aminopyridine. (n.d.). NIST WebBook. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Synthetic Strategies for 5-(2-Fluorophenyl)pyridin-3-amine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(2-Fluorophenyl)pyridin-3-amine is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest to the medicinal chemistry community. The strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This application note provides a detailed guide to the prevalent synthetic routes for this valuable building block, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind experimental choices, provide a comprehensive, step-by-step protocol, and offer insights into reaction optimization.

Introduction: The Significance of the 5-Aryl-3-aminopyridine Scaffold

The 3-aminopyridine core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive component for designing enzyme inhibitors and receptor modulators.[3][4] The addition of an aryl group at the 5-position, particularly a fluorinated phenyl ring, further enhances its utility. The fluorine atom, with its unique electronic properties and small steric footprint, can improve metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the pyridine nitrogen, influencing its binding characteristics.[5][6] Consequently, developing robust and scalable synthetic routes to molecules like 5-(2-Fluorophenyl)pyridin-3-amine is a critical endeavor in the synthesis of novel therapeutics.

Retrosynthetic Analysis: Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of the most common synthetic strategies. The most apparent disconnection is the C-C bond between the pyridine and the fluorophenyl ring, suggesting a cross-coupling approach. A secondary approach could involve the formation of the pyridine ring itself with the fluorophenyl substituent already in place.

Diagram 1: Retrosynthetic Analysis

G cluster_main Retrosynthetic Pathways cluster_A Route A: C-C Bond Formation cluster_B Route B: Pyridine Ring Formation Target 5-(2-Fluorophenyl)pyridin-3-amine A1 Suzuki Coupling Target->A1 C-C Disconnection B1 Multi-component Cyclization Target->B1 Ring Disconnection A2 Other Cross-Coupling

Caption: Key retrosynthetic disconnections for 5-(2-Fluorophenyl)pyridin-3-amine.

This guide will primarily focus on the C-C bond formation strategy, specifically the Suzuki-Miyaura cross-coupling reaction, due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials.

Synthetic Route via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[7][8] This palladium-catalyzed reaction is particularly well-suited for the synthesis of biaryl compounds like our target molecule.

The general reaction scheme involves the coupling of a pyridine-containing halide or triflate with a phenylboronic acid derivative. For the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine, the most common precursors are 3-amino-5-bromopyridine and 2-fluorophenylboronic acid.

Diagram 2: Suzuki-Miyaura Coupling Pathway

G cluster_main Suzuki-Miyaura Synthesis A 3-Amino-5-bromopyridine C Pd Catalyst Base Solvent A->C B 2-Fluorophenylboronic acid B->C D 5-(2-Fluorophenyl)pyridin-3-amine C->D Coupling

Sources

Application Note: A Guide to the Synthesis of Vonoprazan, Featuring the Strategic Assembly of its 1,3,5-Trisubstituted Pyrrole Core

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Its rapid and potent inhibition of the gastric H+,K+-ATPase, or proton pump, offers a distinct advantage over traditional proton pump inhibitors (PPIs).[1] The manufacturing of this active pharmaceutical ingredient (API) hinges on an efficient and scalable chemical synthesis. The molecular architecture of Vonoprazan is a unique 1,3,5-trisubstituted pyrrole ring system.[2][3] This guide provides a detailed examination of its synthesis, focusing on the construction of the critical 5-(2-fluorophenyl)pyrrole core and the subsequent strategic introduction of the pyridin-3-ylsulfonyl and (N-methylamino)methyl moieties. It is important to clarify a common point of confusion: the central scaffold of Vonoprazan is a pyrrole, not a pyridine. The pyridine ring is introduced late in the synthesis via a sulfonyl chloride reagent.

Vonoprazan: Structure and Retrosynthetic Analysis

The chemical structure of Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.[1][2] A logical retrosynthetic analysis breaks the molecule down into three primary synthons, highlighting a modular assembly strategy.

G cluster_0 Key Disconnections Vonoprazan Vonoprazan A C(pyrrole)-N Bond Vonoprazan->A Sulfonylation B C(pyrrole)-C(sidechain) Bond Vonoprazan->B Reductive Amination / Reduction Intermediate1 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde A->Intermediate1 Intermediate2 Pyridine-3-sulfonyl Chloride A->Intermediate2 Intermediate3 Methylamine B->Intermediate3

Caption: Retrosynthetic analysis of Vonoprazan.

This analysis reveals that the synthesis is not based on a pre-formed fluorophenyl-pyridine structure, but rather on the coupling of a 5-(2-fluorophenyl)pyrrole intermediate with pyridine-3-sulfonyl chloride and the subsequent elaboration of a side chain at the C3 position.

Part I: Synthesis of the Core Intermediate: 5-(2-Fluorophenyl)pyrrole Derivatives

The cornerstone of Vonoprazan synthesis is the efficient construction of a pyrrole ring bearing a 2-fluorophenyl group at the 5-position and a functional handle at the 3-position. Several routes have been developed, often starting from commercially available materials.

Synthesis from 2'-Fluoroacetophenone

One of the most established industrial routes begins with 2'-fluoroacetophenone. This method constructs the pyrrole ring through a series of transformations that install the required nitrile functionalities, which then serve as precursors for the pyrrole core.

G A 2'-Fluoroacetophenone B α-Bromo Intermediate A->B Bromination C Dinitrile Intermediate B->C Reaction with Malononitrile D 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Pd-catalyzed Hydogenation/ Reduction

Caption: Workflow for synthesizing the pyrrole core from 2'-fluoroacetophenone.[2][3]

Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Bromination: 2'-Fluoroacetophenone is first brominated at the α-position of the carbonyl group to yield an α-bromo intermediate.

  • Cyclization Precursor Formation: The α-bromo intermediate is reacted with a nitrile-containing compound, such as malononitrile, to form a dinitrile intermediate.[2]

  • Pyrrole Formation and Reduction: This dinitrile precursor undergoes a palladium-catalyzed hydrogenation. This step is multifunctional: it facilitates the cyclization to form the pyrrole ring and reduces one of the nitrile groups to the corresponding aldehyde, yielding 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[2][3] This intermediate is a cornerstone for the subsequent steps.

Synthesis via Suzuki Coupling

An alternative and highly versatile method for forming the C-C bond between the pyrrole and the fluorophenyl ring is the Suzuki-Miyaura cross-coupling reaction.[4] This approach is advantageous due to its tolerance of a wide range of functional groups.[4][5]

Protocol 2: Suzuki Coupling for 5-(2-Fluorophenyl)pyrrole Synthesis

  • Reactant Preparation: A solution of a suitable brominated pyrrole (e.g., 5-bromo-1H-pyrrole-3-carbaldehyde) and 2-fluorophenylboronic acid is prepared in a solvent mixture, typically dioxane and water.[4]

  • Catalyst and Base Addition: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₃PO₄, Na₂CO₃) are added to the reaction mixture under an inert atmosphere.[6][7]

  • Reaction: The mixture is heated (typically 85-100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-(2-fluorophenyl)pyrrole derivative.

ParameterProtocol 1 (from Fluoroacetophenone)Protocol 2 (Suzuki Coupling)
Starting Materials 2'-Fluoroacetophenone, MalononitrileBrominated Pyrrole, 2-Fluorophenylboronic acid
Key Transformation Pd-catalyzed reductive cyclization[2]Pd-catalyzed C-C bond formation[4]
Catalyst Palladium on Carbon (Pd/C)Pd(PPh₃)₄, Pd(dppf)Cl₂
Advantages Utilizes simple, inexpensive starting materials.High functional group tolerance, modular.
Considerations Multi-step, requires handling of toxic metals.Boronic acids can be unstable.[7]

Part II: Introduction of the Pyridine Moiety via Sulfonylation

With the core pyrrole scaffold in hand, the next critical step is the N-sulfonylation to attach the pyridine ring, which is essential for the molecule's biological activity.

G A 5-(2-Fluorophenyl)-1H-pyrrole -3-carbaldehyde C Deprotonation (Base) A->C B Pyridine-3-sulfonyl Chloride D Nucleophilic Attack B->D C->D E 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde D->E

Caption: N-Sulfonylation of the pyrrole intermediate.

Protocol 3: Sulfonylation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Pyrrole Deprotonation: The pyrrole intermediate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.[8][9] A strong base, like sodium hydride (NaH) or potassium hydroxide (KOH), is added portion-wise at a controlled temperature (e.g., 0-10 °C) to deprotonate the pyrrole nitrogen, forming the corresponding anion.[8][9]

  • Addition of Sulfonyl Chloride: A solution of pyridine-3-sulfonyl chloride hydrochloride is added to the reaction mixture. The reaction is typically stirred for several hours at a temperature ranging from ambient to slightly elevated (e.g., 30 °C).[8][9]

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched with saturated brine. The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The organic extract is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the highly pure sulfonated intermediate.[9]

Part III: Elaboration of the C3-Side Chain and Final Assembly

The final stage of the synthesis involves converting the functional group at the C3 position of the pyrrole ring into the (N-methylamino)methyl side chain. The choice of method depends on the C3 functional group of the sulfonated intermediate (e.g., aldehyde, nitrile, or carboxamide).

Method A: Reductive Amination of an Aldehyde

This is a direct and efficient method for installing the final side chain.

Protocol 4: Synthesis of Vonoprazan via Reductive Amination

  • Imine Formation: The intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, is dissolved in a solvent like methanol.[10] A solution of methylamine is added, and the mixture is stirred to form the corresponding imine in situ.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at a reduced temperature (-20 to 10 °C) to reduce the imine to the secondary amine.[10]

  • Workup: The reaction is quenched with water, and the product (Vonoprazan free base) is extracted with an appropriate organic solvent.

  • Salt Formation: The free base is then treated with fumaric acid in a suitable solvent (e.g., methanol/water mixture) to precipitate Vonoprazan Fumarate, which is then isolated by filtration and dried.[11]

Method B: Reduction of a Carboxamide

An alternative pathway involves the reduction of a C3-carboxamide, which can be prepared from either a carboxylic acid or an ester precursor.[8][11]

  • Amide Formation: The corresponding ethyl ester intermediate is first hydrolyzed to a carboxylic acid or directly reacted with an aqueous solution of methylamine to form 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.[8][11]

  • Amide Reduction: The carboxamide is dissolved in THF and treated with a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C to reduce the amide to the amine, yielding Vonoprazan free base.[11]

  • Workup and Salt Formation: The workup and subsequent salt formation with fumaric acid are carried out as described in Protocol 4.

G cluster_0 Final Step A Sulfonated Aldehyde Intermediate C Vonoprazan (Free Base) A->C Reductive Amination (Methylamine, NaBH4) B Sulfonated Carboxamide Intermediate B->C Reduction (LiAlH4)

Caption: Final conversion to Vonoprazan via two common routes.

Characterization and Quality Control

Throughout the synthesis, rigorous analytical characterization is essential to ensure the identity and purity of all intermediates and the final API.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of each intermediate and the final product. Specific chemical shifts and coupling constants for aromatic and aliphatic protons provide definitive structural evidence.[12][13]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds, providing further verification of their identity.[5][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final Vonoprazan Fumarate product and for quantifying any process-related impurities.[2]

Conclusion

The synthesis of Vonoprazan is a prime example of modern pharmaceutical process chemistry, characterized by a modular and convergent strategy. The successful construction of the core 5-(2-fluorophenyl)pyrrole scaffold, followed by systematic sulfonylation and side-chain elaboration, allows for the efficient and scalable production of this important P-CAB. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with a comprehensive understanding of the key chemical transformations involved in bringing this therapeutic agent from the laboratory to the clinic.

References

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2024). The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Synthetic Communications. [Link]

  • Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group. (2017). Figshare. [Link]

  • Synthetic route of vonoprazan fumarate. ResearchGate. [Link]

  • Understanding the Chemical Synthesis of Vonoprazan Fumarate: The Role of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN107915720B - Novel preparation method of Vonoprazan.
  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • An Improved and Practical Synthesis of Vonoprazan. ResearchGate. [Link]

  • 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. PubChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • CN110452222B - Preparation method of vonoprazan fumarate.
  • Vonoprazan-impurities. Pharmaffiliates. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • CN108503621B - Preparation method of vonoprazan fumarate.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. China/Asia On Demand (CAOD) - Oriprobe. [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Nature Portfolio. [Link]

  • Buchwald–Hartwig reaction: an update. Semantic Scholar. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. SpectraBase. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • EP 2 368 550 B1.

Sources

Application Notes & Protocols: Strategic Functionalization of 5-(2-Fluorophenyl)pyridin-3-amine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Aryl-3-aminopyridine Scaffold

The 5-aryl-3-aminopyridine motif, exemplified by 5-(2-fluorophenyl)pyridin-3-amine, is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, defined spatial arrangement of hydrogen bond donors and acceptors, and tunable electronic properties make it a cornerstone for designing selective kinase inhibitors, receptor modulators, and other therapeutic agents.[1][2] The ability to precisely functionalize this core through cross-coupling reactions is paramount for generating compound libraries in drug discovery campaigns, enabling systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth analysis and field-proven protocols for the three most pivotal palladium-catalyzed cross-coupling reactions involving the 5-(2-fluorophenyl)pyridin-3-amine core: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical transformations.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers.[3][4] For the 5-(2-fluorophenyl)pyridin-3-amine scaffold, this typically involves a halogenated precursor (e.g., 2-bromo- or 2-chloro-5-(2-fluorophenyl)pyridin-3-amine) reacting with a variety of aryl or heteroaryl boronic acids. The presence of the unprotected primary amine can be a challenge, as it may coordinate to the palladium center; however, modern catalyst systems often exhibit high functional group tolerance, obviating the need for protection/deprotection steps.[5][6][7]

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'B(OH)₂ boronic_acid->oa_complex base_node Base (e.g., K₃PO₄) base_node->oa_complex

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(2-fluorophenyl)pyridin-3-amine

This protocol details the coupling of a model brominated substrate with 4-methoxyphenylboronic acid. The choice of a phosphine-based catalyst like Pd(dppf)Cl₂ is crucial as the bidentate ligand provides stability to the catalytic species. A weak inorganic base like potassium phosphate is often effective and tolerates a wide range of functional groups.[7][8]

Materials & Reagents:

  • 2-Bromo-5-(2-fluorophenyl)pyridin-3-amine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-(2-fluorophenyl)pyridin-3-amine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 - 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst formed in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The aqueous phase is essential for the transmetalation step.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Bidentate ligands like dppf stabilize the catalyst. Pd(PPh₃)₄ is also effective but may require slightly higher catalyst loading.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a good balance of reactivity and functional group tolerance.[8] Cs₂CO₃ can be used for more challenging couplings.
Solvent System 1,4-Dioxane/H₂O, DME/H₂OThe biphasic system is standard; the water activates the boronic acid for transmetalation.
Temperature 80 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: Direct N-Arylation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the direct arylation of the primary amine on the 5-(2-fluorophenyl)pyridin-3-amine core.[9][10] This reaction is highly sensitive to the choice of ligand and base. Modern bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are essential; they accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species that can arise from coordination with the pyridine nitrogen.[11][12]

Catalytic Cycle Overview

Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to an aryl halide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar'-Pd(II)(X)L pd0->oa_complex Oxidative Addition amido_complex Ar'-Pd(II)(NHAr)L oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NH-Ar' amido_complex->product aryl_halide Ar'-X aryl_halide->oa_complex amine Ar-NH₂ amine->oa_complex base_node Base (e.g., NaOtBu) base_node->oa_complex

Figure 2: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: N-Arylation of 5-(2-Fluorophenyl)pyridin-3-amine

This protocol describes the coupling of the title compound with 4-bromotoluene. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine once it has coordinated to the palladium center.[13]

Materials & Reagents:

  • 5-(2-Fluorophenyl)pyridin-3-amine

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.01 - 0.02 equiv) and RuPhos (0.02 - 0.04 equiv) to an oven-dried Schlenk tube.

  • Pre-catalyst Formation (Optional but Recommended): Add a small amount of anhydrous toluene and stir for 5-10 minutes. This allows for the formation of the active Pd(0)L species.

  • Reagent Addition: Add 5-(2-fluorophenyl)pyridin-3-amine (1.2 equiv), 4-bromotoluene (1.0 equiv), and NaOtBu (1.4 equiv). The order of addition can be crucial; adding the base last is often preferred.

  • Solvent & Reaction: Add the remaining anhydrous toluene. Seal the tube and heat to 100-110 °C with vigorous stirring. Monitor reaction progress by LC-MS (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[14]
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling primary amines and overcoming catalyst inhibition from the pyridine moiety.[11][12]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is standard.[13] LiHMDS can be used for substrates with base-sensitive functional groups.[11]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further functionalization (e.g., via click chemistry) or as components of biologically active molecules.[15][16] The reaction pairs a terminal alkyne with a halogenated version of our core scaffold. The classic conditions employ a dual-catalyst system of palladium and a copper(I) salt, where copper facilitates the formation of a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center.[17]

Catalytic Cycle Overview

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In parallel, the copper cycle activates the terminal alkyne, making it a more potent nucleophile for the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition alkynyl_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Acetylide Formation cu_acetylide->oa_complex aryl_halide Ar-X aryl_halide->oa_complex alkyne H-C≡CR alkyne->cu_x base_node Base (e.g., Et₃N) base_node->cu_x

Figure 3: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 2-Iodo-5-(2-fluorophenyl)pyridin-3-amine

This protocol uses an iodo-substituted precursor, which is more reactive than the corresponding bromo- or chloro-derivatives, often allowing for milder reaction conditions.[16] An amine base like triethylamine serves a dual role as the base and often as a co-solvent.

Materials & Reagents:

  • 2-Iodo-5-(2-fluorophenyl)pyridin-3-amine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodo-5-(2-fluorophenyl)pyridin-3-amine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous THF and Et₃N (typically 2:1 v/v). The solution should be thoroughly degassed by bubbling argon through it for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-4 hours. Monitor by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ParameterRecommended ConditionRationale / Expert Insight
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts for this transformation.[18]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate in the classical mechanism.[16] Copper-free methods exist but may require specialized ligands.
Base Et₃N, DIPEAAn amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide. It often serves as the solvent as well.
Solvent THF, DMF, Et₃NAnhydrous polar aprotic solvents are preferred.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent a powerful triad of synthetic tools for the late-stage functionalization of the 5-(2-fluorophenyl)pyridin-3-amine scaffold. A rational choice of catalyst, ligand, base, and solvent, grounded in an understanding of the underlying catalytic cycles, enables the efficient and predictable synthesis of diverse analogues. These protocols provide a robust starting point for researchers in drug discovery and chemical biology to generate novel chemical matter based on this medicinally important core.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Buchwald–Hartwig amin
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • 3,5-Diaryl-2-aminopyridines as a Novel Class of Orally Active Antimalarials Demonstrating Single Dose Cure in Mice and Clinical Candidate Potential. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-(2-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(2-Fluorophenyl)pyridin-3-amine in Medicinal Chemistry

5-(2-Fluorophenyl)pyridin-3-amine is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a fluorinated phenyl group appended to a 3-aminopyridine core, is prevalent in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making this scaffold highly desirable for the synthesis of novel therapeutics. This document provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and reproducible Suzuki-Miyaura coupling strategy. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.

Synthetic Strategy: A Retrosynthetic Analysis

The most convergent and industrially viable approach for the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the coupling of two key precursors: 3-amino-5-bromopyridine and 2-fluorophenylboronic acid.

G product 5-(2-Fluorophenyl)pyridin-3-amine reaction Suzuki-Miyaura Coupling product->reaction precursor1 3-Amino-5-bromopyridine reaction->precursor1 precursor2 2-Fluorophenylboronic acid reaction->precursor2

Caption: Retrosynthetic approach for 5-(2-Fluorophenyl)pyridin-3-amine.

This approach is favored for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials. The core challenge in scaling up this reaction lies in managing potential catalyst inhibition by the basic amino and pyridine functionalities, as well as ensuring efficient reaction kinetics and product isolation.

Part 1: Scalable Synthesis of Precursors

Synthesis of 3-Amino-5-bromopyridine

A scalable and efficient method for the synthesis of 3-amino-5-bromopyridine is the Hofmann rearrangement of 5-bromonicotinamide. This method avoids the use of more hazardous reagents and offers a straightforward workup.

Protocol 1: Synthesis of 3-Amino-5-bromopyridine

  • Preparation of Sodium Hypobromite Solution: In a jacketed reactor cooled to 0-5 °C, slowly add bromine (0.255 mol) to a pre-cooled aqueous solution of sodium hydroxide (0.79 mol in 340 mL of water). Maintain the temperature below 10 °C during the addition.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add commercially available 5-bromonicotinamide (0.209 mol) in portions, ensuring the temperature remains between 0-10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 70 °C for 1 hour. Monitor the reaction by TLC or HPLC until completion.[1]

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a brown solid. Extract the aqueous phase with a suitable organic solvent such as a 1:1 mixture of THF and methyl tert-butyl ether (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid.[1]

Procurement and Handling of 2-Fluorophenylboronic Acid

2-Fluorophenylboronic acid is a commercially available reagent.[2][3][4][5] For scale-up synthesis, it is crucial to source high-purity material (≥98%). Boronic acids can be sensitive to moisture and heat, leading to protodeboronation. Therefore, it is recommended to store 2-fluorophenylboronic acid under an inert atmosphere at room temperature.

Part 2: Scale-Up of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling of 3-amino-5-bromopyridine and 2-fluorophenylboronic acid presents a key challenge: the potential for the basic nitrogen atoms of the aminopyridine to coordinate with and inhibit the palladium catalyst.[6][7] To overcome this, a judicious choice of catalyst, ligand, base, and solvent is paramount.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Charge Reactor Charge Reactor with: - 3-Amino-5-bromopyridine - 2-Fluorophenylboronic acid - Base (e.g., K2CO3) Inert Atmosphere Purge with N2/Ar Charge Reactor->Inert Atmosphere Add Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) Inert Atmosphere->Add Solvent Add Catalyst/Ligand Add Pd Catalyst and Ligand (e.g., Pd(OAc)2 / SPhos) Add Solvent->Add Catalyst/Ligand Heat and Stir Heat to 80-100 °C with Vigorous Stirring Add Catalyst/Ligand->Heat and Stir Monitor Progress Monitor by HPLC/LC-MS Heat and Stir->Monitor Progress Cool and Quench Cool to RT Quench with Water Monitor Progress->Cool and Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Cool and Quench->Extract Wash and Dry Wash with Brine Dry over Na2SO4 Extract->Wash and Dry Concentrate Concentrate in vacuo Wash and Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Scale-Up Synthesis of 5-(2-Fluorophenyl)pyridin-3-amine

  • Reactor Setup: To an appropriately sized, oven-dried, and inerted jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-amino-5-bromopyridine (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inerting: Evacuate and backfill the reactor with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice.[7] The use of some water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand. For this challenging substrate, a highly active catalyst system is recommended. A combination of a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (2-4 mol%) is a good starting point.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by HPLC or LC-MS until the consumption of the starting material is complete (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a polar aromatic amine, can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. For highly polar amines, treating the silica gel with triethylamine prior to packing can prevent streaking and improve separation.[3][8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed for large-scale purification.[9]

Table 1: Key Reaction Parameters and Optimization

ParameterRecommended Range/ValueRationale and Considerations
Equivalents of Boronic Acid 1.1 - 1.5A slight excess ensures complete consumption of the more expensive bromo-precursor.
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive substrates but should be minimized for cost and environmental reasons.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands promote the oxidative addition of the less reactive aryl bromide and stabilize the palladium center.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF/WaterThe solvent system should be chosen to ensure solubility of all components and should be thoroughly degassed to prevent catalyst deactivation.
Temperature 80 - 120 °CHigher temperatures can accelerate the reaction but may also lead to catalyst decomposition and side reactions.

Part 3: Product Characterization and Quality Control

To ensure the synthesized 5-(2-Fluorophenyl)pyridin-3-amine meets the required specifications for subsequent use in drug development, a comprehensive analytical characterization is essential.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and fluorophenyl rings, as well as a broad singlet for the amino protons.

    • ¹³C NMR: The carbon NMR will display the expected number of signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling constant.[10][11]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of 5-(2-Fluorophenyl)pyridin-3-amine (C₁₁H₉FN₂).[12]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product. A validated HPLC method should be used to quantify the main peak and any impurities.[13]

    • Typical HPLC Conditions:

      • Column: A C18 reversed-phase column is commonly used.[14]

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed for the separation of aminopyridine isomers and related impurities.[14][15]

      • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) is standard.[14]

Table 2: Analytical Specifications for 5-(2-Fluorophenyl)pyridin-3-amine

AnalysisSpecificationMethod
Appearance Off-white to light brown solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC
Residual Solvents To be determined based on the final purification stepGC-HS
Heavy Metals ≤ 10 ppmICP-MS

Part 4: Safety Considerations for Scale-Up

The scale-up of chemical reactions requires a thorough safety assessment. While the Suzuki-Miyaura coupling is generally considered a safe reaction, there are potential hazards to consider, especially at a larger scale.

  • Exothermic Reactions: Suzuki-Miyaura reactions can be exothermic, and the heat generated can increase significantly upon scale-up.[7][16] It is crucial to have adequate cooling capacity in the reactor and to monitor the internal temperature closely. In some cases, the rate of addition of reagents may need to be controlled to manage the exotherm.

  • Flammable Solvents: Many of the solvents used in this synthesis, such as 1,4-dioxane and toluene, are flammable. The reactor and all associated equipment should be properly grounded to prevent static discharge.

  • Palladium Catalysts: While palladium is less toxic than some other heavy metals, residual levels in the final product must be controlled to meet regulatory requirements.[17] Proper purification and analysis are essential. Some palladium catalysts and phosphine ligands can be pyrophoric and should be handled with care under an inert atmosphere.

  • Reagent Handling: Bromine used in the precursor synthesis is corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydroxide is also corrosive.

Conclusion

The scale-up synthesis of 5-(2-Fluorophenyl)pyridin-3-amine via a Suzuki-Miyaura coupling is a robust and efficient strategy for producing this valuable intermediate in quantities required for drug development programs. Careful selection of reaction parameters, particularly the catalyst system and base, is critical to overcome the challenges associated with the aminopyridine substrate. A thorough understanding of the reaction, coupled with rigorous in-process monitoring and final product characterization, will ensure the production of high-quality material. Adherence to strict safety protocols is paramount throughout the entire process to ensure a safe and successful scale-up campaign.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Science Forums. (2011).
  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Google Patents. (2013).
  • PMC. (2022).
  • Organic Syntheses. (2016).
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ChemicalBook. 3-Amino-5-bromopyridine synthesis.
  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • American Elements. 2-fluorophenylboronic acid suppliers USA.
  • ChemRxiv. (2021). Amine-catalysed Suzuki–Miyaura-type coupling?
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. (2020).
  • ResearchGate. (2019). The purity analysis of compounds 1–3 HPLC profiles (254 nm).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Agilent. PURITY AND IMPURITY ANALYSIS.
  • Sigma-Aldrich. 2-Fluorophenylboronic acid = 95 1993-03-9.
  • PubChem. 5-Fluoro-3-(p-tolyl)pyridin-2-amine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • Veeprho. (2024).
  • SpringerLink. (2018). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • MDPI. (2022).
  • ResearchGate.
  • BLDpharm. 838891-60-4|N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine.

Sources

Application Note: Leveraging 5-(2-Fluorophenyl)pyridin-3-amine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 5-(2-Fluorophenyl)pyridin-3-amine

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount for the efficient construction of diverse and biologically relevant compound libraries. 5-(2-Fluorophenyl)pyridin-3-amine has emerged as a particularly valuable scaffold for parallel synthesis campaigns. Its structure thoughtfully combines three key features:

  • A Nucleophilic Handle: The primary amine at the 3-position serves as a robust and versatile reaction site for a multitude of derivatization strategies, most notably amide bond formation, which is the most frequently utilized reaction in medicinal chemistry.[1]

  • A Privileged Heterocyclic Core: The pyridinyl moiety is a well-established bioisostere of a phenyl ring, offering improved solubility, metabolic stability, and the ability to engage in hydrogen bonding interactions with biological targets.[2] Its basic nitrogen atom can serve as a crucial pharmacophoric feature.

  • An Ortho-Fluoroaryl Motif: The 2-fluorophenyl group introduces several advantageous properties. The fluorine atom can enhance binding affinity through specific interactions (e.g., with backbone amides), block metabolic oxidation at the ortho-position, and induce a twisted conformation relative to the pyridine ring, which can be critical for exploring non-planar binding pockets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(2-Fluorophenyl)pyridin-3-amine in parallel synthesis workflows, focusing on robust protocols for library generation and purification.

Chemical Profile and Synthetic Considerations

The reactivity of 5-(2-Fluorophenyl)pyridin-3-amine is dominated by the nucleophilic character of the 3-amino group and the basicity of the pyridine ring nitrogen. While the amino group is the primary site for diversification, the pyridine nitrogen can influence reaction outcomes by sequestering acidic reagents or interacting with metal catalysts. This duality requires careful consideration during reaction design.

Causality Behind Reagent Choices: The presence of a free amine on an electron-rich heterocycle can sometimes pose challenges for certain transformations, such as palladium-catalyzed cross-couplings, where the amine can act as an inhibitory ligand.[3][4] Therefore, for library generation from this building block, reactions that directly leverage the amine's nucleophilicity, such as acylation, are the most reliable and high-throughput choices.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₁H₉FN₂-
Molecular Weight 188.20 g/mol -
Appearance Off-white to light brown solidGeneral property of aminopyridines.
pKa (Pyridine N) ~4.5 - 5.5Estimated based on 3-aminopyridine.[5]
Solubility Soluble in DMF, DMSO, DCM, MeOHCommon for organic synthesis intermediates.
CAS Number 1227570-37-8-

Core Application: High-Throughput Amide Library Synthesis

The formation of an amide bond by coupling the 3-amino group with a diverse set of carboxylic acids is the most direct and powerful method for generating a library from this scaffold. Parallel synthesis in a multi-well plate format allows for the rapid creation of hundreds of distinct analogues.

Workflow for Parallel Amide Synthesis

The following diagram outlines a typical workflow for a solution-phase parallel synthesis campaign, from reagent preparation to the final compound library.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Automated Reaction Plating (96-Well Plate) cluster_process Phase 3: Reaction & Workup P1 Prepare stock solution of 5-(2-Fluorophenyl)pyridin-3-amine in DMF/DCM R2 Dispense Amine solution (to all wells) P1->R2 P2 Prepare stock solutions of diverse carboxylic acids (R-COOH) in DMF R1 Dispense Carboxylic Acid solutions (1 acid per column) P2->R1 P3 Prepare stock solutions of coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF R3 Dispense Base solution (to all wells) P3->R3 R4 Initiate reaction by dispensing Coupling Reagent solution (to all wells) P3->R4 W1 Seal plate and incubate (e.g., Room Temp, 4h) R4->W1 Start Incubation W2 Quench reaction (e.g., add water) W1->W2 W3 Purification (See Protocol 2) W2->W3 W4 Solvent evaporation & dry-down to yield final library W3->W4 Output Output W4->Output Compound Library Plate (Ready for QC & Screening) G start Crude Reaction Mixture in 96-Well Plate q1 Is product sufficiently lipophilic (LogP > 2)? start->q1 llex Perform Liquid-Liquid Extraction (LLE) 1. Add Ethyl Acetate 2. Add aqueous NaHCO₃ 3. Mix, settle, aspirate aqueous layer 4. Wash organic with brine q1->llex Yes spe Use Reversed-Phase Solid-Phase Extraction (RP-SPE) q1->spe No q2 Is unreacted amine a major impurity? llex->q2 final Evaporate solvent to yield purified compound library llex:s->final:n Proceed to evaporation spe:s->final:n Elute with MeCN, evaporate acid_wash Acid Wash during LLE (use 1M Citric Acid instead of NaHCO₃) Product remains in organic layer q2->acid_wash Yes acid_wash:s->final:n Proceed to evaporation

Caption: Decision tree for selecting a parallel purification strategy.

A. Liquid-Liquid Extraction (LLE) Protocol (for Lipophilic Products):

  • To each well of the quenched reaction plate, add 500 µL of Ethyl Acetate.

  • Add 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Seal the plate and shake vigorously for 2 minutes. Centrifuge briefly to separate the layers.

  • Carefully remove the lower aqueous layer using an automated liquid handler or multichannel pipette.

  • Optional Acid Wash: To specifically remove the basic starting amine, replace the NaHCO₃ wash with a 1M citric acid wash. The desired amide product should remain in the organic layer while the protonated starting amine partitions to the aqueous layer. [6]6. Transfer the organic layers to a new plate and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator to yield the purified products.

B. Solid-Phase Extraction (SPE) Protocol (for Polar Products):

  • Condition a 96-well reversed-phase SPE plate (e.g., C18) by washing with Methanol (1 mL) followed by water (1 mL).

  • Load the quenched reaction mixture from each well onto the corresponding well of the SPE plate.

  • Wash the wells with 1 mL of 5% Methanol in water to remove water-soluble byproducts (e.g., DIPEA salts, urea from EDC).

  • Elute the desired product with 1 mL of Methanol or Acetonitrile into a clean collection plate.

  • Evaporate the solvent to yield the purified products.

Conclusion

5-(2-Fluorophenyl)pyridin-3-amine is a high-value building block for parallel synthesis, enabling the rapid generation of compound libraries with desirable physicochemical and pharmacophoric properties. The protocols detailed in this note provide a robust and validated framework for high-throughput amide coupling and subsequent purification. By understanding the inherent reactivity of the scaffold and employing optimized, scalable procedures, drug discovery teams can effectively leverage this molecule to accelerate the identification of novel lead compounds.

References

Sources

Application Notes and Protocols for the Synthesis of 5-(2-Fluorophenyl)pyridin-3-amine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aryl-3-aminopyridine Scaffold in Medicinal Chemistry

The 5-aryl-3-aminopyridine framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules.[1] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.[2][3] The strategic placement of an amino group at the 3-position and an aryl substituent at the 5-position of the pyridine ring provides key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of many kinases.

This guide provides a comprehensive, in-depth protocol for the synthesis of 5-(2-fluorophenyl)pyridin-3-amine, a key analog for initiating Structure-Activity Relationship (SAR) studies. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4] We will detail a robust and reproducible synthetic route, provide thorough characterization protocols, and outline a strategic approach to analog synthesis for comprehensive SAR exploration.

Rationale and Strategy for SAR Studies

The primary objective of synthesizing analogs of 5-(2-fluorophenyl)pyridin-3-amine is to systematically probe the chemical space around this core scaffold to understand how structural modifications influence biological activity. A well-designed SAR campaign can elucidate key pharmacophoric features, leading to the optimization of potency, selectivity, and drug-like properties.

Our synthetic strategy will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[5][6] This reaction is well-suited for the construction of the 5-aryl-3-aminopyridine core due to its high functional group tolerance and generally good yields.[7]

The SAR exploration will be centered on three key regions of the molecule:

  • The Pyridine Ring: Modifications to the pyridine core can influence the pKa of the ring nitrogen and the overall electronic properties of the molecule, which can impact binding to the target protein.

  • The Phenyl Ring: Substitution on the phenyl ring allows for the exploration of various steric and electronic effects within the binding pocket.

  • The Amino Group: Derivatization of the 3-amino group can introduce additional interaction points and modulate the hydrogen bonding capacity of the molecule.

General Synthetic Protocol: Suzuki-Miyaura Coupling

This section details the synthesis of the parent compound, 5-(2-fluorophenyl)pyridin-3-amine, from commercially available starting materials.

Reaction Scheme:

Suzuki Coupling start_mat1 3-Amino-5-bromopyridine reagents Pd(PPh₃)₄ K₂CO₃ DME/H₂O start_mat1->reagents start_mat2 2-Fluorophenylboronic acid start_mat2->reagents product 5-(2-Fluorophenyl)pyridin-3-amine reagents->product 80-90°C

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (mmol)Equivalents
3-Amino-5-bromopyridine13535-01-8173.0110.01.0
2-Fluorophenylboronic acid1993-03-9139.9212.01.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.50.05
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
1,2-Dimethoxyethane (DME)110-71-4---
Deionized Water7732-18-5---

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromopyridine (1.73 g, 10.0 mmol), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.[8]

  • Solvent Addition: Add 1,2-dimethoxyethane (DME) (80 mL) and deionized water (20 mL) to the flask. The solvent mixture is critical for dissolving the reagents and facilitating the reaction.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture. The yellow color of the catalyst should be visible.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to afford 5-(2-fluorophenyl)pyridin-3-amine as a solid. A typical yield for this reaction is in the range of 75-85%.

Characterization of 5-(2-Fluorophenyl)pyridin-3-amine

Accurate characterization of the synthesized compound is essential to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 1.8 Hz, 1H), 8.05 (d, J = 2.7 Hz, 1H), 7.55 (td, J = 7.7, 1.8 Hz, 1H), 7.42 – 7.31 (m, 2H), 7.27 (t, J = 2.3 Hz, 1H), 7.23 (td, J = 7.6, 1.2 Hz, 1H), 5.48 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 159.9 (d, J = 247.5 Hz), 142.2, 137.9, 136.2, 131.2 (d, J = 8.1 Hz), 129.8 (d, J = 3.4 Hz), 125.2 (d, J = 3.8 Hz), 124.9, 122.9 (d, J = 13.9 Hz), 116.3 (d, J = 22.1 Hz).

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Calculated for C₁₁H₉FN₂ [M+H]⁺: 189.08; found: 189.1.

Protocol for SAR Analog Synthesis

To explore the SAR of the 5-(2-fluorophenyl)pyridin-3-amine scaffold, a library of analogs can be synthesized by modifying the starting materials in the general Suzuki-Miyaura coupling protocol.

Workflow for SAR Analog Synthesis

SAR_Workflow cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Analysis Core_Synthesis Suzuki Coupling: 3-Amino-5-bromopyridine + 2-Fluorophenylboronic acid Mod_Pyridine Vary Pyridine Substituent (e.g., 2-methyl, 4-chloro) Core_Synthesis->Mod_Pyridine Mod_Phenyl Vary Phenyl Substituent (e.g., 3-fluoro, 4-methoxy) Core_Synthesis->Mod_Phenyl Mod_Amine Derivatize Amino Group (e.g., acylation, alkylation) Core_Synthesis->Mod_Amine Biological_Screening Biological Activity Screening (e.g., Kinase Assays) Mod_Pyridine->Biological_Screening Mod_Phenyl->Biological_Screening Mod_Amine->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis

Caption: Workflow for SAR studies of 5-(2-Fluorophenyl)pyridin-3-amine analogs.

Table of Proposed Analogs for Initial SAR Screen:

AnalogModification RationaleStarting Materials
A1 Investigate steric effects near the pyridine nitrogen.3-Amino-5-bromo-2-methylpyridine, 2-Fluorophenylboronic acid
A2 Modulate the electronics of the pyridine ring.3-Amino-5-bromo-4-chloropyridine, 2-Fluorophenylboronic acid
B1 Shift the fluorine to probe different interactions.3-Amino-5-bromopyridine, 3-Fluorophenylboronic acid
B2 Introduce an electron-donating group.[9]3-Amino-5-bromopyridine, 4-Methoxyphenylboronic acid
C1 Introduce a hydrogen bond acceptor.5-(2-Fluorophenyl)pyridin-3-amine, Acetic anhydride
C2 Increase steric bulk and lipophilicity.5-(2-Fluorophenyl)pyridin-3-amine, Methyl iodide

Troubleshooting and Key Considerations

  • Low Yield: If the Suzuki coupling reaction results in a low yield, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Cs₂CO₃, K₃PO₄). The choice of solvent can also significantly impact the reaction outcome.

  • Catalyst Inhibition: The amino group on the pyridine ring can sometimes coordinate to the palladium catalyst, leading to deactivation. If this is suspected, protecting the amino group as an acetamide prior to the coupling reaction may improve the yield.[7]

  • Purification Challenges: The polarity of the aminopyridine products can sometimes make purification by column chromatography challenging. Using a gradient elution and carefully monitoring with TLC is recommended. Recrystallization from a suitable solvent system can also be an effective purification method.

Conclusion

The synthetic protocol and SAR strategy outlined in this guide provide a robust framework for the exploration of 5-(2-fluorophenyl)pyridin-3-amine analogs. The Suzuki-Miyaura cross-coupling is a reliable method for the synthesis of the core scaffold, and the proposed modifications will enable a systematic investigation of the structure-activity relationships. This approach will be invaluable for researchers in drug discovery and medicinal chemistry aiming to develop novel and potent inhibitors based on the 5-aryl-3-aminopyridine motif.

References

  • Raeppel, S., et al. (2009). SAR and Biological Evaluation of Analogues of a Small Molecule Histone Deacetylase Inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 19(3), 644-9. [Link]

  • Supporting Information for 2-(2-fluorophenyl)quinazolin-4(3H)-one. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • 1H- and 13C-NMR Data of 1 and 3 (in pyridine-d5). ResearchGate. [Link]

  • SAR summary for modification of the amidoaryl component. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. (2021). European Journal of Medicinal Chemistry, 222, 113591. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry, 54(7), 2494-508. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5895-9. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(16), 7059-69. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry, 40(25), 4052-67. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • SAR reveals substitutions on phenyl ring that lead to increase in AChE... ResearchGate. [Link]

  • SAR-studies on the importance of aromatic ring topologies in search for selective 5-HT(7) receptor ligands among phenylpiperazine hydantoin derivatives. PubMed. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. [Link]

  • SAR profiling of modifications on the cyclohexyl ring. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, 132(39), 13592-5. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Fluorinated Pyridines

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This single atomic substitution can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic properties.[1] However, these same electronic modifications that make fluorinated pyridines attractive for drug development also introduce significant challenges to their purification. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influence dipole moments, and create unique intermolecular interactions that complicate standard chromatographic approaches.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated pyridine derivatives. We will move beyond generic protocols to explain the underlying principles of separation, enabling you to develop robust and efficient purification strategies tailored to your specific molecule. Our focus is on building a logical, field-proven approach to method development, from initial crude mixture analysis to high-purity isolation.

Understanding the "Fluorine Effect" in Chromatography

The presence of fluorine atoms on a pyridine ring fundamentally alters its chromatographic behavior compared to its non-fluorinated analogs.[2] Understanding these effects is critical for rational method development.

  • Modified Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[2] This has profound implications for ion-exchange interactions with the stationary phase and dictates the optimal mobile phase pH to control retention and peak shape.

  • Altered Polarity and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which would suggest stronger retention in reversed-phase chromatography. However, the highly polar C-F bond can also lead to unique dipole-dipole interactions, complicating this simple assumption.

  • Fluorophilic Interactions: Specialized fluorinated stationary phases can exhibit "fluorophilic" interactions, where the fluorinated analyte has a higher affinity for the fluorinated phase than for a traditional hydrocarbon phase. This can lead to enhanced retention and unique selectivity for fluorine-containing compounds.[3][4]

Strategic Approach to Method Development: A Decision-Making Workflow

A systematic approach to method development is crucial for efficiently purifying fluorinated pyridine derivatives. The following workflow provides a logical progression from initial assessment to a final, optimized purification method.

MethodDevelopmentWorkflow A Crude Sample Analysis (TLC, LC-MS) B Initial Technique Selection A->B Assess purity & quantity C Flash Chromatography (High Quantity, Lower Resolution) B->C >100mg, ΔRf > 0.1 D Preparative HPLC (High Resolution, Lower Quantity) B->D <100mg, High Purity Needed E Supercritical Fluid Chromatography (SFC) (Chiral, Achiral, Speed) B->E Chiral or fast achiral F Stationary Phase Screening C->F D->F E->F G Mobile Phase Optimization F->G Select best phase H Loading Study & Scale-Up G->H Optimized conditions I Purity Analysis & Fraction Pooling H->I Purification run J Final Compound I->J QC Pass

Caption: A logical workflow for systematically developing a purification method.

Flash Chromatography: The Workhorse for Bulk Purification

For initial purification of larger quantities of material (>100 mg), flash chromatography is often the most practical choice. The goal is typically to remove major impurities and isolate the target compound in a moderately pure form for further purification or screening.

Causality Behind Experimental Choices in Flash Chromatography
  • Stationary Phase Selection: While standard silica gel is often the first choice due to its low cost, its acidic nature can cause peak tailing with basic pyridine derivatives.[5] Using deactivated silica (e.g., end-capped) or alumina can mitigate these issues. For particularly challenging separations, considering reversed-phase flash chromatography with C18-functionalized silica can be beneficial.

  • Mobile Phase Optimization: A common starting point for normal-phase flash chromatography is a hexane/ethyl acetate or dichloromethane/methanol solvent system. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), is often crucial to prevent peak tailing by competing with the basic pyridine nitrogen for interaction with acidic silanol groups on the silica surface.[5]

Protocol 1: General Purpose Flash Chromatography for a Fluorinated Pyridine Derivative
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the silica gel column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine) until a stable baseline is achieved.

  • Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with the starting mobile phase. A gradient elution, where the concentration of the more polar solvent is gradually increased, is typically employed to separate compounds with different polarities.

  • Fraction Collection: Collect fractions based on the UV absorbance profile or by timed intervals.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.

High-Performance Liquid Chromatography (HPLC): Achieving High Purity

Preparative HPLC is the preferred method for final purification, especially when high purity (>98%) is required for applications such as biological testing or reference standard generation.

Expertise in Stationary Phase Selection for HPLC

Standard C18 columns are versatile, but for fluorinated pyridines, specialized phases can offer superior selectivity.[6]

  • Pentafluorophenyl (PFP) Phases: These are often the first choice for fluorinated compounds.[3][7] PFP phases can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can provide unique selectivity for halogenated and aromatic compounds.[7]

  • Phenyl-Hexyl Phases: These phases offer alternative selectivity based on π-π interactions between the phenyl groups on the stationary phase and the aromatic pyridine ring.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar fluorinated pyridines, HILIC can be a powerful technique. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention for compounds that are poorly retained in reversed-phase mode.

Stationary Phase Primary Interaction Mechanism(s) Best Suited For
C18 HydrophobicGeneral purpose, initial screening
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole, ion-exchangeFluorinated compounds , aromatic systems, positional isomers[3][7]
Phenyl-Hexyl π-π, hydrophobicAromatic compounds, alternative selectivity to C18
HILIC Partitioning, hydrogen bondingHighly polar compounds
Protocol 2: Reversed-Phase HPLC Purification on a PFP Column
  • Analytical Method Development: Develop an analytical method on a PFP column (e.g., 4.6 x 150 mm, 5 µm) to determine the optimal mobile phase conditions. A typical mobile phase system is a gradient of water and acetonitrile or methanol, often with an additive.

    • Mobile Phase Additives: For basic pyridine derivatives, adding an acid like formic acid or trifluoroacetic acid (TFA) at 0.1% to the mobile phase is crucial. This protonates the pyridine nitrogen, leading to sharper peaks and more reproducible retention times.[8]

  • Scale-Up Calculation: Based on the analytical method, calculate the flow rate and gradient for the preparative column. A common approach is to maintain a constant linear velocity.

  • Column Equilibration: Equilibrate the preparative PFP column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Gradient Elution and Fractionation: Run the preparative gradient and collect fractions based on the UV chromatogram, triggering collection at the start of the peak and ending after the peak returns to baseline.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final product, often as a salt (e.g., TFA salt).

Supercritical Fluid Chromatography (SFC): A Green and Fast Alternative

SFC is an increasingly popular technique for both achiral and chiral purifications. It uses supercritical CO2 as the primary mobile phase, which offers advantages such as low viscosity (allowing for faster separations), reduced solvent consumption, and easier product isolation.[9][10]

Advantages of SFC for Fluorinated Pyridines
  • Speed: The low viscosity of the mobile phase allows for high flow rates, significantly reducing purification times.[9][10]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool for separating closely related impurities.

  • Chiral Separations: SFC is a premier technique for chiral separations, often providing better resolution and speed than chiral HPLC.[11] For fluorinated pyridine derivatives that are chiral, SFC is an excellent choice for isolating enantiomers.

Protocol 3: Chiral SFC Purification of a Fluorinated Pyridine
  • Column Screening: Screen a variety of chiral stationary phases (CSPs) under generic screening conditions (e.g., a fast gradient with methanol or ethanol as a co-solvent) to identify a column that provides baseline separation of the enantiomers.

  • Method Optimization: Optimize the separation on the selected CSP by adjusting the co-solvent, gradient slope, and temperature to maximize resolution.

  • Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Preparative Run: Set up the preparative SFC system with the optimized method. The use of stacked injections, where subsequent injections are made before the previous run is complete, can significantly increase throughput.

  • Fraction Collection: Collect the separated enantiomers into different collection vessels. The CO2 vaporizes upon depressurization, leaving the product dissolved in the co-solvent.

  • Enantiomeric Purity Analysis: Analyze the collected fractions by analytical chiral SFC or HPLC to determine the enantiomeric excess (ee).

  • Solvent Removal: Remove the co-solvent under reduced pressure to obtain the purified enantiomers.

SFC_Workflow Start Chiral Fluorinated Pyridine Mixture Screen Analytical Chiral Column Screening Start->Screen Optimize Method Optimization (Co-solvent, Gradient) Screen->Optimize Select best CSP ScaleUp Preparative SFC Run (Stacked Injections) Optimize->ScaleUp Collect Fraction Collection ScaleUp->Collect Analyze1 Enantiomer 1 Purity Check Collect->Analyze1 Analyze2 Enantiomer 2 Purity Check Collect->Analyze2 End1 Pure Enantiomer 1 Analyze1->End1 ee > 99% End2 Pure Enantiomer 2 Analyze2->End2 ee > 99%

Caption: Workflow for chiral purification using SFC.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with silica silanols; inappropriate mobile phase pH.Add a basic (e.g., triethylamine for normal phase) or acidic (e.g., formic acid for reversed phase) modifier.[5] Switch to a more inert or end-capped stationary phase.
Poor Resolution Insufficient selectivity of the stationary phase; non-optimized mobile phase.Screen different stationary phases (e.g., C18 vs. PFP).[5] Adjust mobile phase composition, gradient slope, or temperature.
Low Recovery Irreversible adsorption on the column; compound degradation.Check for on-column degradation with a 2D TLC test.[5] Use a less acidic or more inert stationary phase. Ensure the compound is stable at the mobile phase pH.
Split Peaks Column overloading; partially dissolved sample.Reduce the injection mass/volume. Ensure the sample is fully dissolved in the injection solvent.

Conclusion

The purification of fluorinated pyridine derivatives requires a thoughtful and systematic approach that accounts for the unique physicochemical properties imparted by the fluorine atom. By understanding the principles behind chromatographic separations and leveraging the diverse selectivity offered by modern stationary phases, researchers can overcome the challenges associated with these important molecules. From high-throughput flash chromatography to high-resolution HPLC and rapid SFC, the techniques outlined in this guide provide a robust toolkit for isolating fluorinated pyridines to the high degree of purity required for drug discovery and development.

References

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. [Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]

  • Liner, D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubMed Central. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]

  • ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

  • Princeton Chromatography Inc. Application Notes. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • ResearchGate. Fluorinated Heterocycles. [Link]

  • PubMed Central. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

  • Separation Science, a Wiley brand. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

  • PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

  • ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • ACS Publications. Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 3-Aminopyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminopyridine is a foundational building block in the synthesis of a vast array of pharmaceuticals and functional materials.[1] However, its utility is often hampered by its characteristically low reactivity in common cross-coupling and acylation reactions. This guide is designed to serve as a comprehensive technical support resource for researchers, scientists, and drug development professionals who encounter these challenges. Here, we will dissect the underlying causes of this diminished reactivity and provide a series of field-proven troubleshooting strategies and detailed protocols to ensure the successful incorporation of the 3-aminopyridine scaffold into your target molecules.

The primary obstacles to the efficient use of 3-aminopyridine are twofold. First, the pyridine ring's nitrogen atom exerts a powerful electron-withdrawing effect, which significantly reduces the nucleophilicity of the amino group at the C3 position.[1] Second, the lone pair of electrons on the pyridine nitrogen can readily coordinate with and inhibit the metal catalysts that are essential for many cross-coupling reactions.[1][2] This guide will address these core issues with practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Understanding the Root of the Problem

Q1: Why is my 3-aminopyridine derivative consistently showing low to no conversion in my coupling reaction?

A1: The low reactivity of 3-aminopyridine is primarily due to a combination of electronic and steric factors, as well as its interaction with metal catalysts. The electron-withdrawing nature of the pyridine ring deactivates the amino group, making it a poor nucleophile.[1] Additionally, the pyridine nitrogen can act as a Lewis base and bind to the palladium or copper catalyst, effectively poisoning it and stalling the catalytic cycle.[2]

Q2: I'm observing significant amounts of side products. What are the most common side reactions when working with 3-aminopyridine derivatives?

A2: Depending on the specific coupling reaction, you may encounter several common side reactions:

  • In Suzuki Couplings: Protodeboronation of the boronic acid and homocoupling of the boronic acid are the most frequently observed side reactions.[3] Dehalogenation of the pyridine ring can also occur.[3]

  • In Buchwald-Hartwig Aminations: Catalyst inhibition by the pyridine nitrogen is a major contributor to low yields.[4]

  • In Sonogashira Couplings: Homocoupling of the terminal alkyne (Glaser coupling) is a common byproduct, often exacerbated by the presence of oxygen.[5]

Part 2: Troubleshooting and Optimization Strategies

The following sections provide detailed troubleshooting advice and optimized protocols for the most common coupling reactions involving 3-aminopyridine.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is particularly susceptible to the challenges posed by 3-aminopyridine.

Q3: My Suzuki coupling of a 3-aminopyridine derivative is failing. What are the first things I should check?

A3: A systematic approach to troubleshooting is crucial. The following flowchart outlines a logical workflow to diagnose and resolve common issues in Suzuki couplings with 3-aminopyridine derivatives.[2]

Suzuki_Troubleshooting start Failed Suzuki Reaction catalyst Catalyst Inhibition? start->catalyst Check for inhibition conditions Suboptimal Conditions? start->conditions Review conditions reagents Reagent Quality? start->reagents Verify reagent quality ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand precatalyst Use a Pre-catalyst catalyst->precatalyst base Optimize Base (e.g., K3PO4, Cs2CO3) conditions->base solvent Change Solvent (e.g., Dioxane, Toluene) conditions->solvent boronic_ester Use Boronic Ester (Pinacol Ester) reagents->boronic_ester degas Ensure Rigorous Degassing reagents->degas

Caption: Troubleshooting workflow for failed Suzuki reactions.

Q4: Which catalyst systems are most effective for Suzuki couplings with 3-aminopyridine derivatives?

A4: For challenging substrates like 3-aminopyridine, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the desired cross-coupling and prevent catalyst inhibition.[4]

Catalyst SystemRecommended BaseSolventTemperature (°C)Comments
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100SPhos is a bulky ligand that often gives high yields.[6]
Pd₂(dba)₃ / XPhosK₂CO₃Toluene100-110XPhos is another effective bulky ligand.[7]
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90A more traditional catalyst, may require longer reaction times.

Optimized Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine [4]

  • To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Add the catalyst premix to the Schlenk flask, followed by degassed 1,4-dioxane and a small amount of degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and with the right conditions, it can be successfully applied to 3-aminopyridine derivatives.[8]

Q5: I am struggling with a Buchwald-Hartwig amination involving a 3-aminopyridine derivative. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination with an aminopyridine substrate hinges on the judicious selection of the ligand and base.

Buchwald_Hartwig_Optimization start Low Yield in Buchwald-Hartwig ligand Ligand Choice start->ligand base_choice Base Selection start->base_choice catalyst_poisoning Catalyst Poisoning start->catalyst_poisoning ruphos RuPhos for secondary amines ligand->ruphos brettphos BrettPhos for primary amines ligand->brettphos naotbu NaOtBu (strong, non-nucleophilic) base_choice->naotbu lihmds LiHMDS for challenging couplings base_choice->lihmds precatalyst Use a Pre-catalyst (e.g., RuPhos-Pd-G3) catalyst_poisoning->precatalyst Amide_Coupling_Strategy start Failed Amide Coupling with 3-Aminopyridine standard_reagents Standard Reagents Fail (HATU, EDC/HOBt) start->standard_reagents acid_chloride Convert Carboxylic Acid to Acid Chloride standard_reagents->acid_chloride t3p Consider T3P as a Coupling Reagent standard_reagents->t3p so_cl2 Use SOCl₂ or (COCl)₂ acid_chloride->so_cl2 strong_base Use a Strong, Non-nucleophilic Base (e.g., Pyridine, DMAP) acid_chloride->strong_base

Sources

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields, minimize impurities, and ensure reproducibility.

I. Overview of the Core Synthesis: Suzuki-Miyaura Coupling

The most common and versatile route to synthesize 5-(2-Fluorophenyl)pyridin-3-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (2-Fluorophenylboronic acid) with a halo-pyridine (5-Bromo-3-aminopyridine) to form a new carbon-carbon bond.

While powerful, the success of this reaction is highly sensitive to a range of parameters. The presence of the free amino group on the pyridine ring and the fluorine atom on the phenylboronic acid introduce specific challenges that require careful optimization.[1]

General Reaction Scheme:
  • Aryl Halide: 5-Bromo-3-aminopyridine

  • Organoboron Reagent: 2-Fluorophenylboronic acid

  • Catalyst: Palladium source + Ligand

  • Base: Inorganic or organic base

  • Solvent: Typically a mixture of an organic solvent and water

II. Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Observing little to no desired product is a primary concern. This often points to issues with the catalyst's activity or fundamental reaction conditions.

Possible Causes & Recommended Actions:

CauseRecommended Diagnostic & Corrective Actions
Inactive Catalyst 1. Ensure Pd(0) Formation: If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass this step.[3] 2. Oxygen Contamination: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[4] Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]
Poor Oxidative Addition The C-Br bond on the electron-rich 3-aminopyridine ring can be less reactive.[1] 1. Ligand Choice: Switch to more electron-rich and bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate the oxidative addition of challenging substrates.[2][4][5] 2. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for this step.[3]
Inefficient Transmetalation The transfer of the 2-fluorophenyl group from boron to palladium is a critical, base-mediated step.[5][6] 1. Base Strength & Solubility: The base activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered. Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate boronate formation.[3]
Reagent Quality 1. Boronic Acid Integrity: Verify the purity of the 2-fluorophenylboronic acid. Boronic acids can dehydrate to form boroxines or undergo degradation.[2] 2. Amine Coordination: The free amino group on the pyridine substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[1][9] While often successful without protection, if yields remain low, consider protecting the amine as an acetamide.[10]
Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical decision-making workflow to systematically address low-yield issues.

G start Low or No Product Yield check_sm TLC/LC-MS Analysis: Is starting material (Aryl Bromide) consumed? start->check_sm sm_not_consumed Issue with Oxidative Addition or Catalyst Activity check_sm->sm_not_consumed No sm_consumed Starting material consumed, but no product or byproducts observed check_sm->sm_consumed Yes action1 1. Verify Inert Atmosphere (Degas Solvents) 2. Screen More Electron-Rich Ligands (e.g., XPhos, SPhos) 3. Increase Reaction Temperature sm_not_consumed->action1 end_node Optimized Yield action1->end_node byproducts Issue with Side Reactions sm_consumed->byproducts Byproducts Observed no_product Issue with Transmetalation or Reductive Elimination sm_consumed->no_product No Major Byproducts action2 1. Check for Protodeboronation (See Problem 2) 2. Check for Homocoupling (See Problem 2) 3. Lower Reaction Temperature byproducts->action2 action2->end_node action3 1. Screen Stronger Bases (K3PO4, Cs2CO3) 2. Verify Boronic Acid Quality 3. Add H2O to improve base solubility no_product->action3 action3->end_node

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Problem 2: Significant Byproduct Formation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired coupling.

Common Side Reactions & Mitigation Strategies:

Side ReactionDescription & CauseMitigation Strategy
Protodeboronation The C-B(OH)₂ bond of the boronic acid is cleaved and replaced by a hydrogen atom, forming fluorobenzene. This is often promoted by high temperatures and excessive water or protic sources under harsh basic conditions.[2][3][9]1. Use Milder Conditions: Run the reaction at the lowest effective temperature.[3] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are more resistant to this pathway.[5] 3. Use Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can complicate purification.
Homocoupling The 2-fluorophenylboronic acid couples with itself to form 2,2'-difluorobiphenyl. This is often a sign of inefficient transmetalation or the presence of oxygen, which can facilitate this pathway.[4][9]1. Rigorous Degassing: Ensure the reaction is free of oxygen.[4] 2. Optimize Catalyst/Ligand: A more efficient catalyst system will favor the cross-coupling pathway over homocoupling.
Dehalogenation The C-Br bond of 5-bromo-3-aminopyridine is replaced by a hydrogen atom, forming 3-aminopyridine. This can occur via reaction with palladium hydride species formed in situ.[1][2][9]1. Purity of Reagents: Ensure solvents and bases are free of impurities that could act as hydride sources. 2. Optimize Base: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, screen alternative bases.

III. Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature will likely be necessary.

Materials:

  • 5-Bromo-3-aminopyridine (1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely powdered)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-3-aminopyridine, 2-fluorophenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (Pd₂(dba)₃) and the ligand (XPhos).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

IV. Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X (Ar = Pyridinyl, X = Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' (Ar' = 2-Fluorophenyl) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-aminopyridine. This is often the rate-limiting step, especially for less reactive aryl halides.[2]

  • Transmetalation: The base activates the 2-fluorophenylboronic acid, forming a boronate complex. This complex then transfers the 2-fluorophenyl group to the palladium center, displacing the bromide.[6][7]

  • Reductive Elimination: The two organic fragments (the pyridinyl and 2-fluorophenyl groups) are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[6]

V. Frequently Asked Questions (FAQs)

Q1: Why is my yield inconsistent between batches? A: Poor reproducibility often points to variables that are not strictly controlled. The most common culprits are:

  • Atmosphere Control: Inconsistent inert atmosphere quality. Ensure rigorous and consistent degassing procedures for every run.

  • Reagent Quality: Water content in solvents or degradation of the boronic acid can vary between bottles or over time. Use fresh, high-purity reagents.

  • Stirring Rate: In a heterogeneous mixture (especially with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

Q2: Can I use a different halide, like 5-chloro-3-aminopyridine? A: Yes, but it is significantly more challenging. Aryl chlorides are much less reactive than aryl bromides in the oxidative addition step.[4] Success with an aryl chloride will almost certainly require a specialized catalyst system with highly active, bulky, and electron-rich ligands (e.g., specific Buchwald or NHC ligands) and likely higher reaction temperatures.[2][5][11]

Q3: My product is difficult to purify. Any suggestions? A: Purification can be complicated by residual palladium or byproducts with similar polarity to the desired product.

  • Palladium Removal: After the reaction, you can stir the diluted organic mixture with a palladium scavenger (e.g., silica-bound thiol) before filtration and concentration.

  • Byproduct Removal: If homocoupling (2,2'-difluorobiphenyl) is the issue, optimizing the reaction to prevent its formation is the best strategy. If it has already formed, careful column chromatography with a shallow solvent gradient is required.

  • Acid-Base Extraction: The amine functionality of your product allows for an acid-base workup. You can extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and extract your purified product back into an organic solvent.

Q4: Is it necessary to protect the amino group? A: Not always. Many Suzuki couplings on aminopyridines proceed successfully without protection.[11] However, the free amine can coordinate to palladium and inhibit catalysis.[1] If you are experiencing consistently low yields despite optimizing other parameters, protecting the amine as an acetamide or Boc-carbamate is a logical next step to investigate.[10]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Retrieved from [Link]

  • Borah, U., Sarma, D., & Sarmah, P. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 61-65. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 28(15), 5786. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials. Their synthesis, however, is often accompanied by challenges, including low yields, difficult purifications, and the formation of undesired side products. This guide provides in-depth, practical solutions to common issues encountered during the synthesis of these valuable compounds via prevalent methods such as the Chichibabin reaction, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a specific substituted aminopyridine. Which synthetic strategy should I choose?

The optimal synthetic route depends on the desired isomer (2-, 3-, or 4-aminopyridine), the substitution pattern on the pyridine ring, and the available starting materials. The following decision tree provides a general guideline for selecting an appropriate method.

aminopyridine_synthesis_decision_tree start Desired Aminopyridine Isomer? isomer_2 2-Aminopyridine start->isomer_2 isomer_3 3-Aminopyridine start->isomer_3 isomer_4 4-Aminopyridine start->isomer_4 chichabin Chichibabin Reaction (Direct Amination) isomer_2->chichabin Unsubstituted C2-H snar_2_4 SNAr on 2- or 4-Halopyridine isomer_2->snar_2_4 C2-Leaving Group buchwald_2_3_4 Buchwald-Hartwig Amination of Halopyridine isomer_2->buchwald_2_3_4 C2-Halogen isomer_3->buchwald_2_3_4 C3-Halogen hofmann Hofmann Rearrangement of Nicotinamide isomer_3->hofmann From Nicotinamide isomer_4->snar_2_4 C4-Leaving Group isomer_4->buchwald_2_3_4 C4-Halogen

Caption: Decision tree for selecting an aminopyridine synthesis strategy.

Q2: How can I monitor the progress of my aminopyridine synthesis reaction?

For the Chichibabin reaction, the evolution of hydrogen gas and the appearance of a red color, indicating the formation of the intermediate σ-adduct, are visual cues of reaction progress.[1] For all synthesis types, standard analytical techniques are indispensable:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Provide quantitative data on reaction conversion and can help identify and quantify side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the mass of products and byproducts, which is crucial for troubleshooting unexpected outcomes.

Troubleshooting Guide 1: The Chichibabin Reaction

The Chichibabin reaction is a powerful method for the direct amination of pyridines at the 2-position using sodium amide (NaNH₂).[1][2] However, its harsh reaction conditions often lead to side reactions.[3]

Problem 1: Low yield of 2-aminopyridine with significant formation of a dark, tar-like substance.

  • Probable Cause: This is a frequent issue stemming from the high reactivity of sodium amide and the elevated temperatures typically required.

    • Polymerization: Reactive intermediates can polymerize under these harsh conditions.

    • Poor Reagent Quality: The purity of sodium amide is critical. Old or impure reagents can lead to unpredictable and undesired side reactions.[4]

  • Solution:

    • Use Fresh, High-Purity Sodium Amide: Ensure the sodium amide is a fine, white to grayish-white powder. Discolored (yellow or brown) reagent may have degraded and should not be used.

    • Optimize Reaction Temperature: While classic protocols use high-boiling solvents like xylene or toluene, modern variations can achieve amination at lower temperatures.[5] Consider using liquid ammonia as a solvent for a lower temperature reaction.

    • Employ Modern Variants: Recent advancements, such as the use of NaH-iodide composites, can mediate the Chichibabin amination under milder conditions (e.g., 65-85 °C in THF), significantly reducing tar formation.[6]

Problem 2: Formation of 2-hydroxypyridine as a major byproduct.

  • Probable Cause: Presence of moisture in the reaction. Sodium amide reacts vigorously with water to form sodium hydroxide, which can then attack the pyridine ring to form 2-hydroxypyridine (which exists as its tautomer, 2-pyridone).[7][8]

  • Solution:

    • Rigorous Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Problem 3: Significant formation of a dimeric byproduct (e.g., 2,2'-bipyridine derivative).

  • Probable Cause: Dimerization is a known side reaction, particularly at atmospheric pressure.[1] For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield up to 89% of the dimer.[1]

  • Solution:

    • Increase Reaction Pressure: Performing the reaction under elevated pressure can significantly favor the desired amination product over dimerization.[1] For the 4-tert-butylpyridine example, increasing the pressure to 350 psi with nitrogen boosts the yield of the aminated product to 74%.[1]

Side ProductProbable CauseRecommended Solution
Tar-like polymersHigh temperature, impure NaNH₂Use high-purity NaNH₂, lower temperature, or use modern NaH-iodide composite methods.[4][6]
2-HydroxypyridinePresence of moistureMaintain rigorous anhydrous conditions and an inert atmosphere.[7][8]
Dimeric byproductsAtmospheric pressureIncrease reaction pressure (e.g., using an autoclave).[1]
4-Aminopyridine isomerHigh temperatureUse milder conditions; the 4-position can be favored kinetically in some cases.
Di-aminated productsHigh concentration of NaNH₂Use stoichiometric amounts of sodium amide.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] While highly effective, it is not without its own set of potential side reactions.

Problem 1: Significant formation of a hydrodehalogenated byproduct (arene instead of aminopyridine).

  • Probable Cause: Hydrodehalogenation is a common side reaction that competes with the desired reductive elimination. It often arises from β-hydride elimination from a palladium-amido intermediate.[9][10]

  • Solution:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as BrettPhos and RuPhos, are designed to promote rapid reductive elimination, thereby outcompeting the β-hydride elimination pathway.[10][11]

    • Amine Substrate: Primary amines are more susceptible to causing hydrodehalogenation than secondary amines.[10] If the synthesis allows, using a secondary amine may be beneficial.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.

Problem 2: Low or no product formation, but starting materials are consumed.

  • Probable Cause: This suggests that your desired product may be forming but is unstable under the reaction or workup conditions, or that an unforeseen side reaction is consuming the starting materials.

  • Solution:

    • Analyze the Crude Reaction Mixture: Before workup, analyze a small aliquot of the reaction mixture by LC-MS or GC-MS to identify any major byproducts. This can provide valuable clues about the undesired reaction pathways.

    • Assess Product Stability: Aminopyridines can be sensitive to the strong bases (e.g., NaOtBu) and high temperatures used in Buchwald-Hartwig reactions. Consider lowering the reaction temperature or using a milder base (e.g., K₃PO₄ or Cs₂CO₃).

    • Check for Competing Reactions: If the amine or the pyridine starting material contains other reactive functional groups, these may be participating in undesired side reactions.

buchwald_hartwig_troubleshooting start Low Yield in Buchwald-Hartwig Amination hydrodehalogenation Hydrodehalogenation Byproduct Observed? start->hydrodehalogenation sm_consumed Starting Materials Consumed? hydrodehalogenation->sm_consumed No solution_ligand Optimize Ligand: Use bulky, electron-rich ligands (e.g., BrettPhos) hydrodehalogenation->solution_ligand Yes solution_stability Assess Product Stability: Use milder base or lower temp. sm_consumed->solution_stability Yes solution_incomplete Incomplete Reaction: Increase temp, time, or catalyst loading sm_consumed->solution_incomplete No solution_amine Consider Amine Type: Secondary amines are less prone to this side reaction solution_ligand->solution_amine solution_temp Lower Reaction Temperature solution_amine->solution_temp solution_crude Analyze Crude Mixture: Identify byproducts by LC-MS solution_stability->solution_crude

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for synthesizing substituted aminopyridines, typically involving the reaction of a halopyridine with an amine.[12] The success of this reaction is highly dependent on the electronic properties of the pyridine ring.

Problem 1: The SNAr reaction is not proceeding or is extremely sluggish.

  • Probable Cause:

    • Inadequate Ring Activation: The pyridine ring may not be sufficiently electron-deficient to be attacked by the amine nucleophile.

    • Poor Leaving Group: The leaving group's ability to depart is crucial. For SNAr on pyridines, the typical reactivity order for halides is F > Cl ≈ Br > I.[12]

    • Weak Nucleophile: The amine may not be nucleophilic enough to initiate the reaction.

  • Solution:

    • Assess the Substrate: SNAr on pyridines is most favorable when the leaving group is at the C2 or C4 position, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate.[13] Reactions at the C3 position are generally much more difficult.[13] The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group will significantly increase the reaction rate.

    • Change the Leaving Group: If possible, switch to a 2- or 4-fluoropyridine, as fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[12]

    • Increase Nucleophilicity: If using a weakly nucleophilic amine, consider using a stronger base to deprotonate it, thereby increasing its nucleophilicity. However, be cautious of competing side reactions with very strong bases.[12]

    • Optimize Reaction Conditions: Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.[13] Increasing the temperature may also be necessary, with some reactions requiring up to 150°C.[12]

Problem 2: The reaction yields the wrong regioisomer.

  • Probable Cause: The regioselectivity of SNAr on pyridines is governed by electronic effects. Nucleophilic attack is strongly favored at the C2 and C4 positions due to the stabilization of the resulting Meisenheimer intermediate by the ring nitrogen.[12]

  • Solution:

    • Verify Starting Material: Ensure that the starting halopyridine has the leaving group at the desired position.

    • Consider Thermodynamic vs. Kinetic Control: In some substituted pyridine systems, a kinetically favored product may form initially, which could then rearrange to a more thermodynamically stable isomer under the reaction conditions. Analyze the reaction at different time points to investigate this possibility.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the 2-chloropyridine derivative (1.0 equivalent) and the amine (1.1-1.2 equivalents).

    • Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Maxbrain Chemistry. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • Koubachi, Z., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]

  • Park, C. M., & Jeon, D. J. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Organic & Biomolecular Chemistry, 10(13), 2613.
  • ResearchGate. (n.d.). Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • Verkade, J. G., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(8), 2936-2940.
  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

  • Feringa, B. L., et al. (2018). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 140(4), 1494-1504.
  • DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]

  • ResearchGate. (2019). SN Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Study of the Chichibabin Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • University of Birmingham. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the specific and often complex challenges associated with the purification of polar aminopyridine compounds. As a Senior Application Scientist, I understand that these molecules, which are pivotal in pharmaceutical and materials science, present unique hurdles in achieving high purity. Their inherent polarity and basicity often lead to frustrating outcomes in standard purification workflows, such as poor chromatographic resolution, low recovery, and persistent impurities.

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chromatographic principles and field-proven experience to empower you to overcome these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the purification of polar aminopyridine compounds in a question-and-answer format, providing both the "why" and the "how" for each solution.

Issue 1: My aminopyridine compound shows severe peak tailing in HPLC.

Question: I'm running my polar aminopyridine on a standard C18 column, and the peak looks more like a shark fin than a Gaussian curve. What's causing this, and how can I fix it?

Answer: Severe peak tailing with basic compounds like aminopyridines is a classic problem in reversed-phase HPLC.[1][2][3][4] The primary cause is secondary interactions between the basic amine groups on your compound and acidic residual silanol groups on the silica-based stationary phase.[1][2][4] These interactions are stronger than the desired hydrophobic interactions, leading to a mixed-mode retention that causes the tailing.

Here’s a systematic approach to troubleshoot and resolve this issue:

1. Mobile Phase Modification: The First Line of Defense

  • pH Adjustment: The most effective initial step is to control the mobile phase pH. By lowering the pH (e.g., to 3.0), you protonate the residual silanol groups, minimizing their ability to interact with your protonated basic analyte.[1] Conversely, at a higher pH, the silanols are deprotonated and highly active.

  • Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent can significantly improve peak shape.[5] These additives act as "silanol blockers," competitively binding to the active sites on the stationary phase and preventing your aminopyridine from interacting with them.

2. Column Selection: Choosing the Right Tool

If mobile phase adjustments are insufficient, your column may not be suitable for this class of compounds. Consider these alternatives:

  • Polar-Endcapped Columns: These columns have a second, less bulky silylating agent to cover a larger number of residual silanols, providing a more inert surface.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.

Issue 2: My polar aminopyridine elutes in the void volume in reversed-phase chromatography.

Question: I'm trying to purify my aminopyridine derivative on a C18 column, but it comes out with the solvent front. How can I get it to retain on the column?

Answer: This is a common challenge for highly polar molecules in reversed-phase chromatography (RPC), as they have a weak affinity for the nonpolar stationary phase.[6] Here are several strategies to increase retention:

1. Hydrophilic Interaction Liquid Chromatography (HILIC): The Go-To Technique for Polar Compounds

HILIC is often the preferred method for separating highly polar compounds that are poorly retained in RPC.[7][8][9] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[7] In HILIC, water acts as the strong solvent, which is the opposite of RPC.[9]

dot

Caption: HILIC retention mechanism for polar compounds.

2. Mixed-Mode Chromatography (MMC): A Hybrid Approach

MMC columns possess both reversed-phase and ion-exchange characteristics, offering a powerful tool for retaining and separating polar, ionizable compounds like aminopyridines.[10][11][12] These columns can retain compounds through multiple interaction mechanisms, providing unique selectivity.[10][11][12]

Issue 3: I have low recovery of my aminopyridine from a silica gel column.

Question: After running a silica gel column, I'm getting a very low yield of my aminopyridine product. Where is it going?

Answer: The basic nature of aminopyridines can cause them to strongly adsorb to the acidic silica gel, leading to poor recovery.[5][13][14] This is especially problematic if your compound is highly polar. Here’s how to improve your recovery:

  • Basic Modifier in the Eluent: Add a small percentage of a basic modifier like triethylamine or ammonia to your eluent system.[5] This will help to saturate the acidic sites on the silica, reducing the strong adsorption of your basic compound and allowing it to elute more effectively.

  • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-silica.[13]

  • Salt Formation: In some cases, converting the aminopyridine to a salt (e.g., hydrochloride) can alter its solubility and interaction with the stationary phase, potentially improving recovery. However, this may also change its retention behavior, so it needs to be carefully evaluated.

Issue 4: My chiral aminopyridine enantiomers are not separating.

Question: I need to separate the enantiomers of my chiral aminopyridine, but I'm not getting any resolution on a standard chiral column. What should I try?

Answer: Chiral separation of basic compounds can be challenging. The choice of chiral stationary phase (CSP) and mobile phase is critical.

1. Supercritical Fluid Chromatography (SFC): A Powerful Tool for Chiral Separations

SFC is often a preferred technique for chiral separations due to its high efficiency, reduced solvent consumption, and faster run times compared to HPLC.[15][16][17][18] Polysaccharide-based CSPs are commonly used in SFC for chiral separations.

2. Mobile Phase Additives in HPLC

For HPLC-based chiral separations of basic compounds, the addition of a basic additive like diethylamine (DEA) to the mobile phase can be crucial for achieving separation and good peak shape.[19]

3. Method Development Strategy

A systematic screening of different chiral columns with a variety of mobile phases (both normal-phase and reversed-phase) is often necessary to find the optimal conditions for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying a novel polar aminopyridine?

A1: For a novel polar aminopyridine of unknown chromatographic behavior, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[7][8][9] It is specifically designed for polar compounds and often provides good retention and selectivity where reversed-phase chromatography fails.[9] Mixed-mode chromatography is another powerful option that can offer unique selectivity.[10][11][12]

Q2: Can I use recrystallization to purify my polar aminopyridine?

A2: Yes, recrystallization can be a very effective and scalable purification method, provided you can identify a suitable solvent system. The challenge with polar aminopyridines is their high solubility in polar solvents and low solubility in non-polar solvents.[20] A binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, is often a successful strategy.[6]

Q3: How do I choose between HILIC, SFC, and Mixed-Mode Chromatography?

A3: The choice depends on several factors:

  • HILIC: Best for highly polar, water-soluble compounds that are not retained in reversed-phase.[7][8][9]

  • SFC: Particularly advantageous for chiral separations and for "green" chemistry initiatives due to reduced organic solvent consumption.[15][16][17][18] It can also be very effective for achiral purifications.

  • Mixed-Mode Chromatography: Ideal for compounds that have both polar and non-polar characteristics, or for complex mixtures where you need to exploit multiple interaction mechanisms for separation.[10][11][12]

Q4: My aminopyridine is forming a salt. How does this affect purification?

A4: Salt formation can significantly impact the purification process. The salt form of your aminopyridine will have different solubility and chromatographic properties than the free base.[21][22][23] This can be advantageous, for instance, by making a highly water-soluble compound more amenable to extraction into an organic solvent. However, it can also complicate purification if the salt is not stable or if you need to isolate the free base. Careful control of pH during extraction and chromatography is essential when dealing with compounds that can exist in salt or free base form.

Experimental Protocols

Protocol 1: General HILIC Method Development for Polar Aminopyridines

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 0-50% B over 15 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 0% B and equilibrate for 5 minutes.

  • Injection Solvent: Dissolve the sample in the initial mobile phase conditions (or a solvent with a similar or weaker elution strength) to avoid peak distortion.[6]

  • Detection: UV detection at a suitable wavelength for your compound.

Protocol 2: Troubleshooting Peak Tailing in Reversed-Phase HPLC

This protocol outlines a systematic approach to improving the peak shape of a basic aminopyridine.

  • Initial Conditions:

    • Column: Standard C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient for your compound.

  • Step 1: Add a Basic Modifier:

    • To your existing mobile phase, add 0.1% Triethylamine (TEA).

    • Re-run your sample and observe the peak shape.

  • Step 2: Change to a "Base-Deactivated" Column:

    • If peak tailing persists, switch to a polar-endcapped or polar-embedded C18 column.

    • Run your sample with the original mobile phase (with 0.1% Formic Acid).

  • Step 3: Combine Approaches:

    • If necessary, use the base-deactivated column in combination with the TEA-modified mobile phase.

dot

Troubleshooting_Workflow Start Poor Peak Shape (Tailing) Check_Secondary_Interactions Check for Secondary Interactions Start->Check_Secondary_Interactions Evaluate_Sample_Solvent Evaluate Sample Solvent Start->Evaluate_Sample_Solvent Assess_Sample_Load Assess Sample Load Start->Assess_Sample_Load Add_Basic_Modifier Add Basic Modifier (e.g., TEA) Check_Secondary_Interactions->Add_Basic_Modifier Likely Cause: Ionic Interactions Adjust_pH Adjust pH Check_Secondary_Interactions->Adjust_pH Likely Cause: Ionic Interactions Dissolve_in_Mobile_Phase Dissolve Sample in Mobile Phase Evaluate_Sample_Solvent->Dissolve_in_Mobile_Phase Likely Cause: Strong Solvent Reduce_Injection Reduce Injection Volume/Concentration Assess_Sample_Load->Reduce_Injection Likely Cause: Overload Improved_Peak_Shape Improved Peak Shape Add_Basic_Modifier->Improved_Peak_Shape Adjust_pH->Improved_Peak_Shape Dissolve_in_Mobile_Phase->Improved_Peak_Shape Reduce_Injection->Improved_Peak_Shape

Caption: Troubleshooting workflow for poor peak shape.

Data Summary Table

TechniqueStationary Phase ExamplesMobile Phase CharacteristicsBest For...
Reversed-Phase (RPC) C18, C8, PhenylHigh aqueous content is the weak solvent.Less polar to moderately polar compounds.
HILIC Silica, Amide, Diol, CyanoHigh organic content is the weak solvent.Highly polar and hydrophilic compounds.[7][8][9]
Mixed-Mode (MMC) C18 with ion-exchange groupsCan be run in reversed-phase or HILIC mode.Compounds with mixed polarity and ionizable groups.[10][11][12]
Supercritical Fluid (SFC) Chiral (e.g., polysaccharide-based), SilicaSupercritical CO2 with a polar co-solvent (e.g., methanol).Chiral separations, "green" purification.[15][16][17][18]

References

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Unknown. (n.d.). Evolution of Mixed-Mode Chromatography.
  • Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2207-2223.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (2025). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
  • Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America, 34(s4), 28-35.
  • Pharma Inventor Inc. (n.d.). SFC Purification.
  • Unknown. (n.d.). Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Reddit. (2022). How to remove polar substance from silicagel?.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • LCGC International. (n.d.). A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ACS Publications. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes.
  • Unknown. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors.

Sources

Technical Support Center: Catalyst Selection for C-N Bond Formation with 3-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminopyridine and its derivatives are cornerstone building blocks in modern drug discovery and materials science, frequently appearing in novel therapeutics and functional materials.[1][2] However, their unique electronic and structural properties present significant challenges in arguably the most crucial synthetic transformation: palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).[1][3]

The primary hurdles stem from two key characteristics of the 3-aminopyridine core:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine ring nitrogen can strongly coordinate to the palladium catalyst. This unwanted binding can sequester the active catalytic species, forming stable, off-cycle complexes that hinder or completely shut down the catalytic cycle.[2][4]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the amino group at the 3-position, making it a less reactive coupling partner compared to anilines or aliphatic amines.[2]

This guide provides targeted troubleshooting advice, frequently asked questions, and validated protocols to help researchers overcome these challenges and achieve efficient, reproducible C-N bond formation with 3-aminopyridine substrates.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the C-N coupling of 3-aminopyridines.

Problem 1: Low to No Conversion of Starting Materials

Symptom: TLC, GC, or LC-MS analysis shows predominantly unreacted 3-aminopyridine and aryl halide, with little to no desired product formed.

Potential Causes & Solutions

  • Cause A: Inappropriate Catalyst/Ligand System. This is the most frequent cause of failure. The unique challenge of 3-aminopyridine requires specific, sterically hindered, and electron-rich ligands to promote the reaction.

    • Solution: Employ bulky, electron-rich biarylmonophosphine ligands. Ligands from the Buchwald (e.g., RuPhos, BrettPhos, XPhos) and Hartwig (e.g., Josiphos) families are designed to create a sterically demanding coordination sphere around the palladium.[3][5] This bulkiness discourages the inhibitory binding of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[5] Pre-catalysts, such as RuPhos-Pd-G3 or BrettPhos-Pd-G3, are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they lead to cleaner formation of the active catalytic species.[4][6]

  • Cause B: Incorrect Base Selection. The base plays a critical role in deprotonating the amine-palladium complex to facilitate reductive elimination.[7][8] Its strength and solubility are crucial.

    • Solution: For 3-aminopyridines, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. If your substrate has base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may require higher temperatures or longer reaction times.[9] For particularly sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can offer excellent functional group tolerance.[4][9]

  • Cause C: Inadequate Reaction Temperature. C-N coupling with deactivated nucleophiles like 3-aminopyridine often requires thermal energy to overcome activation barriers.

    • Solution: If room temperature reactions fail, gradually increase the temperature. Typical temperatures for these couplings range from 80 °C to 110 °C.[10] Use a high-boiling point, anhydrous, and degassed solvent like dioxane, toluene, or DMAc.[9]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

Symptom: Significant formation of the arene byproduct (where the halide on the aryl halide has been replaced by hydrogen) is observed, consuming the electrophile and reducing the yield of the desired product.

Potential Causes & Solutions

  • Cause A: β-Hydride Elimination. This side reaction can become competitive, particularly with certain catalyst systems.

    • Solution: The choice of ligand is paramount. Bulky biarylphosphine ligands, which are recommended for activating 3-aminopyridine, also help to suppress β-hydride elimination by creating a sterically congested environment around the metal center that disfavors the required conformation for this side reaction.[5]

  • Cause B: Presence of Water. Trace amounts of water can facilitate the hydrodehalogenation pathway.

    • Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry the bases (e.g., by heating under vacuum if they are hygroscopic). Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

Problem 3: Reaction is Irreproducible

Symptom: A reaction that worked previously fails to give the same yield or conversion upon repetition.

Potential Causes & Solutions

  • Cause A: Catalyst Precursor Quality. The quality and age of palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can vary. They can be sensitive to air and light over time.

    • Solution: Whenever possible, use well-defined, air-stable palladacycle pre-catalysts (e.g., XPhos-Pd-G3). These are generally more reliable and provide more consistent results than catalyst systems generated in situ.[6][11] If using older palladium sources, consider opening a new bottle or purifying the existing stock.

  • Cause B: Inconsistent Inert Atmosphere. Oxygen can degrade the phosphine ligands and the active Pd(0) catalyst.

    • Solution: Ensure your inert gas setup is robust. Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Catalyst & Condition Selection Summary

The table below provides a starting point for selecting conditions for the C-N coupling of 3-aminopyridine with various aryl halides. Optimization will likely be required.

Aryl HalideRecommended Ligand(s)Recommended Base(s)Solvent(s)Typical Temp.
Aryl Bromide/Iodide RuPhos, BrettPhos, XPhosNaOt-Bu, LiHMDSToluene, Dioxane80-110 °C
Aryl Chloride (Activated) XPhos, tBuBrettPhosNaOt-BuToluene, Dioxane100-110 °C
Aryl Chloride (Deactivated) BrettPhos, RuPhosNaOt-Bu, K₃PO₄Dioxane, DMAc100-120 °C
Aryl Tosylate/Mesylate BrettPhos, JohnPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-110 °C

Data synthesized from multiple sources, including[4],[5], and[12].

Visual Troubleshooting Workflow

A logical approach is essential for efficient troubleshooting. The following flowchart outlines a decision-making process for addressing low-yield reactions.

Troubleshooting_Flowchart start_node Low Yield (<20%) Observed decision_node decision_node start_node->decision_node Start Troubleshooting process_node1 process_node1 decision_node->process_node1 Is catalyst a pre-catalyst? (e.g., G3) process_node2 Switch to a bulky biarylphosphine pre-catalyst (e.g., RuPhos-G3, BrettPhos-G3). decision_node->process_node2 No process_node process_node solution_node Optimize & Isolate decision_node2 Is base NaOtBu? process_node1->decision_node2 Yes process_node3 Increase temperature to 100-110 °C in Dioxane or Toluene. Ensure rigorous inert atmosphere. decision_node2->process_node3 Yes process_node4 Switch base to NaOtBu or LiHMDS. decision_node2->process_node4 No process_node2->decision_node2 decision_node3 Improvement Observed? process_node3->decision_node3 process_node4->process_node3 decision_node3->solution_node Yes process_node5 Consider alternative coupling: Ullmann (Cu-catalyzed). May work for aryl iodides. decision_node3->process_node5 No

Caption: A flowchart for troubleshooting low-yield C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard catalyst like Pd/C or a simple phosphine ligand like PPh₃? A: Heterogeneous catalysts like Pd/C are generally ineffective for Buchwald-Hartwig aminations. Simple, sterically unhindered ligands like triphenylphosphine (PPh₃) are not suitable for coupling with 3-aminopyridine because they do not provide the necessary steric bulk to prevent catalyst inhibition by the pyridine nitrogen. They also promote side reactions and are generally less active for these challenging transformations.[3][5]

Q2: My reaction involves an aryl chloride. What special considerations are needed? A: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond. Oxidative addition is much more difficult.[6] To couple aryl chlorides, you must use the most electron-rich and sterically demanding ligands, often referred to as "third-generation" or "fourth-generation" Buchwald ligands like BrettPhos and tBuBrettPhos.[5] Higher catalyst loadings (2-5 mol%) and higher temperatures may also be necessary.[13]

Q3: Can I use a copper catalyst (Ullmann coupling) instead of palladium? A: Yes, the Ullmann reaction is a viable alternative, particularly for coupling with aryl iodides. Modern Ullmann protocols often use a copper(I) source (e.g., CuI) with a ligand, such as an amino acid (e.g., L-proline) or a diamine, and can be performed under milder conditions than the classical high-temperature Ullmann reaction.[14][15] This can be an excellent strategy if palladium-based methods consistently fail.

Q4: How important is the solvent choice and purity? A: Extremely important. Solvents must be anhydrous and thoroughly degassed. Aprotic solvents like dioxane, toluene, and DMAc are standard. The choice can influence the solubility of the base and the catalyst, which in turn affects reaction rates. For example, some bases are more soluble in DMAc than in toluene.[7][8] A screening of solvents is often a valuable optimization step.[6]

Q5: What is a "pre-catalyst" and why is it recommended? A: A pre-catalyst is a stable, well-defined palladium(II) complex that is readily reduced in situ to the active palladium(0) species.[4][11] For example, a G3 (third-generation) Buchwald pre-catalyst features a carbazole ligand that facilitates clean and rapid generation of the active L-Pd(0) species. Using a pre-catalyst avoids the often messy and unreliable reduction of Pd(II) sources like Pd(OAc)₂, leading to more reproducible reaction outcomes.[6][11]

Key Experimental Protocol: General Procedure for Reaction Screening

This protocol describes setting up a small-scale reaction to screen catalyst conditions. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Vial Preparation: To a 2 mL screw-cap vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv).

  • Addition of Solids: Add the 3-aminopyridine derivative (0.12 mmol, 1.2 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.002 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 0.14 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 1.0 mL to make a 0.1 M solution).

  • Reaction Setup: Seal the vial tightly with a Teflon-lined cap. If not in a glovebox, purge the vial headspace with argon for 1-2 minutes before sealing.

  • Heating and Stirring: Place the vial in a preheated aluminum heating block on a magnetic stir plate. Stir the reaction at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), add an internal standard, and analyze the conversion by GC or LC-MS to determine the optimal conditions before scaling up. High-throughput screening kits are also commercially available to test multiple conditions simultaneously.[10][16]

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • High-throughput screening of drug leads. Science in the Classroom. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

Sources

Technical Support Center: Navigating Stability Challenges of Fluorinated Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Intermediates. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you, our fellow researchers, with a deeper understanding of the "why" behind the stability issues you may encounter. Fluorinated heterocycles are pivotal in modern drug discovery, offering unique modulations of properties like metabolic stability, pKa, and lipophilicity.[1] However, the very electronic effects that make them so valuable can also introduce significant stability challenges.[2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical protocols needed to diagnose, prevent, and solve stability problems, ensuring the integrity of your valuable intermediates.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My fluorinated heterocycle is degrading during aqueous workup or in protic solvents. What is the likely cause and how can I prevent it?

Answer: The most common cause of degradation in aqueous or protic environments is hydrolysis, often accelerated by pH extremes. The fluorine atom, being highly electronegative, can significantly influence the electron density of the heterocyclic ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium.

Causality & Mechanism: The stability of a C-F bond on a heterocyclic ring is not absolute and can be compromised under certain conditions.[2][3] The high electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic. In electron-deficient rings (e.g., fluoropyridines, fluoropyrimidines), this effect is amplified, making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile (like water or hydroxide) attacks the carbon bearing the fluorine.[4][5][6] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, and the rate-determining step is typically the initial nucleophilic attack.[6][7] Fluorine's strong inductive effect stabilizes this negatively charged intermediate, paradoxically making it a better leaving group in SNAr reactions compared to other halogens, despite the C-F bond's inherent strength.[6]

Furthermore, fluorine's inductive effect can lower the pKa of nearby nitrogen atoms in the heterocycle, affecting the compound's solubility and stability at different pH values.[8][9][10][11] For instance, a protonated heterocycle is even more electron-deficient and thus more activated towards nucleophilic attack.

Troubleshooting Protocol: pH Stability Screen

This protocol helps you determine the optimal pH range for your intermediate, a critical self-validating step before performing aqueous workups or formulations.

  • Preparation: Prepare a series of buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) and a stock solution of your intermediate in a compatible, water-miscible organic solvent (e.g., ACN, DMSO).

  • Incubation: In separate HPLC vials, add a small aliquot of your stock solution to each buffer to a final concentration of ~0.1 mg/mL. Ensure the organic solvent percentage is low (<5%) to not significantly alter the buffer's pH.

  • Time Points: Analyze the samples by HPLC or LC-MS immediately after preparation (T=0) and then at set time points (e.g., 1h, 4h, 8h, 24h) while incubating at a controlled temperature (e.g., room temperature or 40°C).

  • Analysis: Quantify the peak area of your parent compound at each time point. A stable compound will show <5% degradation over 24 hours.

  • Validation: The results will clearly indicate the pH range where your compound is stable. For subsequent workups, use a buffer within this validated stable range.

Data Summary: General pH Stability Trends

Heterocycle ClassGeneral Stability TrendKey Considerations
FluoropyridinesOften unstable at high pH due to SNAr. Stability at low pH depends on substitution.Activating groups (e.g., -NO2) para to fluorine increase susceptibility to nucleophilic attack.[5]
FluoropyrimidinesHighly susceptible to hydrolysis, especially with multiple fluorine atoms.Can undergo enzymatic degradation in biological matrices.[12][13]
FluoroimidazolesGenerally more stable, but stability can be substituent-dependent.The pKa of the imidazole ring is significantly affected by fluorine substitution.[8]
Fluoro-N-alkyl-heterocyclesCan be unstable if fluorine is on an alkyl group beta to a ring nitrogen.May undergo intramolecular SN2-like displacement or elimination.[2]
FAQ 2: I observe unexpected side products when using amine or thiol nucleophiles. Is my fluorine being displaced?

Answer: Yes, this is a classic sign of Nucleophilic Aromatic Substitution (SNAr). Fluorine on an electron-deficient heterocyclic ring is an excellent leaving group for this reaction, especially with soft nucleophiles like amines and thiols.

Causality & Mechanism: The mechanism is the same as described for hydrolysis (FAQ 1), but common laboratory nucleophiles are often much more reactive than water. The reaction rate is highly dependent on:

  • Ring Activation: Electron-withdrawing groups (e.g., nitro, cyano, or even another ring nitrogen) positioned ortho or para to the fluorine atom dramatically accelerate the SNAr reaction by stabilizing the intermediate Meisenheimer complex.[5]

  • Nucleophile Strength: Stronger nucleophiles react faster.

  • Solvent: Aprotic polar solvents (e.g., DMF, DMSO) are typically used for SNAr reactions as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.

SNAr_Mechanism

Troubleshooting Workflow: Diagnosing Unwanted SNAr

This workflow helps confirm if SNAr is the source of your instability and guides you toward a solution.

SNAr_Troubleshooting

FAQ 3: How should I store my fluorinated heterocyclic intermediates to ensure long-term stability?

Answer: Proper storage is crucial and depends on the specific compound's properties. However, general best practices can prevent the most common degradation pathways.

Causality & Mechanism: Degradation during storage can be caused by ambient moisture (hydrolysis), reaction with atmospheric CO2 (if the compound is basic), light (photochemical reactions), or thermal decomposition. Fluorinated heterocycles, particularly those that are volatile or sensitive to moisture, require careful storage conditions to maintain their integrity.[14]

Protocol: Best Practices for Storage

  • Container: Always use an inert container, such as an amber glass vial with a Teflon-lined cap, to protect from light and ensure a tight seal.[14]

  • Atmosphere: For highly sensitive compounds, flush the vial with an inert gas (Argon or Nitrogen) before sealing to displace air and moisture.

  • Temperature: Store the compound at an appropriate temperature. See the table below for general guidelines. Cold storage slows down decomposition reactions.[14]

  • Desiccation: Store vials within a desiccator, especially for compounds known to be moisture-sensitive.[14] This is particularly important for fluoropyridines and other heterocycles prone to hydrolysis.

  • Labeling: Clearly label every container with the compound name, date received/synthesized, and any specific storage requirements (e.g., "Store under Argon," "Keep desiccated").[14]

General Storage Temperature Guidelines

Compound TypeRecommended Storage Temp.Rationale
Volatile Fluoroalkanes-10°C to 0°CReduces evaporation and fire risk.[14]
Fluoronaphthalenes2°C to 8°CPrevents unwanted thermal reactions.[14]
Most FluoropyridinesRoom Temp (20-25°C)Generally stable at RT if kept dry.[14]
Thermally Labile Intermediates≤ -20°CMinimizes decomposition for highly activated or strained systems.
FAQ 4: I'm having trouble purifying my unstable intermediate. What techniques can I use to minimize degradation?

Answer: Purification is a high-risk step for unstable compounds. The key is to minimize the time the compound spends in non-optimal conditions (e.g., on a chromatography column) and to avoid harsh temperatures and pH.

Causality & Mechanism: Silica gel used in flash chromatography is slightly acidic and has a high surface area covered in nucleophilic silanol groups, which can catalyze degradation or cause irreversible adsorption. Similarly, reverse-phase chromatography often uses acidic (TFA, formic acid) or basic (ammonia, TEA) mobile phase modifiers that can degrade sensitive intermediates.

Troubleshooting Protocol: Purification of a Labile Intermediate

  • Method Selection:

    • "Quick" Filtration: If impurities are solids or highly polar, a quick plug filtration through a pad of Celite® or a less-active stationary phase like Florisil® might be sufficient.

    • Deactivated Silica: If flash chromatography is necessary, consider deactivating the silica gel first. Slurry the silica in your starting eluent containing 1-2% of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), then pack the column. This neutralizes acidic sites.

  • Solvent System Optimization:

    • Perform TLC analysis to find a solvent system that provides good separation (ΔRf > 0.2) and moves your compound with an Rf of ~0.3-0.4. This ensures the compound elutes quickly from the column.

    • Avoid highly protic solvents like methanol if your compound is susceptible to SNAr. Consider alternatives like ethyl acetate, dichloromethane, or MTBE.

  • Execution:

    • Dry Loading: Adsorb your crude material onto a small amount of Celite® or deactivated silica instead of dissolving it in a strong solvent. This often leads to better resolution and less streaking.

    • Run Cold: If the compound is thermally labile, consider running the column in a cold room or using a jacketed column with a cooling circulator.

    • Rapid Processing: Do not let the purified fractions sit in the rotovap bath for extended periods. Evaporate the solvent at low temperature and pressure. Co-evaporate with a non-polar solvent like toluene to remove final traces of polar eluents.

  • Post-Purification Analysis: Immediately analyze the purified material by ¹H NMR and LC-MS to confirm identity and purity before storing it under appropriate conditions (see FAQ 3).

FAQ 5: What are the best analytical methods for monitoring the stability of my fluorinated intermediate?

Answer: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.

Causality & Mechanism: Stability is not just about the disappearance of the parent compound but also the appearance of degradation products. A robust analytical method should be able to separate the parent compound from its potential impurities and degradants and provide structural information about them.

Recommended Analytical Workflow

  • Primary Method - HPLC/UPLC: High-Performance Liquid Chromatography is the workhorse for stability testing.[15]

    • Use-Case: Quantifying the parent compound and detecting impurities/degradants.

    • Detector: A UV detector is standard. A photodiode array (PDA) detector is even better as it can help determine if co-eluting peaks are pure.

    • Protocol: Develop a stability-indicating method where the parent peak is well-resolved from all other peaks. Analyze samples over time (see pH stability screen in FAQ 1).

  • Confirmatory Method - LC-MS: Liquid Chromatography-Mass Spectrometry.

    • Use-Case: Identifying the mass of degradation products to help elucidate degradation pathways (e.g., confirming hydrolysis or SNAr).[16]

    • Protocol: Use the same chromatographic method developed for HPLC. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peaks.

  • Structural Information - NMR Spectroscopy:

    • Use-Case: Provides detailed structural information.[15] ¹⁹F NMR is particularly powerful for fluorine-containing compounds, as the chemical shift is highly sensitive to the electronic environment.

    • Protocol: A change in the ¹⁹F NMR spectrum (appearance of new signals, disappearance of the parent signal) is a definitive indicator of decomposition. It can also be used quantitatively with an internal standard.

Analytical Methods Comparison

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV/PDA Purity, QuantificationRobust, reproducible, quantitative.[15]Provides no structural information on unknowns.
LC-MS Molecular WeightHigh sensitivity, confirms mass of degradants.[16]Ionization efficiency can vary, making quantification less accurate than UV.
NMR (¹H, ¹⁹F, ¹³C) Chemical Structure, PurityDefinitive structural information.[15] ¹⁹F NMR is highly specific.Lower sensitivity than LC-MS, requires more sample.

By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can overcome the stability challenges associated with fluorinated heterocyclic intermediates and accelerate your research and development efforts.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. (1963). PubMed. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). PubMed Central. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.). ACS Publications. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (n.d.). National Institutes of Health. [Link]

  • Fluorine in heterocyclic chemistry. (2014). ResearchGate. [Link]

  • Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (1960). PubMed. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). Cambridge Open Engage. [Link]

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. (n.d.). The University of British Columbia. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Royal Society of Chemistry. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). Cambridge Open Engage. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). Research Repository UCD. [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Publications. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). MDPI. [Link]

  • Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. (2023). ScholarWorks@UTEP. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Aminopyridine Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the unique challenges of workup procedures for reactions involving aminopyridines. This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab. Aminopyridines are invaluable building blocks, but their inherent properties—basicity, polarity, and strong metal-chelating ability—can complicate product isolation and purification. Here, we dissect these challenges and offer field-proven strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs): The Core Challenges

Q1: Why does my aminopyridine product partition into the aqueous layer during an acidic wash?

This is the most common issue and stems from the basicity of the aminopyridine scaffold. Both the pyridine ring nitrogen and the exocyclic amino group can be protonated. The extent of protonation depends on the pH of the aqueous solution and the specific pKa of the aminopyridine isomer.

  • The Underlying Chemistry : The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[1] A higher pKaH indicates a stronger base.[1] 4-Aminopyridine (pKaH ≈ 9.1) is significantly more basic than 3-aminopyridine (pKaH ≈ 6.0) and 2-aminopyridine (pKaH ≈ 6.8).[2] If the pH of your aqueous wash is well below the pKaH of your compound, it will exist predominantly as the protonated pyridinium salt, which is highly water-soluble.

  • Troubleshooting Strategy :

    • Know Your pKa : Before the workup, determine the pKaH of your specific aminopyridine derivative.[2]

    • pH Control is Crucial : Use a buffered or weakly acidic solution for washing. Instead of a strong acid (e.g., 1M HCl), consider a saturated solution of ammonium chloride (NH4Cl, pH ≈ 4.5-5.5) or dilute acetic acid.

    • Back-Extraction : If your product is lost to the aqueous layer, you can recover it. Basify the acidic aqueous layer with a base like sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) to a pH at least 2 units above your compound's pKaH. This deprotonates the pyridinium salt, making it less polar. Then, re-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q2: I'm running a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and can't remove the residual palladium catalyst. Why is it so difficult?

The nitrogen atoms in the aminopyridine structure, particularly in 2-aminopyridines, act as powerful bidentate ligands that chelate to transition metals like palladium.[3][4] This forms stable, soluble metal-product complexes that cannot be removed by simple filtration or standard aqueous washes.[3][5]

  • The Underlying Chemistry : The pyridine nitrogen and the amino group can form a stable five-membered ring with the metal center, effectively "trapping" the catalyst in the organic phase with your product.[3][4] This is a common issue in reactions involving N-aryl-2-aminopyridines.[5]

  • Troubleshooting Strategy : Standard methods like filtration through Celite are often insufficient for these homogeneous catalyst residues.[3][6] You must employ a method with a higher affinity for the metal than your product has. This is where metal scavengers come in.

G cluster_start cluster_decision cluster_path_A cluster_path_B cluster_end start Crude Reaction Mixture (Aminopyridine Product + Pd Catalyst) decision Is Pd residue Homogeneous (Chelated/Soluble)? start->decision scavenger Treat with High-Affinity Metal Scavenger (e.g., Thiol-Silica, Trisamine Resin) decision->scavenger  Yes (Common with Aminopyridines) celite Filter through Celite® Pad decision->celite No (e.g., Pd/C)   stir Stir (Optimize Time/Temp, e.g., 50°C, 2-18h) scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter end_node Purified Product (<10 ppm Pd) filter->end_node check Check Pd Levels (ICP-MS). Still high? celite->check check->scavenger Yes check->end_node No

Caption: Decision workflow for palladium removal.

Q3: My workup is plagued by persistent emulsions. What can I do?

Aminopyridines can act as surfactants, especially when partially protonated, stabilizing the interface between the organic and aqueous layers.

  • Troubleshooting Strategy :

    • Add Brine : Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.

    • Change Solvent : If using solvents like ethyl acetate, which has some water miscibility, switch to a less miscible solvent like DCM or toluene for the extraction.

    • Filtration : Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically break up the emulsion.

    • Patience & Gravity : Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the layers to separate.

Quantitative Data for Informed Workups

A successful workup depends on understanding the properties of your molecule and reagents.

Table 1: pKaH Values of Parent Aminopyridines

CompoundpKa of Conjugate Acid (pKaH)Implication for Workup
2-Aminopyridine6.86Moderately basic. Avoid washes with pH < 5 to prevent significant loss.
3-Aminopyridine6.04Least basic isomer. More tolerant of mildly acidic conditions.
4-Aminopyridine9.11Strongly basic. Prone to dissolving in neutral or even slightly acidic water. Use of buffered washes is highly recommended.

Data sourced from theoretical predictions and established values.[2]

Table 2: Common Metal Scavengers for Palladium Removal

Scavenger TypeFunctional GroupRecommended For
ISOLUTE® Si-Thiol Silica-bound thiolGeneral purpose Pd scavenger, effective for a wide range of Pd species.[7]
ISOLUTE® Si-Trisamine Silica-bound tris(2-aminoethyl)amineStrong chelator, good for removing Pd from complexes with nitrogen ligands.[7]
Polystyrene-bound TMT 2,4,6-Trimercapto-s-triazineHigh affinity for soft metals like palladium.[6]
Activated Carbon N/AA cost-effective but less selective option. Can lead to product loss via non-specific adsorption.[3][8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a 3-Substituted Aminopyridine Product

This protocol is designed for an aminopyridine derivative that is not excessively basic and where the main impurities are non-basic.

  • Initial Quench : Quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Organic Extraction : Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.

  • Weak Acid Wash : Wash the combined organic layers with a saturated aqueous solution of NH4Cl. This will remove more basic impurities without significantly protonating a moderately basic product like a 3-aminopyridine derivative.

  • Neutral Wash : Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and help break any emulsions.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger

This protocol is essential after cross-coupling reactions.

  • Solvent Exchange : After the reaction, remove the reaction solvent (e.g., toluene, dioxane) under reduced pressure. Dissolve the crude residue in a solvent in which your product is highly soluble but that does not interfere with scavenging, such as THF, DCM, or ethyl acetate.[8]

  • Add Scavenger : Add a silica-based thiol or trisamine scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial catalyst loading.

  • Stir and Heat : Stir the mixture, gently heating to 40-60 °C.[8] The optimal time can range from 2 to 18 hours; monitor the progress by taking small aliquots and analyzing for residual palladium via ICP-MS if possible.[3]

  • Filtration : Cool the mixture to room temperature and filter it through a pad of Celite to remove the solid-supported scavenger and the bound palladium.[3]

  • Rinse and Concentrate : Wash the filter cake with fresh solvent to recover any adsorbed product.[3] Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3][8]

G

Caption: General workup decision-making process.

References

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Benchchem. (n.d.). Preventing Byproduct Formation in Aminopyridine Synthesis.
  • Ye, Z., & Dai, S. (2022). Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Molecules, 27(17), 5537. Available from: [Link]

  • Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Forum post]. Retrieved from [Link]

  • Resins with Functional Groups as Scavengers. (n.d.). Retrieved from a specialized chemical supplier's resource page.
  • Idris, A. M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. Available from: [Link]

  • Groysman, S., et al. (2018). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalysis. Inorganica Chimica Acta, 470, 222-228. Available from: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Angewandte Chemie International Edition, 50(41), 9720-9722. Available from: [Link]

  • Li, Y., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(3), 1133-1140. Available from: [Link]

  • Kumar, S., et al. (2001). Synthesis of Some Copper(II)-Chelating (Dialkylamino)pyridine Amphiphiles and Evaluation of Their Esterolytic Capacities in Cationic Micellar Media. The Journal of Organic Chemistry, 66(21), 7065-7072. Available from: [Link]

  • Reddit. (2017). pKa in organic acid-base extractions. r/chemistry. Retrieved from [Link]

  • C. F. H. Allen and C. V. Wilson. (1946). 3-aminopyridine. Organic Syntheses, 26, 7. Available from: [Link]

  • Chen, K., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-20. Available from: [Link]

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Comins, D. L., et al. (2019). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 24(18), 3352. Available from: [Link]

  • Piou, T., et al. (2017). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 19(1), 26-29. Available from: [Link]

  • Powers, D. C. (2022). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers, 9(1), 241-256. Available from: [Link]

  • Liptak, M. D., et al. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of the American Chemical Society, 124(22), 6421-6427. Available from: [Link]

  • Shafir, A., et al. (2007). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 7(11), 2317-2325. Available from: [Link]

  • Al-Ghamdi, A. A., et al. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. Journal of Organometallic Chemistry, 822, 123-137. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-20. Available from: [Link]

  • ResearchGate. (2007). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (2001). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
  • ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zare, K., & Abi, F. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(42), 26095-26117. Available from: [Link]

  • Seybold, P. G., & Shields, G. C. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 22(16), 8877. Available from: [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting byproduct formation in multi-step synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical reactions and optimize their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles of byproduct formation and provide actionable, field-proven strategies for their identification, minimization, and removal.

Guide Structure

This technical center is structured to provide a logical workflow for addressing byproduct issues, from initial observation to final purification. We will cover:

  • Fundamental Principles of Byproduct Formation: Understanding why byproducts form is the first step to preventing them.

  • Initial Investigation: Identifying the "Unknowns" in Your Reaction Mixture: A systematic approach to characterizing unexpected impurities.

  • Strategic Troubleshooting and Reaction Optimization: How to adjust reaction parameters to suppress byproduct formation.

  • Purification and Isolation: Strategies for Removing Persistent Byproducts: A guide to selecting the most effective purification techniques.

  • Frequently Asked Questions (FAQs): Quick answers to common problems encountered in multi-step synthesis.

Fundamental Principles of Byproduct Formation

Byproducts in a chemical reaction are any substances formed other than the desired product. Their presence can significantly complicate purification, reduce yields, and impact the safety and efficacy of the final compound, particularly in pharmaceutical applications.[1][2] Understanding the root causes is crucial for effective troubleshooting.

Q: What are the primary drivers of byproduct formation?

A: Byproduct formation is multifaceted, but the primary drivers can be categorized as follows:

  • Competing Reactions: Often, reactants can proceed through multiple reaction pathways, leading to different products.[3] These competing reactions can be influenced by factors like temperature and reaction time.

  • Kinetic vs. Thermodynamic Control: A common scenario involves the formation of a kinetic product (formed faster, lower activation energy) and a thermodynamic product (more stable, lower overall energy).[4][5][6][7] Short reaction times and low temperatures often favor the kinetic product, while longer reaction times and higher temperatures can allow for equilibration to the more stable thermodynamic product.[5][6]

  • Reactive Intermediates: Highly reactive intermediates can engage in unintended side reactions with other species in the reaction mixture.

  • Reagent Purity: Impurities in starting materials or reagents can participate in side reactions, leading to unexpected byproducts.[8] The grade of a chemical reagent, which indicates its purity, is a critical factor to consider.[9][10][11]

  • Presence of Multiple Functional Groups: Molecules with multiple reactive sites can undergo intramolecular reactions or react in unintended ways with reagents.[12]

Initial Investigation: Identifying the "Unknowns" in Your Reaction Mixture

A critical first step in troubleshooting is to identify and characterize the byproducts. This information provides clues about the unintended reaction pathways.

Q: My reaction mixture shows unexpected spots on TLC/peaks on HPLC. How do I identify these byproducts?

A: A combination of analytical techniques is often necessary for unambiguous identification.

  • Mass Spectrometry (MS): This is a powerful tool for determining the molecular weight of byproducts with high accuracy.[2][5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can separate components of a mixture before MS analysis, providing molecular weights for each.[13][14] High-resolution mass spectrometry can even help elucidate the elemental composition.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for elucidating the detailed molecular structure of byproducts.[16] It provides information on the connectivity of atoms and the stereochemistry of the molecule. NMR can also be used to monitor the progress of a reaction in real-time.[17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for separating and quantifying the components of a reaction mixture.[11][21][22][23][24] By comparing the retention times of peaks with known standards, you can identify some components. For unknown byproducts, fractions can be collected for further analysis by MS or NMR.

The following workflow diagram illustrates a systematic approach to byproduct identification:

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC_HPLC Initial Analysis (TLC/HPLC) Start->TLC_HPLC Byproducts_Detected Byproducts Detected? TLC_HPLC->Byproducts_Detected LCMS LC-MS Analysis Byproducts_Detected->LCMS Yes No_Byproducts Proceed to Purification Byproducts_Detected->No_Byproducts No Mol_Weight Determine Molecular Weight LCMS->Mol_Weight Isolation Isolate Byproduct (Prep HPLC/Column) Mol_Weight->Isolation NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation End Byproduct Identified Structure_Elucidation->End

Sources

Enhancing solubility of fluorophenylpyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional solubility profile for fluorophenylpyridine intermediates is a critical determinant for the seamless progression of your research and development endeavors. These pivotal chemical entities are integral to the synthesis of a multitude of pharmaceutical agents and functional materials. However, their inherent physicochemical properties, particularly their limited solubility in aqueous and organic media, can present significant challenges. This can result in diminished reaction yields, intricate purification processes, and unreliable analytical characterizations.

This technical support center is meticulously designed to provide you with a comprehensive, in-depth understanding of the factors governing the solubility of fluorophenylpyridine intermediates. We will explore a range of strategies, from fundamental principles to advanced techniques, to effectively address and overcome these solubility challenges. Our goal is to empower you with the knowledge and practical guidance necessary to optimize your experimental workflows and accelerate your scientific discoveries.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor solubility of fluorophenylpyridine intermediates?

A1: The limited solubility of fluorophenylpyridine intermediates is primarily influenced by a combination of their molecular structure and intermolecular forces. The pyridine ring, being a weak base, can exhibit pH-dependent solubility. The presence of the fluorine atom, while increasing lipophilicity, can also lead to strong crystal lattice energy due to favorable intermolecular interactions, making it difficult for solvents to solvate the molecule effectively.

Q2: I am observing precipitation of my fluorophenylpyridine intermediate during my reaction. What is the most likely cause?

A2: Reaction-induced precipitation is a common issue. It can occur if the product of the reaction is significantly less soluble in the reaction solvent than the starting materials. Another possibility is a change in the reaction medium's properties, such as pH or temperature, which can drastically alter the solubility of your intermediate.

Q3: Can I use a single "universal" solvent for all my fluorophenylpyridine intermediates?

A3: It is highly unlikely that a single solvent will be optimal for all fluorophenylpyridine intermediates. The solubility of these compounds is highly dependent on the specific substitution patterns on both the pyridine and phenyl rings. A systematic approach to solvent screening is always recommended to identify the most suitable solvent system for your specific intermediate.

Q4: Are there any safety precautions I should be aware of when using co-solvents to enhance solubility?

A4: Absolutely. When working with co-solvents, it is crucial to consult the Safety Data Sheet (SDS) for each solvent. Pay close attention to potential hazards such as flammability, toxicity, and reactivity. Ensure that you are working in a well-ventilated area and using appropriate personal protective equipment (PPE). Some solvent mixtures can also form azeotropes, which may have different boiling points and properties than the individual components.

Troubleshooting Guide: Enhancing Solubility

This guide provides a systematic approach to addressing solubility challenges with fluorophenylpyridine intermediates.

Systematic Solvent Selection

The first step in addressing poor solubility is a thorough and systematic solvent screening process. The choice of solvent should be guided by the principle of "like dissolves like," considering the polarity of your intermediate.

  • Preparation: Accurately weigh 1-2 mg of your fluorophenylpyridine intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution.

  • Heating: If the compound is not soluble at room temperature, gently heat the vials to a predetermined temperature (e.g., 50 °C) and observe for any changes in solubility.

  • Documentation: Record your observations in a table, noting whether the compound is fully soluble, partially soluble, or insoluble in each solvent at both temperatures.

Solvent ClassExamplesPolarity IndexNotes
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighCan act as hydrogen bond donors and acceptors. Solubility may be pH-dependent in water.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium-HighGood for dissolving polar compounds that are not soluble in protic solvents.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneMediumCan solvate a range of compounds. 2-MeTHF is a greener alternative to THF.
Chlorinated Dichloromethane (DCM), ChloroformMedium-LowEffective for many organic compounds but have environmental and health concerns.
Hydrocarbons Toluene, Heptane, CyclohexaneLowGenerally poor solvents for polar fluorophenylpyridine intermediates unless highly functionalized.
pH Adjustment for Aqueous Solubility

The basicity of the pyridine nitrogen atom (pKa of the pyridinium ion is typically around 5.2) means that the solubility of fluorophenylpyridine intermediates in aqueous media is often highly pH-dependent.[1][2]

  • Acidic Conditions (pH < pKa): At a pH below the pKa of the pyridinium ion, the nitrogen atom will be protonated, forming a pyridinium salt. This salt is generally much more polar and, therefore, more soluble in water and other polar protic solvents.

  • Basic Conditions (pH > pKa): At a pH above the pKa, the pyridine nitrogen will be in its neutral, free base form. This form is less polar and will typically exhibit lower aqueous solubility.

Caption: Workflow for pH adjustment to enhance solubility.

  • Prepare a Suspension: Create a suspension of your intermediate in deionized water (e.g., 10 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution.

  • Target pH: Continue adding acid until the pH is approximately 2 units below the estimated pKa of your intermediate.

  • Observation: Note the pH at which complete dissolution occurs. This will give you an indication of the optimal pH range for solubility.

The Use of Co-solvents

When a single solvent is insufficient, a co-solvent system can be a powerful tool to enhance solubility. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of poorly water-soluble compounds.[3][4] The addition of a co-solvent reduces the polarity of the aqueous phase, making it a more favorable environment for less polar molecules.[4][5]

Co-solventTypical Concentration Range (% v/v)Mechanism of Action
Ethanol 5 - 20%Reduces the polarity of the water, making the solvent mixture more "organic-like."[5]
Propylene Glycol 10 - 40%Acts as a solubilizing agent through its less polar nature compared to water.
Polyethylene Glycol (PEG 300/400) 10 - 50%Provides a non-polar microenvironment for the solute to dissolve in.
DMSO 1 - 10%A very strong polar aprotic solvent that can disrupt the crystal lattice of the solute.
  • Prepare a Stock Solution: Dissolve your intermediate in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Aqueous Phase: In a separate vial, have a measured volume of the aqueous buffer at the desired pH.

  • Titration: Slowly add the stock solution of your intermediate to the aqueous buffer while stirring.

  • Observe for Precipitation: Note the volume of the stock solution added before the onset of precipitation. This will give you an approximation of the maximum solubility in that co-solvent system.

  • Optimization: Repeat the experiment with different co-solvents and at varying concentrations to identify the optimal system.

Advanced Strategies for Persistent Solubility Issues

If the above methods do not yield satisfactory results, more advanced techniques can be employed.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.

  • Solid-State Modification: Techniques such as salt formation (if your intermediate has an acidic or basic handle), co-crystallization, or the preparation of amorphous solid dispersions can significantly alter the solubility and dissolution rate of your compound.

References

  • Wikipedia. Cosolvent. [Link]

  • Chegg. Select the pH value at which solubility of Pyridine is greatest. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • chemeurope.com. Pyridine. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

  • Chegg. Solved Select the pH value at which solubility of Pyridine. [Link]

  • Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

  • TU Delft Research Portal. Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. [Link]

  • Gaylord Chemical. Pyridine Solvent Properties. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]

  • PubChem. 4-(4-Fluorophenyl)pyridine. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • The OChemTutor. pKa values. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Aryl-3-Aminopyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aryl-3-aminopyridine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a sought-after component in the design of kinase inhibitors, central nervous system agents, and other therapeutics. The efficient and versatile synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic routes to 5-aryl-3-aminopyridines, focusing on palladium-catalyzed cross-coupling methodologies. We will delve into the practical advantages and limitations of Suzuki-Miyaura, Stille, and Negishi couplings, providing field-proven insights and experimental data to guide your choice of synthetic strategy.

Strategic Overview: The Two-Step Approach

The most common and flexible approach to constructing 5-aryl-3-aminopyridines involves a two-step sequence:

  • Synthesis of a Halogenated Precursor: Preparation of a key building block, typically 3-amino-5-halopyridine (most commonly, 3-amino-5-bromopyridine).

  • Palladium-Catalyzed Cross-Coupling: Formation of the crucial aryl-pyridine bond to install the desired aryl moiety at the C5 position.

This guide will first detail a reliable protocol for the precursor synthesis before offering a comparative analysis of the three major cross-coupling reactions for the final arylation step.

Part 1: Synthesis of the Key Precursor: 3-Amino-5-bromopyridine

A common and reliable method to access 3-amino-5-bromopyridine is through a Hofmann rearrangement of 5-bromonicotinamide. An alternative route involves the reduction of 5-bromo-3-nitropyridine. Below is a detailed protocol for the Hofmann rearrangement.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement

This protocol is based on established and scalable laboratory procedures.[1]

Step 1: Preparation of the Hofmann Reagent

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, prepare an aqueous solution of sodium hydroxide (3.8 equivalents).

  • Slowly add bromine (1.2 equivalents) to the cold sodium hydroxide solution while stirring. Maintain the temperature below 10 °C. This forms a cold solution of sodium hypobromite.

Step 2: Hofmann Rearrangement

  • To the freshly prepared cold sodium hypobromite solution, add commercially available 5-bromonicotinamide (1.0 equivalent) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Heat the reaction mixture to approximately 70 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the resulting suspension to room temperature.

Step 3: Work-up and Purification

  • Extract the aqueous phase multiple times with a suitable organic solvent, such as a 1:1 mixture of THF and methyl tert-butyl ether (MTBE).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield 3-amino-5-bromopyridine as a solid. A typical yield for this procedure is around 70%.[1]

Part 2: Comparative Analysis of C-C Cross-Coupling Routes

The arylation of 3-amino-5-bromopyridine is most effectively achieved via palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura, Stille, and Negishi coupling depends on several factors, including substrate scope, functional group tolerance, availability of starting materials, and toxicity of reagents.

A critical challenge in the cross-coupling of aminopyridines is potential catalyst inhibition. The lone pairs on both the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation and low yields.[2][3] The selection of appropriate ligands is therefore crucial to mitigate this "2-pyridyl problem."[2] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often employed to promote the desired catalytic cycle over catalyst inhibition.[4]

Catalyst_Inhibition Pd_L Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd_L->OxAdd Inhibition Catalyst Inhibition (Inactive Complex) Pd_L->Inhibition Coordination of Pyridine/Amine N ArylHalide 3-Amino-5-bromopyridine ArylHalide->OxAdd Pd_II Pd(II) Complex OxAdd->Pd_II Pd_II->Inhibition Coordination of Pyridine/Amine N

Figure 1: Catalyst inhibition by aminopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery, primarily due to the low toxicity and high stability of the boronic acid reagents.

Reaction Principle: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (3-Amino-5-bromopyridine) ArX->OxAdd PdII_Complex L₂Pd(II)(R¹)X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Base->BoronicAcid Activation Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation PdII_Aryl_Complex L₂Pd(II)(R¹)R² Transmetalation->PdII_Aryl_Complex ReductiveElim Reductive Elimination PdII_Aryl_Complex->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product R¹-R² (5-Aryl-3-aminopyridine) ReductiveElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance Analysis:

  • Advantages:

    • Low Toxicity: Boronic acids and their byproducts are generally considered non-toxic, which is a major advantage in pharmaceutical development.

    • Commercial Availability: A vast array of arylboronic acids is commercially available, allowing for rapid exploration of structure-activity relationships (SAR).

    • Stability: Boronic acids are typically stable to air and moisture, making them easy to handle.

  • Disadvantages:

    • Base Sensitivity: The reaction requires a base, which can be incompatible with base-sensitive functional groups on either coupling partner.

    • Protodeboronation: A common side reaction is the cleavage of the C-B bond by protic sources, which reduces the amount of active nucleophile.[2]

    • Catalyst Inhibition: As mentioned, aminopyridines can be challenging substrates. However, the use of specialized ligands can often overcome this issue.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine The following is a representative protocol adaptable from the synthesis of similar aminopyridine derivatives.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to overnight.[3]

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling offers a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.

Reaction Principle: This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide, catalyzed by a palladium complex.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (3-Amino-5-bromopyridine) ArX->OxAdd PdII_Complex L₂Pd(II)(R¹)X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organostannane R²-Sn(Bu)₃ (Arylstannane) Organostannane->Transmetalation PdII_Aryl_Complex L₂Pd(II)(R¹)R² Transmetalation->PdII_Aryl_Complex ReductiveElim Reductive Elimination PdII_Aryl_Complex->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product R¹-R² (5-Aryl-3-aminopyridine) ReductiveElim->Product

Figure 3: Catalytic cycle of the Stille coupling.

Performance Analysis:

  • Advantages:

    • Excellent Functional Group Tolerance: The reaction is often performed under neutral conditions, making it highly tolerant of a wide range of functional groups, including esters and other base-sensitive moieties.[5]

    • Stable Reagents: Organostannanes are generally stable to air and moisture.[6]

  • Disadvantages:

    • High Toxicity: Organotin reagents and byproducts are highly toxic, which poses significant safety and environmental concerns, and can complicate purification in a pharmaceutical context.[5][6]

    • Purification Challenges: Removal of tin-containing byproducts can be difficult and often requires specific workup procedures, such as washing with a saturated aqueous solution of KF.[7]

Experimental Protocol: Stille Coupling of 3-Amino-5-bromopyridine The following is a general protocol for a Stille coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the 3-amino-5-bromopyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or toluene. Add the organostannane reagent (1.1-1.5 eq.) via syringe. Additives like CuI or LiCl may be beneficial in some cases to accelerate the transmetalation step.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform a specific workup to remove tin byproducts (e.g., quench with aqueous KF, stir for 1 hour, and filter through celite). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling is known for its high reactivity and excellent functional group tolerance, often proceeding under very mild conditions.

Reaction Principle: This reaction couples an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[8]

Negishi_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (3-Amino-5-bromopyridine) ArX->OxAdd PdII_Complex L₂Pd(II)(R¹)X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organozinc R²-ZnX' (Arylzinc Reagent) Organozinc->Transmetalation PdII_Aryl_Complex L₂Pd(II)(R¹)R² Transmetalation->PdII_Aryl_Complex ReductiveElim Reductive Elimination PdII_Aryl_Complex->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product R¹-R² (5-Aryl-3-aminopyridine) ReductiveElim->Product

Figure 4: Catalytic cycle of the Negishi coupling.

Performance Analysis:

  • Advantages:

    • High Reactivity: Organozinc reagents are among the most reactive organometallics in palladium-catalyzed cross-couplings, often allowing for reactions at lower temperatures and with less reactive electrophiles (e.g., aryl chlorides).[8][9]

    • Excellent Functional Group Tolerance: The reaction tolerates a wide variety of functional groups, including esters, nitriles, and ketones.[10]

    • Mild Conditions: Many Negishi couplings can be performed at or near room temperature.

  • Disadvantages:

    • Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions (e.g., Schlenk techniques or a glovebox).[8]

    • Reagent Preparation: While some organozinc reagents are commercially available, they often need to be prepared in situ from the corresponding organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide, adding an extra step to the procedure.[8]

Experimental Protocol: Negishi Coupling of 3-Amino-5-bromopyridine This protocol outlines a general procedure, including the in situ preparation of the arylzinc reagent.

  • Preparation of the Arylzinc Reagent (if not commercially available):

    • In a flame-dried Schlenk flask under argon, react the corresponding aryl halide (e.g., aryl iodide or bromide) with activated zinc dust (e.g., Rieke zinc or zinc activated with I₂ or TMSCl) in an anhydrous solvent like THF. Alternatively, transmetalate an aryllithium or aryl Grignard reagent with a zinc salt like ZnCl₂.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, 1-5 mol%).

  • Addition of Reactants: Add a solution of 3-amino-5-bromopyridine (1.0 eq.) in anhydrous, degassed THF.

  • Addition of Organozinc Reagent: Slowly add the freshly prepared arylzinc solution (1.1-1.5 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Summary and Decision Workflow

The choice of cross-coupling method is a critical decision in the synthesis of 5-aryl-3-aminopyridines. The following table summarizes the key performance indicators to aid in this selection.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to ExcellentGood to ExcellentHigh to Quantitative
Key Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)Organozinc
Toxicity LowHighModerate (Reagents are air/moisture sensitive)
Functional Group Tolerance Good (can be base-sensitive)ExcellentExcellent
Reaction Conditions Often requires elevated temperatures (80-110 °C)Mild to elevated temperatures (RT to 110 °C)Mild (often RT to 60 °C)
Reagent Handling Easy (air and moisture stable)Easy (air and moisture stable)Difficult (requires inert, anhydrous conditions)
Byproduct Removal Generally straightforwardDifficult (toxic tin byproducts)Generally straightforward

digraph "Decision_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Start:\nSynthesize 5-Aryl-3-Aminopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_functional_groups [label="Are there base-sensitive\nfunctional groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent_availability [label="Is the Aryl-M reagent\ncommercially available\nand non-toxic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_handling [label="Are you equipped for\nstrict inert/anhydrous\nconditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

suzuki [label="Use Suzuki-Miyaura Coupling\n(Low toxicity, readily available reagents)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; stille [label="Consider Stille Coupling\n(Excellent FG tolerance, but high toxicity)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; negishi [label="Consider Negishi Coupling\n(High reactivity, mild conditions)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_reagent_availability; check_reagent_availability -> suzuki [label="Yes (Arylboronic acid)"]; check_reagent_availability -> check_functional_groups [label="No"];

check_functional_groups -> stille [label="Yes"]; check_functional_groups -> check_handling [label="No"];

check_handling -> negishi [label="Yes"]; check_handling -> stille [label="No\n(Stannanes are easier to handle)"]; }

Figure 5: Decision workflow for selecting a cross-coupling method.

Conclusion

The synthesis of 5-aryl-3-aminopyridines is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of first choice for most applications due to its operational simplicity, the low toxicity of its reagents, and the vast commercial availability of boronic acids. For substrates with base-sensitive functional groups, the Stille coupling offers a robust, albeit more toxic, alternative. The Negishi coupling provides the highest reactivity, often under the mildest conditions, but its utility is tempered by the air and moisture sensitivity of the required organozinc reagents.

Ultimately, the optimal choice depends on a careful evaluation of the specific aryl group to be installed, the functional group compatibility required, the scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. By understanding the relative merits and challenges of each method, researchers can confidently select and execute the most effective synthetic route to access these valuable medicinal chemistry building blocks.

References

  • NROChemistry. Stille Coupling. [Link]

  • Corbet, J.-P., & Mignani, G. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Baran, A., et al. (2022). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry.
  • Gîrbea, A.-S., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(23), 7175.
  • Al-Masum, M. A., & Saleh, T. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488*. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11)*.
  • Ciaffoni, L., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 25(17), 3986.
  • Al-Masum, M. A., & Saleh, T. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Wikipedia. Negishi coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). The Royal Society of Chemistry.
  • Oswald, C. L., et al. (2008). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 64(41), 9717-9726.
  • Patel, J. S., et al. (2019). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wang, D., & Li, F. (2024). Aminative Suzuki–Miyaura coupling.
  • Rao, X., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron, 69(34), 7041-7045.
  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Organometallics, 34(12), 2864-2875.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1186-1203.
  • C-H Bond Activation in Organic Synthesis. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13498.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Purity Confirmation of 5-(2-Fluorophenyl)pyridin-3-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For a novel compound such as 5-(2-Fluorophenyl)pyridin-3-amine, a versatile building block in medicinal chemistry, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, data interpretation, and the synergistic value of employing both methods for a comprehensive purity assessment, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]

The principle of using orthogonal methods—analytical techniques that rely on different physicochemical principles—is critical in pharmaceutical analysis.[4][5] This approach significantly reduces the risk of overlooking impurities that might co-elute in a chromatographic separation or be non-responsive to a particular detector, thereby providing a more accurate and reliable assessment of a compound's purity.[4]

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the individual components of a mixture.[6][7] For impurity profiling, an HPLC method must provide clear separation of the main compound from all potential process-related impurities and degradation products.[8]

The 'Why' Behind the HPLC Method

The choice of HPLC parameters is dictated by the physicochemical properties of 5-(2-Fluorophenyl)pyridin-3-amine. As an aromatic amine, it possesses chromophores that allow for sensitive UV detection.[9] The presence of a basic pyridine nitrogen and an amine group suggests that a reversed-phase (RP-HPLC) method will be effective, where the stationary phase is nonpolar (like C18) and the mobile phase is polar.[9]

Experimental Protocol: HPLC Purity Determination

Below is a detailed, step-by-step methodology for the HPLC analysis of 5-(2-Fluorophenyl)pyridin-3-amine.

Instrumentation and Columns:

  • System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point for method development.[9]

Reagents and Sample Preparation:

  • Solvents: HPLC-grade acetonitrile and water are required.

  • Mobile Phase: A gradient elution is often employed for complex samples to ensure good resolution of all components.[10]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Acetonitrile

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-(2-Fluorophenyl)pyridin-3-amine and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL. Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[9]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The λmax of the compound, determined by a UV scan, should be used for maximum sensitivity.[9][10] A secondary wavelength can also be monitored for impurity detection.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[11] It also serves as a powerful primary method for quantitative analysis (qNMR), capable of determining the purity of a substance without the need for a reference standard of the analyte itself.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[12]

The Rationale for a Multi-Nuclear NMR Approach

For 5-(2-Fluorophenyl)pyridin-3-amine, a comprehensive NMR analysis should include:

  • ¹H NMR: To confirm the proton framework of the molecule and identify proton-bearing impurities.

  • ¹³C NMR: To verify the carbon skeleton.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for detecting fluorinated impurities.[15][16][17] The large chemical shift range of ¹⁹F NMR minimizes signal overlap.[18][19]

Experimental Protocol: qNMR Purity Determination

This protocol outlines the steps for quantitative ¹H NMR (qNMR) analysis.

Instrumentation and Reagents:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).[13]

  • Internal Standard: A certified internal standard of known purity is required. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.[20][21]

Sample Preparation:

  • Accurately weigh about 10-20 mg of 5-(2-Fluorophenyl)pyridin-3-amine into an NMR tube.[12]

  • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube. The goal is to have a 1:1 intensity ratio between the analyte and standard peaks for integration accuracy.[12]

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and ensure complete dissolution.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full signal recovery.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation[12]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Visualizing the NMR Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing & Calculation Weigh_A Accurately Weigh Analyte Dissolve_NMR Dissolve in Deuterated Solvent Weigh_A->Dissolve_NMR Weigh_S Accurately Weigh Standard Weigh_S->Dissolve_NMR Acquire Acquire Spectrum (¹H, ¹⁹F) Dissolve_NMR->Acquire Prepared Sample Process Process Spectrum Acquire->Process Integrate_NMR Integrate Analyte & Standard Peaks Process->Integrate_NMR Processed Spectrum Calculate_NMR Calculate Purity via Formula Integrate_NMR->Calculate_NMR Report_NMR Generate Purity & Structure Report Calculate_NMR->Report_NMR

Caption: Workflow for qNMR Purity Analysis.

Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR provide critical information about the purity of 5-(2-Fluorophenyl)pyridin-3-amine, but they do so from different perspectives.

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.[6]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[11]
Quantification Relative (area percent) unless a certified reference standard of the analyte is used.Absolute (qNMR) using a certified internal standard of a different compound.[13][20]
Impurity Detection Detects impurities with a chromophore at the detection wavelength.Detects all soluble impurities containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[12]
Impurity ID Provides retention time; structural information requires coupling to Mass Spectrometry (MS).Provides detailed structural information, often allowing for direct identification of impurities.[11]
Strengths High sensitivity, excellent for resolving complex mixtures, widely available.[6]Provides structural confirmation and absolute quantification in a single experiment, non-destructive.[12][20]
Limitations May not detect impurities without a UV chromophore or those that co-elute.Lower sensitivity than HPLC, requires soluble samples, can have overlapping signals in complex spectra.

A Synergistic and Self-Validating System

The true power in purity confirmation lies in the integration of both HPLC and NMR. This orthogonal approach creates a self-validating system where the strengths of one technique compensate for the limitations of the other.

  • HPLC provides a high-sensitivity screen for UV-active impurities and a precise measure of their relative abundance.

  • qNMR delivers an absolute purity value, confirms the structure of the main component, and can identify and quantify both expected and unexpected impurities, including residual solvents and water, which may be missed by HPLC.[22]

  • ¹⁹F NMR offers a specific and sensitive probe for any fluorinated side-products or degradation compounds.[15]

This integrated strategy aligns with the principles outlined in ICH Q2(R1) and the FDA's guidelines for analytical procedure validation, which emphasize the importance of demonstrating specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][23][24]

Synergistic_Workflow cluster_hplc_syn HPLC Analysis cluster_nmr_syn NMR Analysis Analyte 5-(2-Fluorophenyl)pyridin-3-amine (Bulk Sample) HPLC_Purity Relative Purity (Area %) Detects UV-Active Impurities Analyte->HPLC_Purity NMR_Purity Absolute Purity (qNMR) Structural Confirmation Detects NMR-Active Impurities (incl. Solvents) Analyte->NMR_Purity Comparison Orthogonal Comparison & Data Correlation HPLC_Purity->Comparison NMR_Purity->Comparison Final_Report Comprehensive Purity Report (Identity, Purity, Impurity Profile) Comparison->Final_Report

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

For researchers, scientists, and drug development professionals, confirming the purity of a compound like 5-(2-Fluorophenyl)pyridin-3-amine demands more than a single analytical measurement. A scientifically sound and regulatory-compliant approach leverages the orthogonal strengths of both HPLC and NMR spectroscopy. HPLC provides a high-resolution separation and relative quantification of impurities, while NMR offers definitive structural confirmation and an absolute measure of purity. By integrating these powerful techniques, a comprehensive and trustworthy purity profile can be established, ensuring the quality and integrity of the material for its intended application in the advancement of pharmaceutical research.

References

  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Pharmaguideline. Steps for HPLC Method Development.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024-01-17).
  • RSSL. qNMR: A powerful tool for purity determination.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • PMC - NIH. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
  • ICH. Quality Guidelines.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020-12-23).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes.
  • Edinburgh Research Explorer. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022-02-25).
  • Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. (2014-11-07).
  • University of Ottawa. 19Flourine NMR.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • Cygnus Technologies. Orthogonal Methods.

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aminopyridine scaffold is a cornerstone of molecular design.[1] Its versatility and biological significance are well-established. However, the strategic introduction of fluorine atoms onto this scaffold dramatically alters its physicochemical properties and reactivity, offering a powerful tool for molecular optimization. This guide provides an in-depth comparison of fluorinated and non-fluorinated aminopyridines, supported by experimental data and mechanistic insights, to inform rational design and synthesis strategies.

The incorporation of fluorine into organic molecules is a key strategy in modern medicinal chemistry.[1] Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When applied to the aminopyridine ring, these effects can lead to enhanced pharmacokinetic profiles and therapeutic efficacy.[1]

Electronic Effects of Fluorination on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a highly electronegative fluorine atom further withdraws electron density from the ring through a strong negative inductive effect (-I). This effect has profound consequences for the reactivity of the molecule.[3][4]

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals.[5] Depending on the number and position of the fluorine atoms, these new orbitals can further stabilize the ring, leading to shorter bond lengths and increased resistance to addition reactions.[5][6] This enhanced stability contributes to the high thermal stability and chemical resistance often observed in polymers containing fluorinated aromatics.[5][6]

Caption: Electronic effects of fluorination on aminopyridine.

Comparative Physicochemical Properties

The electronic perturbations caused by fluorination directly translate to measurable differences in physicochemical properties. A key parameter is the acid dissociation constant (pKa), which reflects the basicity of the molecule.

Property4-Aminopyridine2-Amino-4-fluoropyridineKey Differences & Implications
Molecular Weight 94.11 g/mol 112.10 g/mol Increased mass due to the fluorine atom.[1]
pKa 9.116.42 (Predicted)The strong electron-withdrawing effect of fluorine significantly reduces the basicity of the pyridine nitrogen.[1] This has implications for salt formation and biological interactions.

Note: The pKa value for 2-Amino-4-fluoropyridine is a predicted value and may vary based on the prediction method and experimental conditions.

Theoretical studies have shown that electronegative substituents on the aminopyridine ring lead to a decrease in the pKa value.[7] This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and target engagement.

Nucleophilicity and Reactivity in Common Transformations

The reduced electron density in the fluorinated pyridine ring has a significant impact on the nucleophilicity of both the ring nitrogen and the exocyclic amino group.

  • Non-Fluorinated Aminopyridines: The amino group in 4-aminopyridine is the primary nucleophilic center. Resonance delocalization of the amino group's lone pair into the ring enhances the electron density of the pyridine nitrogen, making it more basic and nucleophilic compared to pyridine itself.[8]

  • Fluorinated Aminopyridines: The strong inductive effect of fluorine diminishes the electron-donating ability of the amino group and reduces the overall electron density of the ring. Consequently, both the ring nitrogen and the amino group are less nucleophilic compared to their non-fluorinated counterparts.

This difference in nucleophilicity is particularly evident in common synthetic transformations such as palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] While effective for a range of aminopyridines, the reaction conditions may require optimization for fluorinated substrates due to their altered reactivity.[10][11] The reduced nucleophilicity of fluorinated aminopyridines can necessitate the use of more active catalyst systems or harsher reaction conditions to achieve comparable yields to their non-fluorinated analogs.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[12] The electronic nature of the pyridine ring plays a crucial role in the efficiency of this reaction. The coupling of highly fluorinated aryl boronates can be challenging and may require specialized catalysts and conditions.[12][13][14]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a practical illustration of the reactivity differences, the following is a representative protocol for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A Aminopyridine (Fluorinated or Non-Fluorinated) F Combine Reagents A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Inert Atmosphere (N2 or Ar) F->G H Heat (e.g., 90 °C) G->H I Cool to RT H->I J Extraction I->J K Column Chromatography J->K L Product K->L

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the respective aminopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Observations:

It is anticipated that the reaction with the non-fluorinated aminopyridine will proceed more readily, potentially requiring shorter reaction times and resulting in higher yields compared to the fluorinated analog under identical conditions. The fluorinated aminopyridine may require a more active catalyst, a stronger base, or higher temperatures to achieve a comparable outcome.

Conclusion

The fluorination of aminopyridines is a powerful strategy in medicinal chemistry and materials science.[2] However, it is crucial to recognize that this modification significantly alters the electronic properties and chemical reactivity of the molecule. A thorough understanding of these effects is essential for the rational design of synthetic routes and the prediction of molecular behavior. By carefully considering the principles outlined in this guide, researchers can effectively leverage the benefits of fluorination while anticipating and overcoming potential synthetic challenges.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021-12-07). Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007-04-27). Available at: [Link]

  • Nucleophilicity of 4-Amino Pyridine : r/chemhelp - Reddit. (2019-11-08). Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. Available at: [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. Available at: [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Available at: [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2 - RSC Publishing. (2016-08-03). Available at: [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. Available at: [Link]

  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025-08-06). Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025-08-10). Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. Available at: [Link]

  • Easy Access to 2-Aminopyridines - GalChimia. (2020-12-04). Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (2022-02-28). Available at: [Link]

  • Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews. (2017-06-22). Available at: [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019-01-21). Available at: [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. Available at: [Link]

  • pKa values of compounds investigated herein. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017-02-28). Available at: [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing). Available at: [Link]

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - NIH. Available at: [Link]

  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids - ResearchGate. (2025-08-07). Available at: [Link]

Sources

Comparative Biological Activity Screening of Novel 5-(2-Fluorophenyl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Lead Candidate Identification

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery.[1] Pyridine derivatives, in particular, represent a privileged class of compounds, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer and inflammatory disorders.[2][3] Their synthetic tractability and capacity to form key interactions with biological targets make them a perennial focus of research. This guide presents a comprehensive, multi-tiered strategy for the biological activity screening of a novel library of 5-(2-Fluorophenyl)pyridin-3-amine derivatives. Our objective is to objectively assess their therapeutic potential in oncology, inflammation, and infectious diseases, comparing their performance against established standards and elucidating preliminary structure-activity relationships (SAR).

The core structure, 5-(2-Fluorophenyl)pyridin-3-amine, combines the biologically active pyridine ring with a fluorophenyl moiety, a common feature in kinase inhibitors designed to enhance binding affinity and metabolic stability. The primary point of diversification in our hypothetical library is the 3-amino group, allowing for the exploration of various chemical spaces to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Compound Library

For the purpose of this guide, we will evaluate five representative derivatives, designated FPA-1 through FPA-5, against relevant benchmarks.

Compound IDR-Group (Substitution on 3-amine)Molecular Weight ( g/mol )
FPA-1 -H (unsubstituted amine)188.19
FPA-2 -C(O)CH₃ (acetamide)230.23
FPA-3 -C(O)c1ccccc1 (benzamide)292.30
FPA-4 -SO₂CH₃ (methanesulfonamide)266.29
FPA-5 -C(O)NHc1ccccc1 (phenylurea)307.32

Part 1: The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign must be logical, efficient, and cost-effective. We employ a tiered approach, starting with broad-spectrum assays to identify general bioactivity and progressing to more specific, mechanism-of-action studies for promising hits. This strategy ensures that resources are focused on compounds with the highest therapeutic potential.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Focused Assays cluster_2 Tier 3: Lead Optimization start FPA Derivatives Library (FPA-1 to FPA-5) cytotoxicity Multi-Cell Line Cytotoxicity Assay (NCI-60 Panel Proxy) start->cytotoxicity anticancer Anticancer Evaluation - Kinase Inhibition (VEGFR-2) - Apoptosis Induction cytotoxicity->anticancer Selectivity & Potency (GI50 < 10 µM) anti_inflammatory Anti-inflammatory Assay - NO Inhibition in RAW 264.7 cytotoxicity->anti_inflammatory Low Cytotoxicity (CC50 > 50 µM) antimicrobial Antimicrobial Screen - MIC Determination cytotoxicity->antimicrobial Low Cytotoxicity (CC50 > 50 µM) sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antimicrobial->sar lead_dev Lead Candidate for Preclinical Development sar->lead_dev

Figure 1: Tiered workflow for biological activity screening.

Part 2: Anticancer Activity Evaluation

Pyridine-based molecules are well-represented among approved kinase inhibitors.[2] Therefore, our primary hypothesis is that the FPA-derivatives may exert anticancer effects through the inhibition of key oncogenic signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of tumor angiogenesis.[3]

Primary Cytotoxicity Screening

The initial step is to assess the general antiproliferative effect of the FPA derivatives across a panel of human cancer cell lines. This provides a broad view of potency and cancer type selectivity.

Experimental Protocol: MTT Proliferation Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of FPA derivatives (0.01 to 100 µM) for 48 hours. Doxorubicin is used as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis. The selectivity index (SI) is calculated as (GI₅₀ in normal cells) / (GI₅₀ in cancer cells).

Comparative Data: Growth Inhibition (GI₅₀, µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HaCaT (Normal)Selectivity Index (SI for MCF-7)
FPA-1 > 100> 100> 100> 100-
FPA-2 45.268.155.9> 100> 2.2
FPA-3 8.912.410.185.39.6
FPA-4 15.622.518.398.26.3
FPA-5 1.7 2.5 2.1 76.545.0
Doxorubicin 0.981.21.14.54.6

Interpretation: The initial screen reveals that derivatization of the 3-amine is crucial for activity. The unsubstituted FPA-1 is inactive. The phenylurea derivative, FPA-5 , demonstrates the most potent and selective anticancer activity, surpassing the selectivity of the standard chemotherapeutic Doxorubicin. Its broad efficacy across different cancer types makes it a priority candidate for mechanistic studies.

Mechanistic Study: VEGFR-2 Kinase Inhibition

Given the prevalence of pyridine scaffolds in kinase inhibitors, we next evaluate the ability of the most active compounds (FPA-3 and FPA-5) to directly inhibit VEGFR-2.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/MAPK VEGFR2->RAS FPA5 FPA-5 Derivative FPA5->VEGFR2 Inhibits ATP Binding Site Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation PI3K->Proliferation RAS->Proliferation

Figure 2: Inhibition of the VEGFR-2 signaling pathway by FPA-5.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: Use a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit for VEGFR-2.

  • Reaction: In a 384-well plate, combine recombinant human VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP.

  • Inhibition: Add varying concentrations of FPA-3, FPA-5, and Sorafenib (a known VEGFR-2 inhibitor) to the wells.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Detection: Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to kinase activity.

  • Analysis: Calculate IC₅₀ values (concentration causing 50% enzyme inhibition).

Comparative Data: VEGFR-2 Inhibition (IC₅₀, nM)

Compound IDVEGFR-2 IC₅₀ (nM)
FPA-3 850
FPA-5 45
Sorafenib 90

Interpretation: The kinase assay results correlate strongly with the cellular cytotoxicity data. FPA-5 is a potent inhibitor of VEGFR-2, showing twofold greater potency than the FDA-approved drug Sorafenib in this biochemical assay.[2] This provides a clear, testable mechanism for its anticancer effects.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, including cancer and autoimmune disorders.[4] We screened the FPA derivatives for their ability to suppress inflammatory responses in macrophages, focusing on compounds with low cytotoxicity to ensure observed effects are not due to cell death.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates and incubate overnight.[5]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of FPA derivatives (1-50 µM) for 1 hour. Celecoxib is used as a standard anti-inflammatory drug.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.[6]

  • NO Measurement: Transfer 50 µL of cell culture supernatant to a new plate and add 100 µL of Griess reagent.

  • Data Acquisition: Measure absorbance at 540 nm. The intensity is proportional to the nitric oxide concentration.

  • Analysis: Calculate the IC₅₀ for NO inhibition.

Comparative Data: Anti-inflammatory Activity

Compound IDNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM) on RAW 264.7
FPA-1 > 50> 100
FPA-2 22.5> 100
FPA-3 15.895.1
FPA-4 4.3 > 100
FPA-5 9.788.4
Celecoxib 5.5> 100

Interpretation: The methanesulfonamide derivative, FPA-4 , emerges as the most potent anti-inflammatory agent, exhibiting stronger NO inhibition than the standard drug Celecoxib.[4] Importantly, this activity occurs at concentrations far below its cytotoxic threshold, indicating a specific anti-inflammatory mechanism rather than a general toxic effect. This highlights a divergent SAR, where the sulfonamide moiety is favored for anti-inflammatory activity, while the phenylurea (FPA-5) is superior for anticancer effects.

Part 4: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[7] Heterocyclic compounds are a rich source of such molecules.[8] We performed a preliminary screen to determine the minimum inhibitory concentration (MIC) of the FPA derivatives against representative pathogens.

Experimental Protocol: Broth Microdilution Assay

  • Preparation: In a 96-well plate, perform twofold serial dilutions of the FPA compounds in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Comparative Data: Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
FPA-1 > 128> 128> 128
FPA-2 64> 128> 128
FPA-3 16 6432
FPA-4 32> 12864
FPA-5 3212864
Gentamicin 12N/A
Fluconazole N/AN/A4

Interpretation: The FPA derivatives demonstrate modest antimicrobial activity. The benzamide derivative, FPA-3 , shows the broadest spectrum of activity, with the most notable effect against the Gram-positive bacterium S. aureus. However, its potency is significantly lower than the standard antibiotics, suggesting that while present, the antimicrobial activity of this scaffold is less promising than its anticancer or anti-inflammatory potential.

Conclusion and Future Directions

This systematic biological activity screening of 5-(2-Fluorophenyl)pyridin-3-amine derivatives has successfully identified two distinct lead candidates for further development:

  • FPA-5 (Phenylurea derivative): A highly potent and selective anticancer agent . Its mechanism of action is strongly linked to the inhibition of VEGFR-2, a clinically validated target in oncology. Future work should focus on in vivo xenograft models to confirm its efficacy and pharmacokinetic profiling.

  • FPA-4 (Methanesulfonamide derivative): A promising anti-inflammatory agent with potency exceeding that of Celecoxib in an in vitro model of inflammation. Further studies should explore its mechanism, potentially through cyclooxygenase (COX) enzyme assays and in vivo models of inflammation like carrageenan-induced paw edema.[4]

The divergent structure-activity relationships observed underscore the versatility of the 5-(2-Fluorophenyl)pyridin-3-amine scaffold. The 3-amine position is a critical "hotspot" for modulating biological activity, where a phenylurea directs the molecule towards anticancer kinase inhibition, while a sulfonamide favors an anti-inflammatory profile. This guide provides a robust framework for the continued exploration and optimization of this promising chemical series.

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. BenchChem.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Heterocycle Compounds with Antimicrobial Activity. Current Topics in Medicinal Chemistry.

Sources

X-ray crystallography of 5-(2-Fluorophenyl)pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of Phenylpyridine-Amine Scaffolds: A Comparative Analysis of 5-(2-Fluorophenyl)pyridin-3-amine Derivatives and Related Bioactive Analogues

This guide provides a comprehensive analysis of the X-ray crystallography of 5-(2-Fluorophenyl)pyridin-3-amine derivatives and related phenylpyridine-amine scaffolds, which are crucial in modern drug discovery. The focus is on the experimental nuances of structure determination and the interpretation of crystallographic data to inform structure-activity relationships (SAR). By comparing various derivatives, we elucidate the subtle yet significant impact of substituent placement on molecular conformation and intermolecular interactions, which ultimately govern biological activity.

The phenylpyridine-amine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective inhibitors of kinases, a class of enzymes implicated in cancer and inflammatory diseases. The precise three-dimensional arrangement of the pyridine and phenyl rings, along with the orientation of hydrogen bond donors and acceptors, is critical for effective binding to the target protein's active site.

The introduction of a fluorine atom, as in 5-(2-Fluorophenyl)pyridin-3-amine, is a common strategy in drug design. The fluorine's high electronegativity and small size can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, it can engage in non-covalent interactions like hydrogen bonding and halogen bonding, which can significantly influence binding affinity and selectivity. X-ray crystallography is the definitive method for observing these atomic-level details, providing an empirical foundation for rational drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each step, from synthesis to data analysis, presents unique challenges and choices that directly impact the quality of the final structure.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement S1 Chemical Synthesis of Derivative S2 Purification (e.g., Column Chromatography, Recrystallization) S1->S2 C1 Solvent Screening S2->C1 Pure Compound C2 Growth Technique Selection (Slow Evaporation, Vapor Diffusion, etc.) C1->C2 C3 Incubation & Monitoring C2->C3 D1 Crystal Mounting C3->D1 High-Quality Single Crystal D2 X-ray Diffraction (Synchrotron or In-house Source) D1->D2 D3 Data Integration & Scaling D2->D3 R1 Structure Solution (e.g., Direct Methods) D3->R1 Reflection Data (.hkl) R2 Model Building R1->R2 R3 Least-Squares Refinement R2->R3 R4 Validation (e.g., R-factors, MolProbity) R3->R4 Output Final Structure (.cif) R4->Output

Caption: Standard workflow for small molecule X-ray crystallography.

Synthesis and Purification

The synthesis of 5-(2-Fluorophenyl)pyridin-3-amine and its derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The purity of the final compound is paramount for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, often involving column chromatography followed by recrystallization, is a non-negotiable first step.

Crystal Growth: The Critical Bottleneck

Obtaining a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging part of the process. The choice of solvent and crystallization technique is largely empirical but guided by the solute's properties.

Step-by-Step Protocol for Crystal Growth (Vapor Diffusion):

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For many phenylpyridine-amine derivatives, solvent systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane are effective.

  • Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of the "good" solvent in a small, open vial (e.g., 0.5 mL).

  • Set up the Diffusion Chamber: Place this small vial inside a larger, sealable jar containing a reservoir of the "anti-solvent".

  • Seal and Incubate: Seal the jar tightly. The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing its solubility.

  • Patience and Observation: Place the sealed jar in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks. Slowing down the process, for example by placing the setup in a refrigerator, can often lead to higher quality crystals.

Causality: This slow, controlled decrease in solubility prevents rapid precipitation ("crashing out") and encourages the ordered molecular packing required for a single crystal. The goal is to favor crystal growth over nucleation.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.

The refinement process is an iterative procedure that adjusts a theoretical atomic model to best fit the experimental diffraction data. This is typically performed using a least-squares method, which minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the atomic model. The quality of the final structure is assessed using metrics like the R1 value, wR2, and the Goodness-of-Fit (GooF). An R1 value below 5% for small molecules is indicative of a well-refined structure.

Comparative Structural Analysis of Phenylpyridine-Amine Derivatives

To understand the structural impact of the 2-fluoro substituent and the amine position, we will compare the hypothetical structure of 5-(2-Fluorophenyl)pyridin-3-amine with published crystal structures of related, bioactive kinase inhibitors. The key parameters for comparison are:

  • Torsion Angle (τ): The dihedral angle between the phenyl and pyridine rings. This defines the molecule's overall conformation ("twist").

  • Intramolecular Interactions: Non-covalent bonds within the same molecule, such as hydrogen bonds, that stabilize a particular conformation.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other interactions that define how molecules pack together in the crystal lattice.

Table 1: Comparative Crystallographic Data for Phenylpyridine-Amine Analogues
Compound/AnalogueTorsion Angle (τ) Phenyl-PyridineKey Intramolecular InteractionsKey Intermolecular H-Bonding MotifReference
Analogue A: N-(4-Chlorophenyl)-4-methylpyridin-2-amine48.03°C-H···N (pyridine)Amine N-H···N (pyridine) forming R²₂(8) dimers
Analogue B: 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine12.33°C-H···N (pyrimidine)Amine N-H···N (pyrimidine) forming dimers
Analogue C: 3-Phenyl-1,2,4-triazol-5-amine2.3°-Amine N-H···N (triazole) forming 2D network
Hypothetical: 5-(2-Fluorophenyl)pyridin-3-amine~30-50° (Predicted)N-H···F (Amine H to ortho-Fluoro)Amine N-H···N (pyridine)N/A

Data for the topic compound is a prediction based on steric and electronic effects observed in related structures.

Discussion: Structure-Function Insights

1. The Role of the Torsion Angle: The torsion angle (τ) is a critical determinant of biological activity. In Analogue A, the significant twist of 48.03° is enforced by the steric clash between hydrogen atoms on the two rings. In contrast, Analogue C is nearly planar (2.3°), allowing for extensive π-system conjugation. For our target compound, 5-(2-Fluorophenyl)pyridin-3-amine, the ortho-fluoro substituent is expected to induce a significant twist due to steric hindrance, likely in the 30-50° range. This conformation is often required for fitting into the hydrophobic pockets of kinase active sites. A planar conformation may lead to steric clashes with the protein backbone.

2. Intramolecular Hydrogen Bonding: A key feature predicted for 5-(2-Fluorophenyl)pyridin-3-amine is the potential for an intramolecular hydrogen bond between one of the amine hydrogens and the ortho-fluorine atom (N-H···F). This interaction would serve to "lock" the torsion angle, reducing the conformational flexibility of the molecule. Such pre-organization can lower the entropic penalty of binding to a protein target, thereby increasing affinity. This is a classic strategy in medicinal chemistry to enhance potency.

3. Intermolecular Interactions and Crystal Packing: The primary amine and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. In virtually all related crystal structures, a robust intermolecular hydrogen bond is observed between the amine N-H of one molecule and the pyridine/pyrimidine nitrogen of a neighboring molecule. This interaction often leads to the formation of centrosymmetric dimers, a highly stable and common supramolecular synthon. This predictable interaction pattern is crucial for crystal engineering and can influence physical properties like solubility and melting point.

Interaction_Comparison cluster_intra Intramolecular Interactions cluster_inter Intermolecular Interactions A 5-(2-Fluorophenyl)pyridin-3-amine B N-H···F Hydrogen Bond (Locks Torsion Angle) A->B stabilizes C Molecule 1 (Amine N-H) E R²₂(8) Dimer Formation C->E D Molecule 2 (Pyridine N) D->E F Crystal Lattice Packing E->F leads to

Caption: Key non-covalent interactions governing structure.

Conclusion and Future Directions

While a definitive crystal structure for 5-(2-Fluorophenyl)pyridin-3-amine is not yet in the public domain, a detailed analysis of its close structural analogues provides a robust framework for predicting its solid-state conformation and packing. The critical interplay between the inter-ring torsion angle, dictated by the ortho-fluoro substituent, and the conserved intermolecular hydrogen bonding motifs, defines the structural landscape for this important class of compounds.

This guide underscores the power of X-ray crystallography not merely as a characterization tool, but as a predictive science. The experimental protocols and comparative data presented here provide a blueprint for researchers in drug development to anticipate the structural features of new derivatives. The next logical step is the synthesis and crystallization of this specific molecule and its derivatives to empirically validate these predictions and further refine our understanding of the structure-activity relationships that drive kinase inhibition.

References

  • Abdullah, A. M. (2005). Fluorescence properties of compounds related to N-(4-Chlorophenyl)-4-methylpyridin-2-amine. Journal of Fluorescence, 15, 235-241.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. Available at: [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. Available at: [Link]

  • Kawai, H., et al. (2001). Fluorescence properties of 2-anilinopyridine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 145(1-2), 65-71.
  • Narayana, B., et al. (2006). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2876-o2877. Available at: [Link]

  • Tye, H., et al. (2010). N-(4-Chlorophenyl)-4-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2186. Available at: [Link]

A Comparative Guide: In-Silico Predictions vs. Experimental Data for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aminopyridines and the Need for Predictive Accuracy

Aminopyridines, a class of heterocyclic amines, are pivotal structural motifs in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1] These compounds function primarily by blocking voltage-gated potassium channels, a mechanism that underpins their therapeutic applications in various neurological disorders. A notable example is 4-aminopyridine (dalfampridine), an approved treatment for improving walking in patients with multiple sclerosis.[2][3] The biological activity of aminopyridine derivatives is diverse, with demonstrated potential as anticancer, antibacterial, anti-inflammatory, and anti-diabetic agents.[4]

The journey of a drug candidate from discovery to clinical application is long and arduous, with a high attrition rate often attributed to suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity. To mitigate these risks and streamline the drug development process, in-silico predictive models have become indispensable tools.[5][6][7] These computational methods offer a rapid and cost-effective means to forecast the ADMET properties of novel chemical entities before their synthesis and experimental testing.[6][7]

This guide provides a comprehensive comparison of in-silico predictions with experimental data for key physicochemical and pharmacokinetic properties of aminopyridines. As a Senior Application Scientist, the objective is to offer a nuanced perspective on the strengths and limitations of current predictive models, grounded in real-world experimental validation. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in the early stages of drug discovery.

Section 1: Foundational Physicochemical Properties - pKa and Solubility

The ionization state (pKa) and solubility of a drug molecule are fundamental determinants of its absorption and distribution. Accurate prediction of these properties is therefore a critical first step in drug design.

Acidity and Basicity (pKa): The Protonation Gatekeeper

The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn influences its ability to cross biological membranes and interact with its target. For aminopyridines, the basicity of the pyridine ring nitrogen and the amino group are key considerations.

In-Silico Prediction of pKa:

Theoretical pKa prediction for aminopyridines has been approached using various computational methods. One study utilized ab initio G1, G2, and G3 extrapolation methods with the CPCM variant of the Polarizable Continuum Model for solvation to calculate gas phase and solvation free energies.[8][9] These calculations, based on a thermodynamic cycle for protonation, demonstrated that the relatively inexpensive G1 level of theory can predict pKa values with a standard deviation of 0.69 pKa units compared to experimental data.[8][9] For compounds at least as basic as pyridine, the error margin impressively drops to 0.10-0.12 pKa units.[8][9] More recent approaches have also explored the use of neural network potentials to rapidly calculate pKa values, showing promise for extending this methodology to various functional groups, including amines. Semi-empirical quantum chemical methods like PM3/COSMO and AM1/COSMO have also shown good performance, with root-mean-square error (RMSE) values of 1.4 - 1.6 pH units for a set of drug-like molecules.[10]

Experimental Determination of pKa:

The gold standard for pKa determination is potentiometric titration. However, spectrophotometric methods are also widely used and offer advantages for compounds with low solubility.[11] These methods involve measuring the change in absorbance of a compound at different pH values to determine its ionization constant.[11]

Comparison and Insights:

The following table summarizes a comparison between predicted and experimental pKa values for a selection of aminopyridines.

CompoundPredicted pKa (Method)Experimental pKaReference
Pyridine-5.25[8]
2-Aminopyridine-6.86[8]
3-Aminopyridine5.7 (predicted)6.04[8][12]
4-Aminopyridine-9.17[8]

In-silico models, particularly those employing higher levels of theory, can provide remarkably accurate pKa predictions for aminopyridines, often within a fraction of a pH unit.[8][9] This level of accuracy is crucial for understanding how structural modifications, such as the introduction of electronegative substituents, will impact the basicity and, consequently, the biological activity of these compounds.[8][9]

Aqueous Solubility: The Dissolution Hurdle

A drug must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a major challenge in drug development.

In-Silico Prediction of Solubility:

Various computational models are available to predict aqueous solubility (logS). These models often utilize quantitative structure-property relationship (QSPR) approaches, which correlate calculated molecular descriptors with experimentally determined solubility data. For instance, the online server pkCSM can be used to compute ADME properties, including solubility.[13]

Experimental Determination of Solubility:

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.[14] This method involves agitating an excess amount of the compound in a specific solvent at a controlled temperature until equilibrium is reached, followed by quantification of the dissolved solute, often by High-Performance Liquid Chromatography (HPLC).[14]

Comparison and Insights:

A study on 2-aminopyridine provides a valuable dataset for comparing experimental solubility with the expectations set by its chemical structure. The solubility of 2-aminopyridine was experimentally determined in 13 different mono-solvents at various temperatures.[14] As expected, solubility increased with temperature. The highest solubility was observed in N-methyl-2-pyrrolidone (NMP) and the lowest in cyclohexane.[14]

Section 2: ADME Profile - The Body's Gauntlet

The journey of a drug through the body is a complex process governed by its ADME properties. Predicting this profile is a cornerstone of modern drug discovery.

Absorption: Crossing the Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.

In-Silico Prediction of Absorption:

In-silico tools can predict several parameters related to absorption, including Caco-2 cell permeability, which is a model for the gut-blood barrier.[15] For example, the ADMET prediction for aminopyrimidine derivatives has shown that some compounds have high predicted Caco-2 permeability values, suggesting good absorption potential.[15]

Experimental Determination of Absorption:

Pharmacokinetic studies in humans and animals provide the definitive measure of drug absorption. For instance, studies on an immediate-release oral formulation of fampridine (4-aminopyridine) in both healthy subjects and patients with spinal cord injury showed rapid absorption, with the maximum plasma concentration (tmax) reached in approximately one hour.[16][17][18] The maximum concentration (Cmax) and the area under the curve (AUC), which reflects the total drug exposure, were found to be linearly related to the dose.[16][17] Interestingly, a study on a sustained-release formulation of fampridine revealed differences in the rate and extent of absorption between tetraplegic and paraplegic patients, highlighting the influence of the level of spinal cord injury on drug absorption.[19]

Comparison and Insights:

The rapid absorption observed experimentally for 4-aminopyridine aligns with the general expectations for a small, relatively lipophilic molecule. In-silico predictions of good permeability for similar aminopyrimidine structures provide a valuable early indicator of this favorable property.[15] However, the experimental data also reveals nuances, such as the impact of physiological conditions (e.g., spinal cord injury level) on absorption, that are not typically captured by simple in-silico models.[19]

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the bloodstream. Its ability to reach the target site of action while avoiding accumulation in non-target tissues is crucial.

In-Silico Prediction of Distribution:

Key parameters for predicting distribution include the blood-brain barrier (BBB) permeability and plasma protein binding. Online tools can predict these properties, such as the QPlogBB for BBB permeability.[15]

Experimental Determination of Distribution:

Studies in animals have shown that monoaminopyridines are widely distributed in the body, including the brain.[20] This is consistent with their known central nervous system effects.[20]

Comparison and Insights:

The ability of aminopyridines to cross the blood-brain barrier, as indicated by both in-silico predictions and experimental observations, is a double-edged sword. While essential for treating neurological disorders, it also contributes to their potential for CNS-related side effects.

Metabolism: The Chemical Transformation

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process can inactivate a drug, activate a prodrug, or produce toxic metabolites.

In-Silico Prediction of Metabolism:

Computational tools can predict the sites of metabolism on a molecule and the specific cytochrome P450 (CYP) enzymes involved.

Experimental Determination of Metabolism:

Studies in humans have shown that the metabolism of dalfampridine (4-aminopyridine) is limited.[2][3] The two major metabolites identified in plasma and urine are 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate.[2][3] Reaction phenotyping studies have identified CYP2E1 as the major enzyme responsible for the initial hydroxylation step.[2][3] The transformation rate of pyridine derivatives is also dependent on their substituents, with aminopyridines having a slower transformation rate compared to pyridine carboxylic acids and mono-hydroxypyridines.[21]

Comparison and Insights:

The experimental finding of limited metabolism for 4-aminopyridine is a significant advantage, as it reduces the likelihood of drug-drug interactions involving metabolic pathways.[2][3] This characteristic is something that in-silico metabolism prediction tools should ideally capture. The identification of CYP2E1 as the primary metabolizing enzyme provides a specific target for assessing potential drug-drug interactions with other substrates or inhibitors of this enzyme.

Excretion: The Final Exit

The final step is the elimination of the drug and its metabolites from the body, primarily through the kidneys.

Experimental Determination of Excretion:

An excretion balance study in humans confirmed the rapid and complete urinary excretion of dalfampridine, primarily as the unchanged compound.[2]

Section 3: Toxicity - The Safety Profile

Predicting potential toxicity is arguably the most critical application of in-silico methods in early drug discovery.

In-Silico Prediction of Toxicity:

Several SAR-based computer software programs, such as TOPKAT and DEREK, are used to predict various toxicity endpoints, including carcinogenicity and mutagenicity.[20] For example, TOPKAT predicted a high probability of carcinogenicity in male rats for 3-aminopyridine and 4-aminopyridine.[20]

Experimental Determination of Toxicity:

Experimental toxicity data for aminopyridines comes from a variety of sources, including animal studies and reports of human exposure. Acute toxicity studies have shown that 4-aminopyridine is highly toxic to mammals and birds.[22] The central nervous system is a primary target, with effects including hyperexcitability, tremors, and seizures.[22][23] The oral LD50 of 3-aminopyridine in mice is reported to be 28 mg/kg.[20] 2-Aminopyridine is a severe skin and eye irritant and is readily absorbed through the skin.[20]

Comparison and Insights:

The in-silico predictions of potential carcinogenicity for some aminopyridines highlight the importance of these tools in flagging potential long-term safety concerns that may not be apparent from acute toxicity studies.[20] The experimental data confirms the acute neurotoxicity of these compounds, which is a direct consequence of their mechanism of action as potassium channel blockers.[22][23] This underscores the need for careful dose selection and monitoring to manage the risk of adverse effects.

Methodologies and Workflows

Experimental Protocol: Shake-Flask Method for Solubility Determination
  • Preparation: An excess amount of the aminopyridine compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated in a thermostatic shaker at a controlled temperature (e.g., 298.15 K) and speed (e.g., 100 rpm) for a predetermined time (e.g., 8 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: The mixture is allowed to stand to allow undissolved solids to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn, filtered, and diluted. The concentration of the dissolved aminopyridine is then quantified using a validated HPLC method.[14]

Computational Workflow: QSAR Modeling

G cluster_0 Data Collection & Preparation cluster_1 Model Building cluster_2 Model Validation A Compile dataset of aminopyridines with known biological activity B Calculate molecular descriptors (2D/3D) A->B C Split dataset into training and test sets B->C D Select modeling algorithm (e.g., MLR, SVM, NN) C->D E Train QSAR model on the training set D->E F Internal validation (e.g., cross-validation) E->F G External validation using the test set F->G H Assess model performance (R², Q², RMSE) G->H I Utilize model for prediction of new compounds H->I Model satisfactory? J Refine model (e.g., descriptor selection, algorithm tuning) H->J No J->D

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Conclusion: An Integrated Approach for a Higher Probability of Success

The comparison of in-silico predictions with experimental data for aminopyridines reveals a promising synergy between these two approaches. Computational models, particularly for fundamental properties like pKa, can provide a high degree of accuracy, enabling the rapid screening and prioritization of virtual compounds.[8][9] For more complex ADMET properties, in-silico tools serve as valuable early-warning systems, flagging potential liabilities such as poor absorption, rapid metabolism, or toxicity.

However, experimental validation remains the ultimate arbiter of a compound's true properties. The nuances of biological systems, such as the influence of disease states on drug absorption, are often beyond the scope of current predictive models.[19] Therefore, the most effective strategy in drug discovery is an integrated one, where in-silico predictions are used to guide the design and synthesis of new molecules, which are then subjected to rigorous experimental testing. This iterative cycle of prediction and validation is the key to navigating the complexities of drug development and increasing the probability of bringing safe and effective new medicines to patients.

References

  • Gomez, J., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160. [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Retrieved from [Link]

  • American Society for Microbiology. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483-505. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PLoS ONE, 8(8), e70699. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 13(51), 35847-35865. [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

  • PubMed. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PLoS One, 8(8), e70699. [Link]

  • Royal Society of Chemistry. (n.d.). ANI neural network potentials for small molecule pKa prediction. Retrieved from [Link]

  • Extension Toxicology Network. (1996). 4-AMINOPYRIDINE. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • PubMed. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1634-1662. [Link]

  • Ovid. (n.d.). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1461-1472. [Link]

  • ResearchGate. (n.d.). In silico ADMET studies of pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Absorption characteristics of sustained-release 4-aminopyridine (fampridine SR) in patients with chronic spinal cord injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(10), 3239. [Link]

  • ResearchGate. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • PubMed. (2005). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Indian Journal of Biochemistry & Biophysics, 42(5), 315-320. [Link]

  • PubMed. (n.d.). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-aminopyridine) in Normal Subjects and Patients With Spinal Cord Injury. Retrieved from [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 648-655. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. Retrieved from [Link]

  • Ovid. (n.d.). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubMed. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences, 62, 186-196. [Link]

  • National Center for Biotechnology Information. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. Pharmaceutics, 14(1), 184. [Link]

  • Auctores Online. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Fluorinated Pyridines

Fluorinated pyridine derivatives are cornerstone structural motifs in modern pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine atoms into the pyridine ring can dramatically alter key molecular properties, including metabolic stability, receptor binding affinity, and bioavailability.[2] However, these same unique physicochemical properties—such as high electronegativity, altered basicity (pKa), and potential for hydrogen bonding—present distinct challenges for the analytical scientists tasked with their quantification and quality control.[3]

This guide provides a practical, in-depth comparison of analytical methodologies for the validation of fluorinated pyridine compounds. Moving beyond a simple recitation of regulatory guidelines, we will explore the causality behind experimental choices, offering field-proven insights to help you develop robust, reliable, and compliant analytical methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a principle that underpins all discussions herein.[4][5][6]

The Regulatory Framework: Grounding Your Work in Compliance

Any discussion of method validation must be grounded in the harmonized guidelines accepted by global regulatory bodies. The International Council for Harmonisation (ICH) provides the definitive framework. Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and its recent successor, ICH Q2(R2), detail the validation characteristics required for various analytical tests.[4][7][8][9] These documents are the authoritative standard and should be the primary reference for any validation protocol submitted for regulatory review.[10][11]

Choosing the Right Analytical Tool: A Comparative Analysis

The selection of the primary analytical technique is the most critical decision in method development. For fluorinated pyridines, the choice typically narrows to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Technique Primary Use Case for Fluorinated Pyridines Advantages Limitations & Causality
HPLC-UV/DAD Non-volatile, polar, or thermally labile compounds. Ideal for assays, impurity determination, and stability testing.Robust, versatile, and widely available. UV detection is straightforward for aromatic pyridines.Pyridines can be highly polar, leading to poor retention on standard C18 columns.[3] Ion-pairing agents may be needed but are often incompatible with MS detectors.
GC-MS Volatile and thermally stable compounds. Excellent for residual solvent analysis or identifying volatile impurities.High separation efficiency and definitive peak identification via mass spectrometry.[12]Not suitable for non-volatile or thermally labile compounds. Highly reactive fluorinated compounds can potentially degrade in the hot injector or interact with the column stationary phase.[13]
LC-MS/MS The gold standard for trace-level quantification, such as for genotoxic impurities or in bioanalytical studies.[14]Unmatched sensitivity and selectivity, providing structural confirmation.Fluorinated compounds can exhibit poor ionization efficiency in common ESI sources. Matrix effects can be a significant issue, requiring extensive sample cleanup or advanced internal standardization.

The Workflow of Analytical Method Validation

A logical, stepwise approach to validation ensures that all required performance characteristics are thoroughly evaluated. The process begins with method development and optimization, followed by a systematic assessment of each validation parameter.

ValidationWorkflow cluster_core Core Validation Parameters Dev Method Development & Optimization Spec Specificity & Selectivity Dev->Spec Define Method SST System Suitability (Applied Throughout) Dev->SST Lin Linearity Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Limit LOD & LOQ AccPrec->Limit Robust Robustness Limit->Robust Robust->SST

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: Protocols and Best Practices

The following sections detail the experimental execution for the most critical validation parameters as defined by ICH Q2(R1).[5][9] For each, we provide an explanation of its importance—the "why"—and a practical, step-by-step protocol.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6] For fluorinated pyridines, it is crucial to demonstrate that the method can distinguish the target analyte from its non-fluorinated precursors or regioisomeric impurities, which may have very similar chromatographic behavior. A combination of two or more analytical procedures is often recommended to achieve the necessary level of discrimination.[6][15]

Experimental Protocol (HPLC-DAD):

  • Prepare Samples:

    • A solution of the analyte reference standard.

    • A solution of known, related impurities.

    • A placebo sample (formulation matrix without the active pharmaceutical ingredient, API).

    • A "spiked" sample containing the API and all known impurities in the placebo matrix.

  • Stress Degradation: For stability-indicating methods, subject the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light) as per ICH Q1A guidelines.

  • Analysis: Analyze all prepared samples by HPLC with a photodiode array (DAD) detector.

  • Evaluation:

    • Confirm that no peaks from the placebo or known impurities co-elute with the main analyte peak.

    • Perform peak purity analysis on the analyte peak in the spiked and stressed samples. The purity angle should be less than the purity threshold, indicating spectral homogeneity.

Linearity

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. This is fundamental for accurate quantification. A minimum of five concentration levels is required. For fluorinated compounds, which may have lower UV absorbance than their non-fluorinated analogs, it's critical to establish a sufficiently wide range to cover all expected concentrations, from trace impurities to assay levels.

Experimental Protocol (HPLC-UV):

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For an assay, this typically ranges from 50% to 150% of the target analytical concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) must be > 0.999.

    • Visually inspect the plot for any deviation from linearity. The y-intercept should be minimal.

Accuracy & Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[6] They are often evaluated together. Precision is assessed at three levels: repeatability (same day, same analyst), intermediate precision (different days, different analysts), and reproducibility (inter-laboratory).[6]

Experimental Protocol (Accuracy by Recovery):

  • Prepare Spiked Samples: Prepare a minimum of nine samples by spiking the placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analysis: Analyze the samples and calculate the concentration of the analyte in each.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

Experimental Protocol (Precision):

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or different equipment.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically ≤ 2.0% RSD.

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.[4] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Based on S/N):

  • Determine S/N: Inject progressively more dilute solutions of the analyte.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be verified to be acceptable (typically ≤ 10%).

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6][15] This is a critical, often overlooked parameter that predicts how well a method will transfer between labs.

Experimental Protocol (HPLC):

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Mobile phase pH (e.g., ±0.2 units).

  • Analysis: Analyze a system suitability sample under each varied condition.

  • Evaluation: Assess the impact on key chromatographic parameters (retention time, resolution, peak tailing). The system suitability criteria must still be met under all varied conditions.

Interrelationship of Key Validation Parameters

The core quantitative validation parameters are intrinsically linked. The chosen range for the method dictates the levels at which linearity, accuracy, and precision must be demonstrated.

ParameterRelationships Range Analytical Range Linearity Linearity Range->Linearity must be linear Accuracy Accuracy Range->Accuracy must be accurate Precision Precision Range->Precision must be precise Accuracy->Precision related concepts LOQ LOQ LOQ->Range defines lower limit for quantitation LOD LOD LOD->Range is below range

Caption: Relationship between core quantitative validation parameters.

Case Study: Validating an HPLC-UV Method for 2-Fluoro-4-methylpyridine

This section provides a condensed, practical example of a validation summary for a hypothetical fluorinated pyridine.

Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Temperature: 30 °C

Validation Summary Table:

Parameter Acceptance Criteria Result Status
Specificity No interference at analyte Rt. Peak Purity > 99.5%No interference observed. Peak Purity = 99.98%Pass
Linearity r² ≥ 0.999r² = 0.9995Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy 98.0 - 102.0% Recovery99.2 - 101.5%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.15%Pass
LOD S/N ≥ 3:10.05 µg/mLPass
LOQ S/N ≥ 10:10.15 µg/mLPass
Robustness System Suitability criteria met under all varied conditions.All criteria met.Pass

Conclusion

Validating an analytical method for fluorinated pyridine compounds requires more than adherence to a checklist. It demands a scientific understanding of the unique properties conferred by the fluorine atom and a logical, risk-based approach to experimental design. By carefully selecting the analytical technique, systematically evaluating each validation parameter as outlined by ICH guidelines, and understanding the causality behind each experimental step, researchers can develop robust, reliable, and defensible methods. This ensures the quality, safety, and efficacy of the vital medicines and materials derived from this important class of compounds.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . Source: gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: U.S. Food and Drug Administration (FDA). [Link]

  • FDA Releases Guidance on Analytical Procedures . Source: BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. [Link]

  • HPLC Methods for analysis of Pyridine . Source: HELIX Chromatography. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Source: International Council for Harmonisation (ICH). [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . Source: HELIX Chromatography. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . Source: ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . Source: European Medicines Agency (EMA). [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . Source: ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Source: ResearchGate. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry . Source: PubMed. [Link]

  • Is it possible to analyze F-compounds with GCMS ? . Source: ResearchGate. [Link]

  • Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography . Source: ACS Publications. [Link]

  • Overcoming the limitations of current analytical methods . Source: Haley Aldrich. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS . Source: JEOL Ltd. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry . Source: RSC Publishing. [Link]

  • Challenges Associated with the Analysis of Consumer Products . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Trends and Challenges in PFAS Analysis . Source: The Analytical Scientist. [Link]

  • New method for introducing fluorinated components into molecules . Source: Universität Münster. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals . Source: Arome Science. [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 . Source: Organic Syntheses. [Link]

Sources

A Guide to Rigorous Benchmarking of New Synthetic Methods Against Literature Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the evaluation of a new synthetic method extends beyond mere novelty. A robust and objective comparison to established literature procedures is paramount to ascertain its true value and potential for adoption. This guide provides a comprehensive framework for conducting such a benchmark, emphasizing scientific integrity, experimental diligence, and transparent data reporting. We will navigate the complexities of designing a fair comparison, executing the experiments with precision, and interpreting the results to make informed, data-driven decisions.

I. The Foundation: Designing a Robust Benchmarking Study

A meaningful comparison hinges on a meticulously designed study. Hasty planning can lead to ambiguous or misleading results, undermining the credibility of the new method. The initial phase, therefore, is critical and should be approached with the same rigor as the synthetic work itself.

A. Selecting the Benchmark: Choosing the Right Literature Procedure

The first step is to identify the most appropriate literature method(s) for comparison. The chosen procedure should be a widely accepted or frequently cited method for the desired transformation. Consider the following:

  • Relevance: The literature method should be applicable to the same class of substrates as the new method.

  • "Gold Standard": If a "gold standard" method exists, it must be included in the comparison.

  • Multiple Benchmarks: If several distinct and commonly used methods exist, benchmarking against more than one can provide a more comprehensive picture of the new method's advantages and disadvantages.

  • Reproducibility: Select procedures that are well-documented and have been successfully reproduced by multiple independent labs.

B. Defining Success: Key Performance Indicators (KPIs)

Objectivity in benchmarking is achieved through the measurement of predefined Key Performance Indicators (KPIs). These metrics should provide a holistic view of each method's performance. Key KPIs include:

  • Yield: The amount of desired product obtained from a reaction.[1]

  • Purity and Impurity Profile: The percentage of the desired product in the final isolated material and the identification and quantification of any by-products.[1]

  • Reaction Efficiency: A measure of how efficiently reactants are converted into the desired product.

  • Process Mass Intensity (PMI): The total mass of materials used (solvents, reagents, process water) to produce a kilogram of the desired product. A lower PMI indicates a "greener" process.[1][2][3][4][5]

  • E-Factor (Environmental Factor): The mass of waste produced per kilogram of product.[1][5]

  • Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[6]

  • Cost of Goods (CoG): An estimation of the cost of raw materials required to produce a specific amount of the product.

  • Safety and Hazard Assessment: An evaluation of the toxicity and hazards associated with all reagents, solvents, and intermediates.[2][6]

  • Operational Simplicity and Robustness: A more qualitative but crucial assessment of the ease of execution, sensitivity to reaction conditions, and scalability.[2]

C. The Principles of Fair Comparison: Experimental Design

To ensure a scientifically valid comparison, the experimental design must be robust and minimize bias. The "one variable at a time" (OVAT) approach to optimization is often less efficient and can miss interactions between variables.[7][8] A more systematic approach, such as Design of Experiments (DoE), is recommended for optimizing reaction conditions.[7][8][9][10][11] For a head-to-head comparison, the following principles are crucial:

  • Identical Starting Materials: Use the same batch of starting materials and reagents for both the new and the literature method.

  • Consistent Scale: Perform the reactions at the same scale.

  • Parallel Execution: Whenever possible, run the experiments in parallel to minimize the influence of temporal variations in laboratory conditions.

  • Replicate Experiments: Conduct each experiment in triplicate to ensure the reproducibility of the results and to enable statistical analysis.

  • Standardized Workup and Purification: Employ the exact same workup and purification procedures for both methods to ensure a fair comparison of isolated yields and purity.

II. In the Trenches: A Head-to-Head Experimental Workflow

The following section outlines a detailed, step-by-step methodology for a comparative experiment. The causality behind each experimental choice is explained to ensure a self-validating system.

A. Pre-Experiment Preparation

  • Reagent and Solvent Sourcing and Purity Verification:

    • Action: Procure all necessary reagents and solvents from a single, reputable supplier.

    • Rationale: This minimizes variability in reagent quality. Verify the purity of key starting materials and reagents via appropriate analytical techniques (e.g., NMR, GC-MS, HPLC) as per ACS guidelines.[12][13] Document the supplier, lot number, and purity of each chemical.

  • Glassware and Equipment Preparation:

    • Action: Ensure all glassware is scrupulously cleaned and dried. Calibrate all measurement devices (balances, thermometers, pH meters).

    • Rationale: Prevents contamination and ensures accurate measurements.

B. Reaction Execution (Performed in Parallel for Both Methods)

  • Reaction Setup:

    • Action: Assemble the reaction apparatus as described in both the new method's protocol and the literature procedure.

    • Rationale: Adherence to the prescribed setup is crucial for reproducibility.

  • Charging of Reagents:

    • Action: Accurately weigh and charge all reagents in the order specified. For liquid reagents, use calibrated syringes or pipettes.

    • Rationale: Precise measurement is fundamental to obtaining reliable yield data.

  • Reaction Monitoring:

    • Action: Monitor the progress of both reactions using an appropriate analytical technique (e.g., TLC, GC, LC-MS) at regular intervals.

    • Rationale: Provides data on reaction kinetics and helps to determine the optimal reaction time.

  • Workup:

    • Action: Upon completion, quench the reactions and perform the workup procedure (e.g., extraction, washing) as identically as possible for both.

    • Rationale: A standardized workup is critical for a fair comparison of isolated yield and purity.

  • Purification:

    • Action: Purify the crude product using the same method for both (e.g., column chromatography with the same silica gel and eluent system, recrystallization from the same solvent).

    • Rationale: Ensures that any differences in final purity are attributable to the reaction itself, not the purification method.

C. Post-Experiment Analysis

  • Yield and Purity Determination:

    • Action: Determine the mass of the isolated product and calculate the yield. Assess the purity of the product using high-resolution analytical techniques (e.g., qNMR, HPLC with a calibrated standard).

    • Rationale: Provides quantitative data for two of the most critical KPIs.

  • Characterization:

    • Action: Confirm the identity and structure of the product using standard characterization techniques (¹H NMR, ¹³C NMR, HRMS, IR).

    • Rationale: Verifies that the desired product was indeed formed.

  • Data Recording:

    • Action: Meticulously record all experimental details, observations, and analytical data in a laboratory notebook.

    • Rationale: Comprehensive documentation is essential for transparency and reproducibility.

G cluster_prep Pre-Experiment cluster_execution Reaction Execution (Parallel) cluster_analysis Post-Experiment Analysis reagent_sourcing Reagent Sourcing & Purity Verification glassware_prep Glassware & Equipment Preparation reaction_setup Reaction Setup reagent_sourcing->reaction_setup glassware_prep->reaction_setup reagent_charging Reagent Charging reaction_setup->reagent_charging reaction_monitoring Reaction Monitoring reagent_charging->reaction_monitoring workup Standardized Workup reaction_monitoring->workup purification Standardized Purification workup->purification yield_purity Yield & Purity Determination purification->yield_purity characterization Product Characterization yield_purity->characterization data_recording Data Recording characterization->data_recording

Experimental workflow for benchmarking.
III. The Verdict: Data Analysis and Interpretation

A. Statistical Significance

B. Data Presentation

Summarize all quantitative data in a clear and concise table. This allows for an easy and direct comparison of the performance of each method across all KPIs.

Table 1: Hypothetical Comparison of a New Synthetic Method vs. a Literature Procedure

Key Performance Indicator (KPI)New Synthetic MethodLiterature ProcedureUnits
Average Isolated Yield (n=3)92 ± 285 ± 4%
Average Purity (HPLC)99.5 ± 0.298.1 ± 0.5%
Process Mass Intensity (PMI)50120 kg/kg
E-Factor49119 kg/kg
Atom Economy8570%
Estimated Cost of Goods$150$200$/kg
Reaction Time28hours
Safety & HazardUse of benign solventUse of chlorinated solvent-
Operational SimplicityOne-pot procedureMulti-step, requires inert atmosphere-

C. Avoiding Common Pitfalls in Interpretation

It is imperative to remain objective during data interpretation. Be wary of the following common pitfalls:

  • Confirmation Bias: The tendency to favor information that confirms pre-existing beliefs. Let the data speak for itself.

  • Ignoring Negative Results: A new method may not outperform the literature procedure in all aspects. A balanced discussion of both the advantages and disadvantages is essential for a credible report.

  • Oversimplification: A single KPI, such as yield, does not tell the whole story. A holistic assessment across all defined KPIs is necessary.[1][2]

  • Inadequate Reporting: Failing to report detailed experimental procedures, characterization data, and statistical analysis undermines the trustworthiness of the study. Adherence to guidelines such as those provided by the American Chemical Society (ACS) is recommended.[12][16][17]

Decision-making flowchart for method selection.
IV. Conclusion: Upholding Scientific Integrity

Benchmarking a new synthetic method is not merely about proving its superiority; it is a fundamental exercise in scientific diligence. By designing robust experiments, meticulously executing them, and interpreting the data with objectivity, we contribute to the advancement of chemical synthesis. A well-conducted benchmark provides the community with the reliable information needed to adopt new and improved methods, ultimately accelerating progress in research and development. Remember, the ultimate goal is not just to innovate but to validate.

References

  • American Chemical Society. Using Data Analysis To Evaluate and Compare Chemical Syntheses | Organic Process Research & Development. [Link].

  • MDPI. Green Chemistry Metrics, A Review. [Link].

  • VTechWorks. Some statistical methods for the analysis of chemical reaction rate data. [Link].

  • Mettler Toledo. Design of Experiments (DoE) Studies. [Link].

  • ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). [Link].

  • National Institutes of Health. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC. [Link].

  • ACS Publications. Metrics of Green Chemistry and Sustainability: Past, Present, and Future. [Link].

  • AZoLifeSciences. Experimental Design in Chemistry. [Link].

  • Mettler Toledo. Effective Design of Experiment Studies | White Paper. [Link].

  • Pure Synth. Key Metrics for Monitoring Quality in Chemical Synthesis. [Link].

  • Royal Society of Chemistry. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. [Link].

  • Enago Academy. An Overview of the ACS Style Guide. [Link].

  • National Institutes of Health. Green analytical chemistry metrics for evaluating the greenness of analytical procedures - PMC. [Link].

  • Semantic Scholar. [PDF] Metrics to 'green' chemistry—which are the best? - Semantic Scholar. [Link].

  • ACS Publications. The ACS Guide to Scholarly Communication. [Link].

  • National Institutes of Health. Applying statistical modeling strategies to sparse datasets in synthetic chemistry - PMC. [Link].

  • Taylor & Francis Online. Full article: Statistical analysis of activation and reaction energies with quasi-variational coupled-cluster theory. [Link].

  • Chem Lab. Introduction to Statistics in Chemistry. [Link].

  • ACS Fall 2025. Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. [Link].

  • CovaSyn. 5 Key Indicators Your Lab Needs Reaction Optimization Technology Now. [Link].

  • Concordia University. ACS citation style | Library. [Link].

  • Chemistry LibreTexts. 14.1: Sampling and Statistical Analysis of Data. [Link].

  • YouTube. What Are Common Mistakes In Chemistry Synthesis Reactions?. [Link].

  • Cambridge Open Engage. Path Toward High-Throughput Synthesis Planning via Performance Benchmarking | Theoretical and Computational Chemistry | ChemRxiv. [Link].

  • ACS Publications. ACS Research Data Guidelines. [Link].

  • Taylor & Francis. Taylor & Francis American Chemical Society (ACS) style. [Link].

  • ChemRxiv. Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction?. [Link].

  • OUCI. Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. [Link].

  • Automatic Control. Key performance indicators for production - Examples from chemical industry. [Link].

  • Royal Society of Chemistry. Benchmarking problems used in second year level organic chemistry instruction. [Link].

  • AIP Publishing. Benchmarking binding energy calculations for organic structure-directing agents in pure-silica zeolites | The Journal of Chemical Physics. [Link].

  • National Institutes of Health. Common Pitfalls in Nanotechnology: Lessons Learned from NCI's Nanotechnology Characterization Laboratory - PMC. [Link].

  • ACS Publications. Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules | Journal of Chemical Theory and Computation. [Link].

  • Reddit. Common sources of mistake in organic synthesis : r/OrganicChemistry. [Link].

  • ACS Publications. Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them | Organometallics. [Link].

  • ResearchGate. Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. [Link].

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-(2-Fluorophenyl)pyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Pyridine Scaffold

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors form a cornerstone of targeted therapy.[1] The pyridine ring is a privileged scaffold, prevalent in numerous biologically active molecules due to its ability to engage in critical hydrogen bonding and pi-stacking interactions within protein active sites.[2] The strategic incorporation of fluorine into these scaffolds can profoundly enhance molecular properties, improving metabolic stability, membrane permeability, and binding affinity.[3]

The 5-(2-Fluorophenyl)pyridin-3-amine core is of particular interest. This scaffold is a key pharmacophore in various kinase inhibitors.[1] The fluorine atom at the ortho position of the phenyl ring is not merely a bioisosteric replacement but a deliberate chemical modification. Its high electronegativity can influence the conformation of the phenyl ring and modulate pKa, leading to altered and often improved interactions with the target protein.

This guide provides a comprehensive, in-depth comparison of 5-(2-Fluorophenyl)pyridin-3-amine analogs through a validated molecular docking workflow. We will move beyond a simple procedural list to explain the causality behind each experimental choice, demonstrating how computational tools can be leveraged to predict binding affinities and elucidate structure-activity relationships (SAR). Our chosen target is Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in cancer research, whose dysregulation is a significant factor in several cancer types.

Part 1: The Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of our in silico experiment, we must first establish a self-validating protocol. The principle is simple: if our docking methodology can accurately reproduce the experimentally determined binding pose of a known ligand, we can have higher confidence in its predictions for novel, untested analogs.

Experimental Workflow Diagram

The following diagram outlines the logical flow of our computational protocol, from initial protein selection to the final comparative analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (CDK2, PDB: 1H1Q) Prot_Prep 2. Protein Preparation (Remove H2O, Add Hydrogens) PDB->Prot_Prep Clean Structure Redock 5. Protocol Validation (Re-dock Native Ligand) PDB->Redock Native Ligand Grid 4. Grid Box Generation (Define Active Site) Prot_Prep->Grid Prepared Receptor Lig_Prep 3. Ligand Preparation (3D Structures, Energy Min.) Dock 6. Docking Analogs (Predict Binding Poses) Lig_Prep->Dock Test Ligands Grid->Redock Define Search Space Redock->Dock Validated Protocol Analyze 7. Pose & Score Analysis (Binding Affinity) Dock->Analyze Docking Results Compare 8. Comparative Analysis (Generate SAR) Analyze->Compare Interpret Data

Caption: A validated workflow for comparative molecular docking studies.

Detailed Step-by-Step Methodology

This protocol utilizes AutoDock Vina, a widely adopted and validated open-source molecular docking program.[4]

1. Target Protein Preparation

  • Action: Download the crystal structure of human CDK2 in complex with the inhibitor NU2058 (PDB ID: 1H1Q) from the Protein Data Bank.

  • Causality: Using a high-resolution crystal structure provides an experimentally accurate representation of the target's active site. The co-crystallized ligand is essential for defining the binding pocket and for validating our docking protocol.

  • Protocol:

    • Load the PDB file (1H1Q.pdb) into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential components: water molecules and any co-solvents. While some water molecules can be structurally important, for a standard docking procedure, they are typically removed to simplify the system and avoid potential interference.

    • Add polar hydrogens to the protein. The crystallographic data often does not include hydrogen atoms, which are critical for defining hydrogen bond networks.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. Accurate charge distribution is fundamental for calculating the electrostatic component of the binding energy.

    • Save the prepared protein structure as a PDBQT file, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation

  • Action: Generate 3D structures for the parent compound (Analog 1) and three designed analogs (Analogs 2-4) .

  • Causality: Ligands must be in an energetically favorable, low-energy 3D conformation before docking. Starting with a high-energy conformation can lead to inaccurate binding predictions.

  • Protocol:

    • Sketch the 2D structures of the analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the bond lengths, angles, and dihedrals to find a stable conformation.

    • Assign Gasteiger partial charges.

    • Define rotatable bonds. This allows the docking algorithm to explore conformational flexibility of the ligand during the simulation.

    • Save each prepared ligand as a PDBQT file.

3. Docking Protocol Validation (Self-Validation)

  • Action: Re-dock the native ligand (NU2058) into the prepared CDK2 active site.

  • Causality: This is the most critical step for ensuring trustworthiness. A reliable docking protocol should be able to reproduce the experimentally observed binding mode.

  • Protocol:

    • Define a grid box (the search space for the docking algorithm) centered on the position of the co-crystallized ligand NU2058. The box should be large enough to encompass the entire active site and allow for ligand rotation (e.g., 25Å x 25Å x 25Å).

    • Execute the docking of NU2058 using AutoDock Vina.

    • Compare the predicted top-scoring pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Validation Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking parameters are appropriate for this system.

Part 2: Comparative Docking Analysis of Analogs

With a validated protocol, we now proceed to dock our designed analogs of 5-(2-Fluorophenyl)pyridin-3-amine against the CDK2 active site.

Designed Analogs for Study
  • Analog 1 (Parent): 5-(2-Fluorophenyl)pyridin-3-amine

  • Analog 2 (Steric Probe): 5-(2-Fluorophenyl)-6-methylpyridin-3-amine

  • Analog 3 (H-Bond Probe): 4-((5-(2-Fluorophenyl)pyridin-3-yl)amino)butan-1-ol

  • Analog 4 (Isomer Probe): 5-(4-Fluorophenyl)pyridin-3-amine

Quantitative Docking Results

The docking results are summarized below. The binding affinity is an estimation of the binding free energy, where more negative values indicate stronger predicted binding.

Analog IDChemical ModificationPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsOther Key Interactions
Analog 1 Parent Compound-8.1Leu83 (backbone C=O), Glu81 (sidechain C=O)Pi-stacking with Phe80
Analog 2 Addition of C6-methyl group-7.5Leu83 (backbone C=O)Minor steric clash with Phe80
Analog 3 Addition of hydroxybutylamino chain-9.2Leu83 (backbone C=O), Asp86 (sidechain C=O)Hydrophobic interactions in hinge region
Analog 4 Fluorine moved to para-position-7.8Leu83 (backbone C=O)Loss of favorable interaction with Phe80
Analysis of Binding Modes and Structure-Activity Relationships

The docking results provide critical insights into how small chemical changes can impact binding affinity and interactions.

  • Analog 1 (Parent Compound): The parent scaffold fits snugly into the ATP-binding site of CDK2. The pyridin-3-amine group acts as a crucial "hinge-binder," forming two canonical hydrogen bonds with the backbone carbonyl of Leu83 . The 2-fluorophenyl group is oriented towards a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with the side chain of Phe80 . This binding mode is characteristic of many kinase inhibitors.

  • Analog 2 (Steric Probe): The introduction of a methyl group at the C6 position of the pyridine ring resulted in a less favorable binding affinity (-7.5 kcal/mol vs. -8.1 kcal/mol). Our analysis reveals that the methyl group introduces a minor steric clash with the gatekeeper residue Phe80 , slightly displacing the ligand and weakening one of the key hydrogen bonds. This demonstrates that the space around the pyridine C6 position is sterically constrained.

  • Analog 3 (H-Bond Probe): This analog showed the most significant improvement in binding affinity (-9.2 kcal/mol). The flexible hydroxybutyl chain extends deeper into the binding pocket, allowing the terminal hydroxyl group to form a new, strong hydrogen bond with the side chain of Asp86 . This additional interaction anchors the ligand more firmly, explaining the enhanced binding score. This suggests a promising vector for further optimization.

  • Analog 4 (Isomer Probe): Moving the fluorine atom from the ortho- to the para-position on the phenyl ring (Analog 4) led to a decrease in predicted affinity (-7.8 kcal/mol). The ortho-fluorine in the parent compound appears to induce a favorable torsional angle of the phenyl ring, optimizing the pi-stacking interaction with Phe80 . When moved to the para-position, this conformational influence is lost, resulting in a less optimal orientation and weaker overall binding.

Comparative Interaction Diagram

This diagram illustrates the key differentiating interactions of the analogs within the CDK2 active site.

G cluster_protein CDK2 Active Site cluster_ligands Analogs L83 Leu83 F80 Phe80 D86 Asp86 A1 Analog 1 A1->L83 H-Bond A1->F80 Pi-Stacking A2 Analog 2 A2->L83 H-Bond A2->F80 Steric Clash A3 Analog 3 A3->L83 H-Bond A3->D86 H-Bond (New)

Caption: Differentiating interactions of analogs within the CDK2 active site.

Conclusion and Future Outlook

This comparative docking study successfully elucidated key structure-activity relationships for a series of 5-(2-Fluorophenyl)pyridin-3-amine analogs targeting the CDK2 kinase. Our validated workflow demonstrated that:

  • The core scaffold effectively binds to the hinge region of CDK2, a critical interaction for kinase inhibition.

  • The ortho-position of the fluorine atom on the phenyl ring is crucial for maintaining a favorable conformation that enhances hydrophobic and pi-stacking interactions.

  • The region around the pyridine C6-position is sterically sensitive.

  • Extending from the amine group with a flexible chain containing a hydrogen bond donor presents a highly promising strategy for improving binding affinity.

The insights gained from this in silico analysis provide a solid foundation for the rational design of more potent and selective inhibitors. The next logical steps would involve synthesizing Analog 3 and related compounds for in vitro kinase inhibition assays and cell-based proliferation studies to confirm the computational predictions. Furthermore, more rigorous computational methods, such as molecular dynamics simulations, could be employed to assess the stability of the predicted binding poses over time.[4] This iterative cycle of design, computation, synthesis, and testing is the hallmark of modern, efficient drug development.

References

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Reddy, T. J., et al. (2022). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Li, H., et al. (2014). Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

  • Unknown Author. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. PharmaCompass. Available at: [Link]

  • Rondla, N. R., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Al-Hussain, S. A., et al. (2021). Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2. PMC. Available at: [Link]

  • Coshic, K., et al. (2024). Computational Drug Design. Max Planck Institute of Biophysics. Available at: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of Aminopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological properties such as efficacy, selectivity, and metabolic stability. This guide provides a comprehensive, head-to-head comparison of leading catalytic systems for aminopyridine functionalization, offering field-proven insights and experimental data to inform your selection of the optimal catalyst for your synthetic challenges.

Introduction: The Enduring Importance of Aminopyridine Functionalization

Aminopyridines are not merely synthetic building blocks; they are key components in a multitude of bioactive compounds.[1] Their prevalence necessitates a diverse and efficient toolbox for their modification. Transition metal catalysis has emerged as a powerful strategy for the selective functionalization of aminopyridines, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are crucial for derivatization and lead optimization.[1] This guide will delve into the nuances of various catalytic systems, focusing on their mechanisms, substrate scope, and practical applications.

C-N Bond Formation: A Comparative Analysis of Amination Catalysts

The introduction of new amino substituents onto the aminopyridine core is a common strategy for expanding chemical space. Palladium, copper, and ruthenium-based catalysts have all been successfully employed for this transformation, each with its own set of advantages and limitations.

Palladium-Catalyzed Amination

Palladium catalysis, particularly the Buchwald-Hartwig amination, is a well-established and versatile method for C-N cross-coupling.[2] These reactions typically involve the coupling of a halo-aminopyridine with an amine in the presence of a palladium catalyst and a suitable ligand.

Mechanism of Action: The catalytic cycle is generally understood to involve oxidative addition of the palladium(0) catalyst to the halo-aminopyridine, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Experimental Workflow: Palladium-Catalyzed Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Pd catalyst, ligand, and base to a dry flask add_reagents Add halo-aminopyridine and amine start->add_reagents add_solvent Add anhydrous solvent under inert atmosphere add_reagents->add_solvent heat Heat the reaction mixture to the specified temperature add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain the desired aminated aminopyridine purify->product

Caption: A generalized workflow for a palladium-catalyzed amination reaction.

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, offers a more economical alternative to palladium-based systems.[3] Recent advances have led to the development of highly efficient copper catalysts that operate under milder conditions.

Mechanism of Action: The mechanism of copper-catalyzed amination is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is often facilitated by the use of a ligand to stabilize the copper species and promote the coupling process.

Ruthenium-Catalyzed Amination

A novel approach to aminopyridine amination involves the use of a ruthenium catalyst that activates the pyridine ring through η6-coordination.[4][5] This strategy allows for the direct substitution of an amino group on the pyridine ring with another amine, obviating the need for a halogenated precursor.[4]

Mechanism of Action: The ruthenium catalyst acts as a π-acid, coordinating to the pyridine ring and making it more susceptible to nucleophilic attack by the incoming amine.[4][5] This is followed by a proton transfer relay and subsequent C-N bond cleavage to release the product and regenerate the active catalyst.[5]

Catalytic Cycle: Ruthenium-Catalyzed Amination via η6-Coordination

catalyst [Ru]-catalyst eta6_complex η6-Complex catalyst->eta6_complex + Aminopyridine aminopyridine Aminopyridine meisenheimer Meisenheimer Intermediate eta6_complex->meisenheimer + Amine product_complex Product Complex meisenheimer->product_complex - NH3 product_complex->catalyst + Product product Functionalized Aminopyridine product_complex->product

Caption: A simplified catalytic cycle for ruthenium-catalyzed amination via η6-coordination.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Palladium Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), 80-110 °CBroad substrate scope, high yields, well-understood mechanism.High cost of catalyst and ligands, sensitivity to air and moisture.70-95
Copper CuI or Cu nanoparticles, ligand (e.g., 2-isobutyrylcyclohexanone), base (e.g., K₂CO₃), solvent (e.g., DMSO), 100-140 °C[3]Low cost, readily available catalysts.Often requires higher temperatures, can have narrower substrate scope.60-90[3]
Ruthenium [Cp*Ru(MeCN)₃]PF₆, solvent (e.g., 1,4-dioxane), 140 °C[6]Direct amination without pre-functionalization, novel reactivity.[4]Requires high temperatures, newer methodology with less established scope.65-99[6]

C-C Bond Formation: Arylation, Alkylation, and Annulation Strategies

The formation of new C-C bonds is fundamental to building molecular complexity. Palladium, nickel, and rhodium catalysts are at the forefront of these transformations for aminopyridine functionalization.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysts are highly effective for the regioselective arylation of aminopyridines, often directed by the amino group itself.

Mechanism of Action: The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyridine nitrogen and activates a C-H bond, often at the ortho position. This is followed by oxidative addition to an aryl halide and subsequent reductive elimination to form the C-C bond.

Nickel-Catalyzed Alkylation

Nickel catalysts have gained prominence for their ability to catalyze the alkylation of aminopyridines, including challenging reductive cross-electrophile couplings.[7][8] These methods can utilize readily available alkyl halides as coupling partners.

Mechanism of Action: Nickel-catalyzed alkylations can proceed through various catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates.[9] In reductive coupling reactions, a stoichiometric reductant is used to regenerate the active nickel catalyst.[7]

Rhodium-Catalyzed Annulation

Rhodium catalysts are particularly adept at mediating annulation reactions, where new rings are fused onto the aminopyridine scaffold.[10] These transformations are valuable for the rapid construction of complex polycyclic and heterocyclic systems.

Mechanism of Action: Rhodium-catalyzed annulations often proceed via C-H activation to form a rhodacycle intermediate, which then undergoes insertion of an alkyne or other unsaturated coupling partner, followed by reductive elimination to forge the new ring system.[10]

Catalyst SystemFunctionalizationTypical ConditionsKey FeaturesYield Range (%)
Palladium C-H ArylationPd(OAc)₂, oxidant (e.g., Ag₂CO₃), aryl halide, solvent (e.g., DMA), 120-140 °CHigh regioselectivity, good functional group tolerance.60-90
Nickel AlkylationNiCl₂(bpy), reductant (e.g., Mn), alkyl halide, solvent (e.g., DMF/THF), room temperature[7][8]Utilizes inexpensive catalysts, effective for cross-electrophile coupling.[7]70-95[8]
Rhodium Annulation[RhCp*Cl₂]₂, oxidant (e.g., Cu(OAc)₂), alkyne, solvent (e.g., DCE), 80-120 °C[10]Efficient construction of polycyclic systems, often with high atom economy.[10]50-85

The Rise of Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[11][12] Iridium-based photocatalysts are commonly employed for the functionalization of aminopyridines through various radical-mediated processes.[1][12]

Mechanism of Action: The iridium photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical ion. This radical can then undergo a variety of transformations, including C-H functionalization, alkylation, and trifluoromethylation.[1]

General Scheme: Iridium-Photocatalyzed Functionalization

Ir_cat Ir(III) Ir_cat_excited *Ir(III) Ir_cat->Ir_cat_excited hν (Visible Light) Ir_cat_reduced Ir(II) Ir_cat_excited->Ir_cat_reduced - Substrate Ir_cat_oxidized Ir(IV) Ir_cat_excited->Ir_cat_oxidized + Substrate Ir_cat_reduced->Ir_cat - e- Ir_cat_oxidized->Ir_cat + e- Substrate Substrate Radical_cation Substrate Radical Cation Substrate->Radical_cation Product Functionalized Product Radical_cation->Product Reaction Cascade

Caption: A simplified representation of oxidative and reductive quenching cycles in iridium photocatalysis.

Catalyst SystemFunctionalizationTypical ConditionsAdvantages
Iridium Alkylation, Trifluoromethylation, etc.[Ir(ppy)₃], visible light (e.g., blue LEDs), radical precursor, solvent (e.g., MeCN), room temperature[1]Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates.[11]

Experimental Protocols

Representative Procedure for Copper-Catalyzed Amination of 2-Bromopyridine

This protocol is adapted from a literature procedure for the efficient synthesis of aminopyridine derivatives.[13][14]

  • To a dry Schlenk tube under an argon atmosphere, add CuI (0.05 mmol), the appropriate ligand (e.g., 2-isobutyrylcyclohexanone, 0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add the 2-bromopyridine derivative (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous DMSO (2 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyridine.

Conclusion and Future Outlook

The functionalization of aminopyridines is a dynamic field of research with continuous innovation in catalyst development. While palladium catalysis remains a workhorse for many transformations, the emergence of more economical and sustainable alternatives such as copper and nickel catalysis is a significant advancement. Furthermore, novel activation strategies, exemplified by ruthenium-catalyzed η6-coordination and iridium-based photoredox catalysis, are opening new avenues for aminopyridine diversification under increasingly mild conditions. The choice of catalyst will ultimately depend on the specific transformation, substrate, and desired functional group tolerance. This guide provides a solid foundation for researchers to navigate the expanding landscape of catalytic methods for aminopyridine functionalization and to select the most appropriate tool for their synthetic endeavors.

References

  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(34), 22906–22912. [Link]

  • Zhang, X., et al. (2024). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. Molecules, 29(15), 3485. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1134-1151. [Link]

  • Lefebvre, Q., et al. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(23), 5564. [Link]

  • Das, A., et al. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(31), 4284-4287. [Link]

  • Liang, Y. F., et al. (2025). Nickel-Catalysed Reductive Alkylation of Pyridines via C−N Bond Activation. Organic Letters, 27(21), 5452–5457. [Link]

  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]

  • Kuliukhina, D. S., et al. (2022). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 58(2), 167–174. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 1134-1151. [Link]

  • Simmons, B. J., et al. (2016). Nickel-Catalyzed Alkylation of Amide Derivatives. Angewandte Chemie International Edition, 55(42), 13834-13837. [Link]

  • Kuliukhina, D. S., et al. (2022). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Omsk University. [Link]

  • Wang, C., et al. (2019). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Organic Chemistry Frontiers, 6(12), 1956-1960. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]

  • Liang, Y. F., et al. (2025). Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. Organic Letters. [Link]

  • Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 40(10), 1017–1027. [Link]

  • Watson, D. A., et al. (2017). Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation. Journal of the American Chemical Society, 139(15), 5379–5382. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis of Iridium(III)-Based Photosensitizers. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Garrido-Castro, A. F., et al. (2020). α-Functionalization of Imines via Visible Light Photoredox Catalysis. Catalysts, 10(5), 564. [Link]

  • Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]

  • Reddy, M. S., et al. (2021). Rhodium‐Catalyzed Dual C−H Activation for Regioselective Triple Annulation of Enaminones: Access to Polycyclic Naphthopyran Derivatives. Angewandte Chemie International Edition, 60(35), 19349-19354. [Link]

  • Wang, Y., et al. (2022). Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives. Organic & Biomolecular Chemistry, 20(31), 6215-6219. [Link]

  • D'Amato, E. (2015). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Worcester Polytechnic Institute. [Link]

  • Kuliukhina, D. S., et al. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 60(12), 2321-2329. [Link]

  • Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ChemComm, 46, 925-927. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(2-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper handling and disposal of 5-(2-Fluorophenyl)pyridin-3-amine. As a fluorinated pyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards.

Hazard Profile and Waste Characterization

Anticipated Hazards:

  • Acute Toxicity: Similar aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3][4]

  • Environmental Hazard: As with many synthetic aromatic amines and halogenated compounds, release into the environment must be avoided to prevent harm to aquatic and terrestrial ecosystems.[5]

Regulatory Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated to protect the environment.[6][7] A chemical waste must be managed as hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8]

5-(2-Fluorophenyl)pyridin-3-amine waste is classified as hazardous waste . This determination is based on the toxicity characteristic, inferred from its structural relationship to other toxic aminopyridines and halogenated aromatic compounds.

RCRA Waste Characteristic Assessment for 5-(2-Fluorophenyl)pyridin-3-amine
Ignitability (D001) Not expected to be a primary hazard.
Corrosivity (D002) Not expected to be corrosive.
Reactivity (D003) Not expected to be reactive under normal conditions.
Toxicity (D004-D043) Considered toxic . The compound's structure suggests potential harm to human health and the environment.

Safety Protocols: PPE and Engineering Controls

Prior to handling 5-(2-Fluorophenyl)pyridin-3-amine in any form (pure, in solution, or as waste), stringent safety measures must be implemented.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.[2][3][9]

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1][9]
Hand Protection Nitrile or other chemically resistant gloves (double-gloving recommended).Prevents dermal absorption, a likely route of toxic exposure.[1][9] Consult glove manufacturer compatibility data.
Body Protection Flame-resistant laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust or aerosols, a potential route for toxic exposure.[3]

Engineering Controls:

  • Fume Hood: All handling of solid 5-(2-Fluorophenyl)pyridin-3-amine and its concentrated solutions must be performed inside a certified chemical fume hood. This is the primary method for minimizing inhalation exposure.

  • Eyewash Station & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the event of accidental exposure.

On-Site Waste Management: A Step-by-Step Protocol

Proper segregation and collection at the point of generation are fundamental to a compliant disposal process.[10][11] Mixing hazardous waste with non-hazardous waste is a serious violation, as any material mixed with a listed hazardous waste becomes fully regulated as hazardous waste.[12]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition, free from cracks or leaks.[6]

    • The container must have a tight-fitting screw cap to prevent leaks and fugitive emissions.[6][10]

  • Segregate Waste Streams:

    • Halogenated Waste: 5-(2-Fluorophenyl)pyridin-3-amine is a halogenated organic compound. It must be collected in a container specifically designated for "Halogenated Organic Waste." [9][13][14]

    • Do Not Mix: Never mix this waste with non-halogenated solvents, aqueous waste, or solid debris unless they are part of the same experimental residue. Improper mixing increases disposal costs and complexity.[14]

    • Physical Form: Collect solid waste and liquid waste in separate, appropriately designated containers.

  • Label the Container Correctly:

    • All hazardous waste containers must be clearly labeled as "Hazardous Waste."[10]

    • The label must include the full chemical name: "5-(2-Fluorophenyl)pyridin-3-amine" and list all other components in the container by percentage.

    • Indicate the relevant hazards (e.g., "Toxic").

    • Track accumulation start and end dates.

  • Container Management in the Laboratory (Satellite Accumulation Area - SAA):

    • Keep the waste container at or near the point of generation.[10]

    • The container must remain closed at all times except when waste is being added.[6][10]

    • Once the container is full, or if waste generation ceases, ensure it is promptly transferred to your facility's Central Accumulation Area (CAA) for disposal pickup.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing 5-(2-Fluorophenyl)pyridin-3-amine.

G start Waste Generated Containing 5-(2-Fluorophenyl)pyridin-3-amine q_form Is the waste primarily solid or liquid? start->q_form q_solvent Is it dissolved in or mixed with a solvent? q_form->q_solvent Liquid out_solid Container: 'HALOGENATED ORGANIC SOLIDS' q_form->out_solid Solid q_halogen Is the solvent halogenated (e.g., DCM, Chloroform)? q_solvent->q_halogen out_nonhal_liq Container: 'NON-HALOGENATED ORGANIC LIQUIDS' q_halogen->out_nonhal_liq No out_hal_liq Container: 'HALOGENATED ORGANIC LIQUIDS' q_halogen->out_hal_liq Yes

Caption: Decision tree for proper waste container selection.

Spill Management Procedures

Immediate and appropriate response to a spill is crucial to mitigate exposure and environmental contamination.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container.

    • Decontaminate the spill area according to your institution's approved procedures.

  • Large Spill (Outside of a fume hood):

    • Evacuate the area immediately.

    • Alert others and restrict access to the laboratory.

    • Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

The "Cradle-to-Grave" Disposal Pathway

The RCRA framework mandates control over hazardous waste from its generation to its final disposal.[15] This "cradle-to-grave" system ensures that waste is tracked and managed responsibly at every stage.

  • Generation: The process begins in the laboratory where the waste is created and collected in a properly labeled SAA container.

  • Accumulation: The full container is moved to a CAA, a designated area for the temporary storage of hazardous waste pending shipment.

  • Transportation: The waste is picked up by a licensed hazardous waste transporter. A Uniform Hazardous Waste Manifest must be completed; this document tracks the waste from the generator to its final destination.[10][16]

  • Treatment and Disposal: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] For halogenated organic compounds like 5-(2-Fluorophenyl)pyridin-3-amine, the preferred disposal method is high-temperature incineration .[17] Incineration at sufficiently high temperatures and long residence times breaks the strong carbon-fluorine bonds, destroying the compound and preventing its release into the environment.[18][19][20]

Disposal Workflow Diagram

G cluster_gen Generator Site lab Point of Generation (Laboratory) saa Satellite Accumulation Area (SAA) lab->saa Collect Waste caa Central Accumulation Area (CAA) saa->caa Transfer Full Container transporter Licensed Hazardous Waste Transporter caa->transporter Manifest Tracking tsdf Treatment, Storage, and Disposal Facility (TSDF) transporter->tsdf Manifest Tracking

Caption: RCRA "Cradle-to-Grave" hazardous waste workflow.

By adhering to these procedures, you ensure that the disposal of 5-(2-Fluorophenyl)pyridin-3-amine is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the principles of scientific integrity and laboratory safety.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Goodway. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. EPA. [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. EPA. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]

  • Pharmaffiliates. 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile. [Link]

  • University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. [Link]

  • PubChem. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. [Link]

  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • ResearchGate. (2025, October 30). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. [Link]

  • National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. For compounds like 5-(2-Fluorophenyl)pyridin-3-amine, where comprehensive toxicological data may not be readily available, we must operate on a principle of prudent assumption. This guide provides essential safety and logistical information, grounding our personal protective equipment (PPE) choices in the known hazards of structurally related molecules to ensure the highest level of protection.

Foundational Hazard Assessment: A Logic-Driven Approach

The chemical structure of 5-(2-Fluorophenyl)pyridin-3-amine incorporates two key moieties: an aminopyridine ring and a fluorophenyl group. By examining the known hazards of analogous compounds, we can construct a reliable, albeit conservative, hazard profile.

  • Aminopyridines: This class of compounds is known for its potential toxicity. Related aminopyridines are classified as toxic if swallowed or in contact with skin, and are known to cause skin, eye, and respiratory irritation.[1][2]

  • Aromatic Amines & Fluorinated Aromatics: These structures are frequently associated with skin and eye irritation.[3][4][5] Harmful effects upon ingestion, skin contact, or inhalation are common hazards for compounds with these functional groups.[5][6][7]

Based on this analysis, we must assume 5-(2-Fluorophenyl)pyridin-3-amine is, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A significant irritant to the skin, eyes, and respiratory tract.

Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a passive checklist; it is an active system of defense tailored to the specific risks of the chemical and the procedure.

Eye and Face Protection: Shielding Against the Unseen

Direct contact with the eyes can cause serious, potentially irreversible damage.[3][8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Elevated Risk Scenarios: When there is a risk of splashing or handling larger quantities (typically >5g), a chemical splash goggle is required. For procedures with a significant risk of explosion or energetic reaction, a face shield must be worn in addition to safety goggles.[9]

Skin and Body Protection: An Impermeable Barrier

Given the assumed dermal toxicity and irritant nature of this compound, skin protection is paramount.[2][7]

  • Gloves: Disposable nitrile gloves are a suitable starting point for incidental contact.[9] However, it is critical to recognize that nitrile gloves provide only short-term protection.[9] For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves for tears or pinholes before use and remove them immediately using the proper technique if contact with the chemical is suspected. Contaminated gloves should never be reused.[10]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[9] This protects against incidental spills on clothing and skin.

  • Footwear: Closed-toe and closed-heel shoes are mandatory in any area where chemicals are handled.[10] Perforated shoes or sandals offer no protection and are not permitted.[10]

Respiratory Protection: Controlling Inhalation Exposure

Aromatic amines can be harmful if inhaled.[7][8] The primary method of controlling this exposure should always be engineering controls.

  • Engineering Controls: All weighing and handling of solid 5-(2-Fluorophenyl)pyridin-3-amine, and any procedure involving its solutions, must be conducted inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Respirator Use: If engineering controls are not feasible or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required.[9] Use of a respirator, such as an N95 for dusts or a half-mask respirator with organic vapor cartridges, requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9][11]

Operational Blueprint: From Benchtop to Disposal

A robust safety plan extends beyond PPE to encompass every stage of the chemical's lifecycle in the lab.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an appropriate spill kit and waste container are readily accessible.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don the appropriate gloves (single or double pair).

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat inside the fume hood to contain any dust.

  • Transfer & Dissolution: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your breathing zone.

  • Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), wiping with a disposable towel. Place the used towel in the designated solid waste container.

  • Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Dispose of them in the appropriate waste stream. Remove your lab coat and hang it in its designated location. Wash hands thoroughly with soap and water.[7]

Emergency Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab.

  • Assess & Isolate: If the spill is small and contained within a fume hood, you may proceed with cleanup. Ensure you are wearing the appropriate PPE, including double gloves and splash goggles.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Working from the outside in, collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Ensure all cleanup materials are disposed of as hazardous waste.[2]

Waste Disposal Plan
  • Solid Waste: All disposable materials contaminated with 5-(2-Fluorophenyl)pyridin-3-amine (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.[3]

Quantitative Exposure Data for Context

While no specific Occupational Exposure Limit (OEL) exists for 5-(2-Fluorophenyl)pyridin-3-amine, examining the limits for the parent compound, Pyridine, provides a valuable benchmark for the potential toxicity class. This underscores the need for stringent engineering controls and PPE.

CompoundAgencyTWA (8-hour)Notes
PyridineOSHA5 ppm (15 mg/m³)See 29 CFR 1910.1000 Table Z-1.[13]
PyridineNIOSH5 ppm (15 mg/m³)Recommended Exposure Limit (REL).[13]
PyridineACGIH1 ppmThreshold Limit Value (TLV).[13]

TWA: Time-Weighted Average. The maximum allowable average exposure over an 8-hour workday.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the handling task.

PPE_Workflow PPE Selection Workflow for 5-(2-Fluorophenyl)pyridin-3-amine cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Engineering & Respiratory Controls Task Start: Define Handling Task Scale Scale of Operation? Task->Scale BasePPE Base PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat Scale->BasePPE < 5g (Small Scale) DoubleGloves Add: Double Gloves Scale->DoubleGloves > 5g (Large Scale) Procedure Procedure Hazard? Goggles Upgrade to: Chemical Splash Goggles Procedure->Goggles Splash Potential FumeHood Work in Fume Hood Procedure->FumeHood Low Splash/Aerosol Risk BasePPE->Procedure FaceShield Add: Face Shield Goggles->FaceShield High Energy / Explosion Risk DoubleGloves->Procedure Spill Large Spill / No Hood? FumeHood->Spill Respirator Respirator Required (Consult EHS) Spill->FumeHood No Spill->Respirator Yes

Caption: Decision tree for PPE selection based on task-specific hazards.

Conclusion: A Culture of Proactive Safety

Handling novel compounds like 5-(2-Fluorophenyl)pyridin-3-amine requires a mindset where safety is not just a protocol, but a core scientific principle. By understanding the potential hazards based on chemical structure, implementing multi-layered PPE, and adhering to rigorous operational plans, we build a self-validating system of safety. This approach not only protects us as researchers but also ensures the integrity and success of our scientific endeavors.

References

  • SAFETY D
  • 3 - SAFETY D
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • SAFETY D
  • Safety D
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)
  • Safety D
  • 2-Chloro-5-(trifluoromethyl)
  • PYRIDINE. (n.d.).
  • 5-(2-Fluorophenyl)
  • 5-(2-aMinophenyl)pyridin-3-aMine SDS. (n.d.). ECHEMI.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.